molecular formula C9H14N5O4P B041391 (S)-Pmpa CAS No. 147127-19-3

(S)-Pmpa

货号: B041391
CAS 编号: 147127-19-3
分子量: 287.21 g/mol
InChI 键: SGOIRFVFHAKUTI-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid is a high-purity nucleotide analogue of significant interest in antiviral research, particularly in the study of nucleoside reverse transcriptase inhibitors (NRTIs). Its structure, featuring a phosphonic acid group and a chiral center in the acyclic side chain, is designed to mimic natural deoxyadenosine triphosphate (dATP). The primary mechanism of action involves its intracellular conversion to an active diphosphorylated metabolite, which acts as a competitive inhibitor and alternate substrate for viral reverse transcriptase. Upon incorporation into the growing DNA chain by the enzyme, this compound acts as a chain terminator due to the lack of a 3'-hydroxyl group, thereby halting viral DNA synthesis and replication. This makes it a critical tool for investigating the replication mechanisms of retroviruses like HIV and hepatitis B virus (HBV). Researchers utilize this compound to study viral kinetics, resistance profiles, and the structural determinants of inhibitor binding to polymerase enzymes. Furthermore, it serves as a key intermediate in the synthesis and development of more complex prodrugs, such as Tenofovir alafenamide, enabling studies on improved bioavailability and targeted delivery. This product is offered to support fundamental biochemical and virological research, providing a reliable and well-characterized standard for your investigative studies.

属性

IUPAC Name

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147127-19-3
Record name (S)-PMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-9-(2-Phosphonomethoxypropyl)adenine ((S)-PMPA)

(S)-9-(2-Phosphonomethoxypropyl)adenine , commonly known as this compound, is the (S)-enantiomer of Tenofovir, a widely used antiviral medication. While the (R)-enantiomer (Tenofovir) exhibits potent activity against HIV and Hepatitis B viruses, the (S)-isomer is significantly less active. This guide provides a comprehensive overview of the chemical structure, properties, and biological characteristics of this compound, with a focus on comparative data where available.

Chemical Structure and Identity

This compound is an acyclic nucleoside phosphonate analog of adenosine monophosphate.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid
Synonyms (S)-Tenofovir; (S)-9-(2-Phosphonomethoxypropyl)adenine
CAS Number 147127-19-3[1]
Molecular Formula C₉H₁₄N₅O₄P[1]
Molecular Weight 287.21 g/mol [1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not as widely reported as for its active (R)-enantiomer, Tenofovir. The following table provides data for Tenofovir ((R)-PMPA) for comparative purposes. The properties of the (S)-isomer are expected to be very similar due to them being enantiomers.

Table 2: Physicochemical Properties of PMPA Enantiomers

Property(R)-PMPA (Tenofovir)This compound
Melting Point 276-280 °CData not available
Boiling Point 616.1 °C (Predicted)Data not available
Solubility Water: 13.4 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 2.5 mg/mL[2]Methanol (Slightly), Water (Sparingly)
pKa pKa₁: 3.8pKa₂: 6.7~1.30 (for a related impurity)
Appearance White to Off-White Solid[1]White to Off-White Solid

Pharmacological Properties and Mechanism of Action

The antiviral activity of PMPA is highly stereoselective, with the (R)-enantiomer (Tenofovir) being the active form. Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[3]

Mechanism of Action of (R)-PMPA (Tenofovir):

  • Cellular Uptake: Tenofovir enters host cells.

  • Phosphorylation: Cellular enzymes phosphorylate Tenofovir to its active diphosphate metabolite, Tenofovir diphosphate (PMPApp).[2]

  • Inhibition of Reverse Transcriptase: Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly forming viral DNA.

  • Chain Termination: Once incorporated, Tenofovir diphosphate lacks a 3'-hydroxyl group, leading to the termination of DNA chain elongation and preventing viral replication.[2]

The (S)-enantiomer, this compound, is a poor substrate for the cellular kinases responsible for phosphorylation. Consequently, it is not efficiently converted to its active diphosphate form, resulting in significantly lower antiviral activity.

Table 3: Comparative Antiviral Activity of PMPA Enantiomers against HIV-1

CompoundIC₅₀ (µM) in MT-2 CellsIC₅₀ (µM) in PBMCs
(R)-PMPA (Tenofovir) ~0.6[4]~0.2[4]
This compound >100 (significantly less active)Data not available

Note: Specific IC₅₀ values for this compound are not consistently reported in the literature, but it is widely acknowledged to be substantially less potent than the (R)-enantiomer.

Signaling_Pathway cluster_R (R)-PMPA (Tenofovir) Pathway cluster_S This compound Pathway R_PMPA (R)-PMPA R_PMPAp (R)-PMPA-p R_PMPA->R_PMPAp Cellular Kinases R_PMPApp (R)-PMPA-pp (Active Metabolite) R_PMPAp->R_PMPApp Cellular Kinases RT_R HIV Reverse Transcriptase R_PMPApp->RT_R Inhibition DNA_R Viral DNA Chain Termination RT_R->DNA_R Prevents Elongation S_PMPA This compound S_PMPAp This compound-p S_PMPA->S_PMPAp Inefficient Phosphorylation S_PMPApp This compound-pp (Inactive) S_PMPAp->S_PMPApp RT_S HIV Reverse Transcriptase S_PMPApp->RT_S No Significant Inhibition DNA_S Viral DNA Replication (Continues) RT_S->DNA_S

Figure 1: Comparative signaling pathways of (R)-PMPA and this compound.

Experimental Protocols

A direct and detailed synthesis protocol for this compound is not commonly published. However, a plausible route can be inferred from the synthesis of (R)-PMPA by utilizing the opposite enantiomer of the starting material. The following is a generalized workflow based on established methods for PMPA synthesis.

Synthesis_Workflow start (R)-Glycidol step1 Reduction to (S)-1,2-propanediol start->step1 step2 Reaction with diethyl carbonate to form (S)-propylene carbonate step1->step2 step3 Reaction with adenine to yield (S)-9-(2-hydroxypropyl)adenine step2->step3 step4 Alkylation with diethyl p-toluenesulfonyloxymethylphosphonate step3->step4 step5 De-esterification with bromotrimethylsilane step4->step5 end This compound step5->end

Figure 2: Generalized synthetic workflow for this compound.

Detailed Steps (Hypothetical for this compound):

  • Preparation of (S)-1,2-Propanediol: (R)-Glycidol is reduced via catalytic hydrogenation to yield (S)-1,2-propanediol.

  • Synthesis of (S)-Propylene Carbonate: The resulting (S)-1,2-propanediol is reacted with diethyl carbonate to afford (S)-1,2-propylene carbonate.

  • Formation of (S)-9-(2-hydroxypropyl)adenine: The (S)-propylene carbonate is then reacted with adenine in the presence of a catalytic amount of base (e.g., sodium hydroxide).

  • Alkylation: The hydroxyl group of (S)-9-(2-hydroxypropyl)adenine is deprotonated with a strong base (e.g., lithium tert-butoxide) and then alkylated with diethyl p-toluenesulfonyloxymethylphosphonate.

  • De-esterification: The resulting diethyl ester of this compound is de-esterified using a reagent such as bromotrimethylsilane to yield the final product, this compound.

  • Purification: The crude product can be purified by crystallization from water with pH adjustment.

The separation of (R)- and this compound is crucial for analytical and preparative purposes. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

HPLC_Workflow sample Racemic PMPA Sample injection Inject into HPLC System sample->injection separation Separation on Chiral Stationary Phase (e.g., Chiralpak) injection->separation detection UV Detection (e.g., 260 nm) separation->detection analysis Data Analysis: Quantify Enantiomers detection->analysis

Figure 3: Experimental workflow for chiral HPLC separation of PMPA.

General HPLC Method Parameters:

  • Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV absorbance at approximately 260 nm.

  • Temperature: Column temperature is often controlled to ensure reproducible retention times.

The specific mobile phase composition and column choice would need to be optimized to achieve baseline separation of the two enantiomers.

To quantify the inhibitory activity of this compound against HIV reverse transcriptase, a biochemical assay can be performed.

Principle: The assay measures the ability of the compound to inhibit the synthesis of DNA from an RNA template by recombinant HIV-1 reverse transcriptase.

Protocol Outline:

  • Preparation of Reagents:

    • Recombinant HIV-1 Reverse Transcriptase.

    • Template/primer (e.g., poly(A)/oligo(dT)).

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog).

    • Assay buffer.

    • Serial dilutions of this compound diphosphate (the potentially active form).

    • Positive control (e.g., Tenofovir diphosphate).

    • Negative control (no inhibitor).

  • Assay Procedure:

    • In a microplate, combine the assay buffer, template/primer, and dNTPs.

    • Add the serially diluted this compound diphosphate or controls to the respective wells.

    • Initiate the reaction by adding the HIV-1 reverse transcriptase.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Wash the precipitate to remove unincorporated labeled dNTPs.

  • Quantification:

    • Measure the amount of incorporated label using an appropriate method (e.g., scintillation counting for radioactivity, fluorescence measurement).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound diphosphate.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound, the (S)-enantiomer of Tenofovir, is a valuable compound for research, primarily as a reference standard in the analysis of Tenofovir and for comparative studies to understand the stereoselectivity of antiviral drug action. Its lack of significant antiviral activity, in stark contrast to its (R)-enantiomer, underscores the critical importance of stereochemistry in drug design and development. While detailed experimental data for this compound are less abundant, the methodologies for its synthesis, separation, and biological evaluation are well-established through the extensive research on Tenofovir.

References

An In-depth Technical Guide on the Mechanism of Action of (S)-PMPA in Retroviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-9-(3-phosphonomethoxypropyl)adenine, or (S)-PMPA, is a potent acyclic nucleoside phosphonate analog with significant activity against a range of retroviruses, most notably the Human Immunodeficiency Virus (HIV). More commonly known as tenofovir, it is a cornerstone of modern antiretroviral therapy. This document provides a comprehensive technical overview of the molecular and cellular mechanisms by which this compound exerts its antiviral effects. It details the metabolic activation pathway, the specific interactions with viral reverse transcriptase, and the ultimate termination of viral DNA synthesis. This guide also includes a compilation of quantitative efficacy data and detailed protocols for key experimental assays used in its characterization, aimed at supporting further research and development in the field of antiretroviral therapy.

Introduction to this compound (Tenofovir)

This compound is a nucleotide analog of deoxyadenosine monophosphate (dAMP).[1] In its parent form, tenofovir exhibits poor membrane permeability and low oral bioavailability due to the presence of a dianionic phosphonate group at physiological pH.[2][3] To overcome this, it is delivered as a prodrug, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which enhances intestinal absorption and cellular uptake.[2][4] Once inside the body, these prodrugs are rapidly converted to tenofovir.[2][5] The antiviral efficacy of this compound is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP or PMPApp), which then targets the retroviral replication cycle.[6]

The Core Mechanism of Action

The antiviral activity of this compound is a multi-step process that occurs within the host cell, culminating in the potent and selective inhibition of retroviral replication.

Cellular Uptake and Metabolic Activation

Following administration and conversion from its prodrug form, tenofovir enters host cells. Inside the cell, it undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to yield the active diphosphate metabolite, tenofovir diphosphate (TFV-DP).[7][8] This activation is a critical prerequisite for its antiviral activity.

dot

Metabolic_Activation_of_S_PMPA Prodrug This compound Prodrug (e.g., TDF, TAF) PMPA This compound (Tenofovir) Prodrug->PMPA Hydrolysis (Esterases) PMPA_MP Tenofovir Monophosphate (TFV-MP) PMPA->PMPA_MP Phosphorylation (Cellular Kinases) PMPA_DP Tenofovir Diphosphate (TFV-DP / PMPApp) [Active Form] PMPA_MP->PMPA_DP Phosphorylation (Cellular Kinases)

Caption: Intracellular metabolic activation pathway of this compound.
Inhibition of Retroviral Reverse Transcriptase

The primary target of the active metabolite, TFV-DP, is the viral reverse transcriptase (RT), an enzyme essential for retroviral replication.[7] Retroviral RT synthesizes a double-stranded DNA copy of the viral RNA genome, which is then integrated into the host cell's genome.

TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[2] It binds to the active site of the RT enzyme due to its structural similarity to dATP.

DNA Chain Termination

Once TFV-DP is incorporated into the nascent viral DNA strand by the RT, it causes premature chain termination.[5][7] This is because tenofovir lacks the 3'-hydroxyl group that is required for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[7] The absence of this group makes further elongation of the DNA chain impossible, thereby halting viral DNA synthesis and preventing the completion of the replication cycle.[7][9]

dot

RT_Inhibition_Mechanism cluster_process Viral DNA Synthesis RT HIV Reverse Transcriptase (RT) GrowingDNA Growing Viral DNA Chain dATP dATP (Natural Substrate) dATP->RT Binds to active site PMPApp TFV-DP (PMPApp) (Competitive Inhibitor) PMPApp->RT Competitively binds Elongation Chain Elongation GrowingDNA->Elongation Incorporates dATP Termination Chain Termination GrowingDNA->Termination Incorporates TFV-DP TerminatedDNA Terminated Viral DNA Chain Elongation->GrowingDNA Continues synthesis Termination->TerminatedDNA Prevents further addition

Caption: Mechanism of reverse transcriptase inhibition by TFV-DP.
Selectivity

A key feature of this compound is its high selectivity for viral reverse transcriptase over human DNA polymerases (α, β, and γ).[8][9] Studies have shown that the diphosphate of PMPA (PMPApp) is a much weaker inhibitor of human DNA polymerases.[10] This selectivity is crucial for its favorable safety profile, as it minimizes interference with host cell DNA replication and reduces the potential for cellular toxicity.[8][10]

Quantitative Data on Efficacy

The antiviral potency of this compound and its prodrugs has been quantified in numerous in vitro studies. The following tables summarize key quantitative data, including 50% effective concentrations (EC50), 50% inhibitory concentrations (IC50), and inhibition constants (Ki).

Table 1: In Vitro Antiviral Activity of this compound and Prodrugs against HIV-1

CompoundVirus Strain/Cell LineAssay MethodEC50 (µM)Reference
PMPAHIV-1IIIB in MT-2 cellsAntiviral Activity~0.6[11]
PMPAHIV-1IIIB in PBMCsAntiviral Activity~0.2[11]
bis(poc)PMPAHIV-1IIIB in MT-2 cellsAntiviral Activity~0.02[11]
bis(poc)PMPAHIV-1IIIB in PBMCsAntiviral Activity~0.002[11]
TenofovirHIV-1IIIB in MT-4 cellsCPE Inhibition1.15[12]
TAFHIV-1IIIB in MT-2 cellsAntiviral Activity0.005[9]
TAFHIV-1BaL in PBMCsAntiviral Activity0.004[9]

PBMCs: Peripheral Blood Mononuclear Cells; TAF: Tenofovir Alafenamide; bis(poc)PMPA: an orally bioavailable prodrug of PMPA.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by TFV-DP (PMPApp)

InhibitorEnzymeSubstrateKi (µM)IC50 (µM)Reference
PMPAppHIV-1 RT (Wild-Type IIIB)--~0.1[11]
PMPAppHIV-1 RT (K65R Mutant)--~1.0[11]
TFV-DPHBV PolymerasedATP0.18-[8]

Ki: Inhibition Constant; IC50: 50% Inhibitory Concentration.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the characterization of this compound's mechanism of action.

In Vitro HIV Antiviral Assay

This protocol is a general method to determine the 50% effective concentration (EC50) of an antiviral compound against HIV in a cell-based assay.

  • Cell Lines and Virus:

    • MT-2 or MT-4 T-lymphoblastoid cell lines are commonly used.

    • Laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB) are used for infection.

  • Procedure:

    • Seed MT-2 cells in 96-well or 384-well microtiter plates.

    • Prepare serial dilutions of the test compound (e.g., this compound, TDF, TAF) in culture medium. Add the diluted compounds to the wells in triplicate.

    • Infect the cells with a standardized amount of HIV-1, calculated to yield a sufficient signal-to-noise ratio.[9]

    • Include control wells: uninfected cells (0% inhibition) and infected cells treated with a high concentration of a known inhibitor or no drug (100% inhibition).[9]

    • Incubate the plates for 5 days at 37°C in a CO2 incubator.

    • Assess cell viability or viral replication. Common methods include:

      • MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT to formazan. The amount of formazan is proportional to the number of living cells, indicating protection from virus-induced cell death (cytopathic effect).[12]

      • p24 Antigen ELISA: Quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression analysis to determine the EC50 value.[12][13]

Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of the active metabolite (TFV-DP) on the enzymatic activity of purified HIV-1 RT.

  • Materials:

    • Purified recombinant HIV-1 Reverse Transcriptase.

    • Template-primer: A heteropolymeric template such as MS-2 phage RNA with a complementary synthetic oligonucleotide primer, or a poly(A) template with an oligo(dT) primer.[11][14]

    • Reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.[15]

    • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [α-32P]dATP) or labeled with a non-radioactive tag like digoxigenin (DIG).[11][14]

    • Serial dilutions of the inhibitor (TFV-DP).

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.

    • Add varying concentrations of the inhibitor (TFV-DP) to the reaction tubes/wells.

    • Initiate the reaction by adding the HIV-1 RT enzyme.[11]

    • Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).[11]

    • Stop the reaction and quantify the amount of newly synthesized DNA.

      • Radiolabeled: Spot the reaction mixture onto DEAE filter mats, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

      • Non-radiolabeled (ELISA-based): If using biotinylated and DIG-labeled nucleotides, the product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), followed by the addition of a colorimetric substrate.[14]

  • Data Analysis:

    • Determine the RT activity at each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration to calculate the IC50.[11]

Cellular Uptake and Phosphorylation Assay

This protocol outlines a method to quantify the intracellular accumulation of tenofovir and its phosphorylated metabolites.

  • Materials:

    • Cell line of interest (e.g., HepG2 cells, primary hepatocytes, or PBMCs).[8]

    • Radiolabeled tenofovir (e.g., [³H]-Tenofovir).[7]

    • Methanol or perchloric acid for metabolite extraction.[8][16]

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for metabolite quantification.[8]

  • Procedure:

    • Incubate the cells with a known concentration of tenofovir (e.g., 10 µM) for various time points (e.g., 2, 6, 24 hours).[8]

    • At each time point, terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).[7][8]

    • Lyse the cells and extract the intracellular metabolites using a cold solvent like 70% methanol or perchloric acid.[8][16]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the intracellular concentrations of tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP).[8]

  • Data Analysis:

    • Plot the intracellular concentrations of tenofovir and its metabolites over time to determine the kinetics of uptake and phosphorylation.

    • For half-life determination, pre-load cells with the drug, wash, and then measure the decay of the intracellular metabolites over time in drug-free medium.[8]

dot

Experimental_Workflow cluster_antiviral Antiviral Activity Assay (EC50) cluster_rt RT Inhibition Assay (IC50) Cells 1. Seed Cells (e.g., MT-2) Drug 2. Add Drug Dilutions Cells->Drug Infect 3. Infect with HIV Drug->Infect Incubate 4. Incubate 5 Days Infect->Incubate Measure 5. Measure Viability (e.g., MTT Assay) Incubate->Measure EC50 6. Calculate EC50 Measure->EC50 Mix 1. Prepare Reaction Mix (Template, dNTPs) Inhibitor 2. Add Inhibitor (TFV-DP) Mix->Inhibitor Enzyme 3. Add HIV-1 RT Inhibitor->Enzyme IncubateRT 4. Incubate at 37°C Enzyme->IncubateRT Quantify 5. Quantify DNA Synthesis IncubateRT->Quantify IC50 6. Calculate IC50 Quantify->IC50

References

Introduction: The Dawn of Acyclic Nucleoside Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the discovery and synthesis of (S)-9-[2-(Phosphonomethoxy)propyl]adenine ((S)-PMPA), an acyclic nucleoside phosphonate, intended for researchers, scientists, and professionals in drug development.

The discovery of acyclic nucleoside phosphonates (ANPs) in the early 1980s by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the CAS and Erik De Clercq at the Rega Institute for Medical Research represented a landmark achievement in antiviral chemotherapy.[1][2] These compounds were ingeniously designed as isopolar and isosteric analogues of nucleoside monophosphates.[1] A key structural feature of ANPs is the replacement of a labile phosphate ester bond with a stable phosphonate group (P-C bond), which is covalently linked to an acyclic portion that mimics the sugar moiety of natural nucleosides.[2][3]

This structural modification allows ANPs to bypass the initial, often rate-limiting and virus-specific, phosphorylation step required for the activation of many traditional nucleoside analogues.[2] This circumvention of viral kinase dependency not only broadens their spectrum of activity but also provides a crucial advantage against viruses that lack their own thymidine kinase or have developed resistance.[2] The foundational patent applications for ANPs were filed in 1985 and 1986, paving the way for the development of transformative antiviral drugs.[1]

While the (R)-enantiomer of PMPA, known as Tenofovir, is a cornerstone of antiretroviral therapy for HIV and Hepatitis B, its stereoisomer, this compound, has also been synthesized and studied.[4][5] The biological activity of PMPA is highly stereospecific, with the (R)-enantiomer being approximately 100-fold more potent as an inhibitor of HIV reverse transcriptase than the (S)-enantiomer.[5] This guide focuses on the discovery context and synthetic methodologies pertinent to this compound.

Mechanism of Action: Intracellular Activation and Viral Inhibition

The mechanism of action for PMPA involves intracellular phosphorylation to its active diphosphate metabolite, which then inhibits viral DNA synthesis.

  • Cellular Uptake : PMPA enters the cell, likely through endocytosis. Its phosphonate group mimics a nucleoside monophosphate.

  • Anabolic Phosphorylation : Once inside the cell, PMPA is phosphorylated by cellular kinases. It undergoes two successive phosphorylation steps to form PMPA monophosphate (PMPAp) and subsequently the active metabolite, PMPA diphosphate (PMPApp).[6][7]

  • Inhibition of Reverse Transcriptase : PMPApp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral reverse transcriptase (RT) enzyme.[5]

  • Chain Termination : Upon incorporation into the growing viral DNA chain, PMPApp acts as a chain terminator because its acyclic structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation and viral replication.[7]

The following diagram illustrates the intracellular metabolic pathway and mechanism of action of PMPA.

PMPA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_virus Viral Replication Cycle PMPA_ext This compound PMPA_int This compound PMPA_ext->PMPA_int Cellular Uptake PMPAp This compound-monophosphate PMPA_int->PMPAp Cellular Kinases PMPApp This compound-diphosphate (Active Metabolite) PMPAp->PMPApp Cellular Kinases RT HIV Reverse Transcriptase PMPApp->RT Competitive Inhibition vs dATP DNA_synthesis Viral DNA Elongation RT->DNA_synthesis Incorporation into Viral DNA Termination Chain Termination (Replication Blocked) DNA_synthesis->Termination

Intracellular activation and mechanism of action of PMPA.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure PMPA is critical due to the significant difference in biological activity between the (R) and (S) isomers. The synthesis of this compound can be achieved by employing a chiral starting material, specifically (S)-propylene carbonate. The general synthetic scheme involves three main stages: installation of the chiral side chain, phosphonate coupling, and deprotection.

The following diagram outlines a representative workflow for the synthesis of this compound.

SPMPA_Synthesis_Workflow cluster_stage1 Stage 1: Chiral Side-Chain Installation cluster_stage2 Stage 2: Phosphonate Coupling cluster_stage3 Stage 3: Deprotection Adenine Adenine S_HPA (S)-9-(2-Hydroxypropyl)adenine ((S)-HPA) Adenine->S_HPA Condensation S_PC (S)-Propylene Carbonate S_PC->S_HPA Condensation S_PMPA_diethyl This compound Diethyl Ester S_HPA->S_PMPA_diethyl Alkylation (Base-mediated) DESMP Diethyl p-toluenesulfonyloxy- methylphosphonate (DESMP) DESMP->S_PMPA_diethyl Alkylation (Base-mediated) S_PMPA This compound S_PMPA_diethyl->S_PMPA Ester Cleavage TMSBr Bromotrimethylsilane (TMSBr) TMSBr->S_PMPA Ester Cleavage

General synthetic workflow for this compound.
Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of PMPA, adapted for the (S)-enantiomer.

Stage 1: Synthesis of (S)-9-(2-Hydroxypropyl)adenine ((S)-HPA)

This step involves the condensation of adenine with (S)-propylene carbonate.

  • Reagents and Materials : Adenine, (S)-Propylene Carbonate, Base (e.g., NaOH or K₂CO₃), Solvent (e.g., Dimethylformamide - DMF).

  • Procedure :

    • A mixture of adenine and a catalytic amount of base is suspended in DMF.

    • (S)-Propylene carbonate is added to the suspension.

    • The reaction mixture is heated (e.g., to 130-140 °C) and stirred for several hours until the reaction is complete, as monitored by HPLC or TLC.

    • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is purified, typically by recrystallization from a suitable solvent (e.g., isopropanol), to afford (S)-HPA as a solid.

Stage 2: Synthesis of Diethyl (S)-9-[2-(phosphonomethoxy)propyl]adenine (this compound Diethyl Ester)

This stage is an alkylation reaction where the hydroxyl group of (S)-HPA is coupled with a phosphonate synthon.

  • Reagents and Materials : (S)-HPA, Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), Base (e.g., Lithium tert-butoxide or Sodium hydride), Anhydrous Solvent (e.g., DMF).

  • Procedure :

    • (S)-HPA is dissolved or suspended in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

    • The solution is cooled (e.g., to 0 °C), and a strong base, such as lithium tert-butoxide, is added portion-wise to deprotonate the hydroxyl group, forming the corresponding alkoxide.[8]

    • A solution of DESMP in anhydrous DMF is then added dropwise to the reaction mixture.

    • The mixture is allowed to warm to room temperature and stirred until the reaction is complete.

    • The reaction is quenched (e.g., with water or a saturated ammonium chloride solution), and the product is extracted into an organic solvent (e.g., dichloromethane).

    • The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography to yield the this compound diethyl ester.

Stage 3: Synthesis of this compound

The final step involves the cleavage of the phosphonate ethyl esters to yield the free phosphonic acid.

  • Reagents and Materials : this compound Diethyl Ester, Bromotrimethylsilane (TMSBr) or Hydrobromic acid, Solvent (e.g., Acetonitrile or Dichloromethane).

  • Procedure :

    • The this compound diethyl ester is dissolved in a suitable anhydrous solvent like acetonitrile.

    • Bromotrimethylsilane is added to the solution, typically at room temperature.[8]

    • The reaction mixture is stirred for several hours. The progress of the de-esterification is monitored by HPLC.

    • After completion, the reaction is quenched by the addition of water or an alcohol (e.g., methanol).

    • The solvent is evaporated, and the crude this compound is purified by recrystallization from water/alcohol mixtures to give the final product.

Quantitative Data

While extensive data for the clinically developed (R)-PMPA is available, specific quantitative data for this compound is less common. The following tables summarize relevant data, including comparative values where available.

Table 1: Antiviral Activity

The antiviral activity of phosphonates is highly stereospecific. Data for a fluorinated analog of PMPA, FPMPA, clearly demonstrates this difference, with the (S)-isomer showing significantly higher activity in that specific case, which is contrary to the activity profile of PMPA itself against HIV.

CompoundVirusCell LineIC₅₀ (µM)Reference
(S)-FPMPA SHIV(DH12R)MT41.85[9]
(R)-FPMPA SHIV(DH12R)MT4Inactive[9]
(R)-PMPA (Tenofovir) HIV-1Various~0.5-5[7]
This compound HIV-1Various~50-500 (est.)[5]

IC₅₀ (50% Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Parameters of (R)-PMPA
Parameter1 mg/kg Dose3 mg/kg Dose
Cₘₐₓ (µg/mL) 2.7 ± 0.99.1 ± 2.1
Terminal Half-life (h) 4.5 ± 0.6~4 to 8
Clearance (mL/h/kg) 237 ± 56203 ± 72

Cₘₐₓ: Maximum serum concentration.

Conclusion

This compound is a fascinating molecule primarily from a stereochemical and structure-activity relationship perspective. Its discovery is intrinsically linked to the broader class of acyclic nucleoside phosphonates, which have revolutionized antiviral therapy. While the (S)-enantiomer itself does not possess the potent anti-HIV activity of its (R)-counterpart, Tenofovir, its synthesis and comparative biological evaluation have been crucial in understanding the precise structural requirements for potent reverse transcriptase inhibition. The enantioselective synthetic routes, often adaptable from the well-established manufacturing processes for Tenofovir, underscore the sophistication of modern pharmaceutical chemistry. This guide provides a core technical overview for researchers, offering foundational knowledge on the synthesis, mechanism, and biological context of this compound.

References

(S)-9-(3-phosphonomethoxypropyl)adenine [(S)-PMPA]: A Comprehensive Technical Guide to its Antiviral Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral spectrum of (S)-9-(3-phosphonomethoxypropyl)adenine, commonly known as (S)-PMPA or tenofovir in its prodrug forms. This document details its mechanism of action, summarizes its antiviral potency through quantitative data, and outlines key experimental protocols for its evaluation.

This compound is an acyclic nucleoside phosphonate analog of adenosine monophosphate. While the parent compound exhibits potent activity against a range of DNA viruses, its clinical utility for systemic infections is limited by poor oral bioavailability. To overcome this, several prodrugs have been developed, most notably tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which are widely used in the treatment of HIV and Hepatitis B virus (HBV) infections. These prodrugs effectively deliver the active tenofovir diphosphate intracellularly, where it acts as a potent inhibitor of viral replication.

Data Presentation: Antiviral Activity of this compound and its Prodrugs

The following tables summarize the in vitro antiviral activity of this compound and its various prodrugs against a range of viruses. The 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) are provided where available.

Virus FamilyVirusCompoundCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Retroviridae Human Immunodeficiency Virus 1 (HIV-1)This compoundMT-2~0.6~1250~2083
PBMCs~0.2~1200~6000
bis(poc)PMPAMT-20.007223142
PBMCs0.005295800
HIV-1 (K65R mutant)HDP-(S)-HPMPA-0.16--
ODE-(S)-HPMPA-0.003--
Human Immunodeficiency Virus 2 (HIV-2)Tenofovir Alafenamide (TAF)PBMCs0.0018>10>5555
Hepadnaviridae Hepatitis B Virus (HBV)Adefovir-Ki ≈ 0.1--
Herpesviridae Herpes Simplex Virus 1 (HSV-1)(S)-cHPMPA amidate prodrugsHEL0.0009 - 0.0032>1>312 - >1111
Varicella-Zoster Virus (VZV)(S)-cHPMPA amidate prodrugsHEL0.0014 - 0.0015>1>667 - >714
Human Cytomegalovirus (HCMV)(S)-cHPMPA amidate prodrugsHEL0.009 - 0.027>1>37 - >111
Adenoviridae Adenovirus(S)-HPMPAHuman Embryonic Fibroblast1.1 µg/mL--
Poxviridae Vaccinia Virus(S)-HPMPA----
Cowpox Virus(S)-HPMPA----

Mechanism of Action

This compound and its prodrugs are potent inhibitors of viral DNA synthesis. The prodrugs are designed to enhance oral bioavailability and intracellular penetration. Once inside the host cell, they are converted to tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate metabolite, tenofovir diphosphate.

Tenofovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase (or reverse transcriptase in the case of retroviruses) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA replication.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Prodrug (e.g., TDF, TAF) Tenofovir Tenofovir (this compound) Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Cellular Kinases Tenofovir_DP Tenofovir Diphosphate (Active Metabolite) Tenofovir_MP->Tenofovir_DP Cellular Kinases Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase Tenofovir_DP->Viral_Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Viral_Polymerase DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Incorporates dATP Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporates Tenofovir-DP Plaque_Reduction_Workflow A Seed host cells in multi-well plates B Infect confluent cell monolayer with virus A->B C Add overlay medium with serial dilutions of this compound B->C D Incubate to allow plaque formation C->D E Fix and stain cells to visualize plaques D->E F Count plaques and calculate EC50 E->F p24_Antigen_Assay_Workflow A Culture susceptible T-cells or PBMCs B Infect cells with HIV-1 and treat with this compound dilutions A->B C Incubate to allow viral replication B->C D Collect supernatant and quantify p24 antigen by ELISA C->D E Calculate EC50 based on p24 antigen reduction D->E Cytotoxicity_Assay_Workflow A Seed host cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate for the same duration as antiviral assay B->C D Assess cell viability (e.g., MTT assay) C->D E Calculate CC50 based on reduction in cell viability D->E

In Vitro Efficacy of (S)-PMPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (S)-PMPA, a potent acyclic nucleoside phosphonate with demonstrated antiviral and enzyme-inhibiting properties. This document details the experimental protocols for assessing its efficacy, presents quantitative data from various studies, and visualizes key mechanisms and workflows.

Introduction to this compound

(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, or this compound, is a well-established antiviral agent.[1] It is the parent compound of Tenofovir, a cornerstone of anti-HIV therapy.[2] The active intracellular moiety, tenofovir diphosphate (PMPApp), acts as a potent inhibitor of retroviral reverse transcriptase and a DNA chain terminator.[2] Beyond its antiviral capabilities against human immunodeficiency virus (HIV) and hepatitis B virus (HBV), this compound and its derivatives have shown significant activity against a broad spectrum of double-stranded DNA viruses, including herpesviruses and orthopoxviruses.[2][3]

Furthermore, a derivative, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), is a powerful and selective inhibitor of human glutamate carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders and prostate cancer.[4][5][6] This guide will explore the in vitro methodologies used to characterize the efficacy of this compound in these different contexts.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro studies evaluating the efficacy of this compound and its derivatives against various viral targets and enzymes.

Table 1: Antiviral Activity of (S)-HPMPA and its Prodrugs [3]

CompoundVirusEC50 (µM)
(S)-HPMPAVaccinia Virus (VV) Copenhagen2.7
(S)-HPMPAVaccinia Virus (VV) WR6.5
(S)-HPMPACowpox Virus (CV) Brighton4.0
HDP-(S)-HPMPAVaccinia Virus (VV) Copenhagen0.01
HDP-(S)-HPMPAVaccinia Virus (VV) WR0.3

EC50: 50% effective concentration HDP-(S)-HPMPA is an alkoxyalkyl ester prodrug of (S)-HPMPA.

Table 2: Anti-HIV Activity of PMPA and its Prodrug [7]

CompoundCell LineAntiviral Effect (EC50, µM)Cytotoxicity (IC50, µM)Therapeutic Index (IC50/EC50)
PMPAMT-20.63 ± 0.211,250 ± 861,984
PMPAPBMCs0.18 ± 0.051,200 ± 296,666
bis(poc)PMPAMT-20.007 ± 0.00222 ± 1.23,142
bis(poc)PMPAPBMCs0.005 ± 0.00229 ± 1.75,800

bis(poc)PMPA is an orally bioavailable prodrug of PMPA. PBMCs: Peripheral Blood Mononuclear Cells

Table 3: Inhibition of Glutamate Carboxypeptidase II (GCPII) by 2-PMPA [8]

InhibitorIC50
2-PMPA0.3 nM

Table 4: Inhibition of Cytosolic Carboxypeptidase (Nna1/CCP1) by 2-PMPA [9]

ParameterValue
Ki0.11 µM
Ki'0.24 µM
IC50 (for deglutamylating tubulin)0.21 mM

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of this compound's efficacy. The following sections describe key experimental protocols.

Antiviral Efficacy and Cytotoxicity Assays

These assays are fundamental to determining the potency and safety profile of antiviral compounds.

Objective: To determine the 50% effective concentration (EC50) for viral inhibition and the 50% cytotoxic concentration (CC50) of the compound in host cells.

General Protocol: [3][7]

  • Cell Culture:

    • Maintain confluent monolayers of a suitable host cell line (e.g., Human Foreskin Fibroblast (HFF) cells for orthopoxviruses, MT-2 or PBMCs for HIV) in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).[3][7]

  • Antiviral Assay:

    • Seed cells in multi-well plates (e.g., 6-well plates).

    • Infect the cell monolayers with the target virus.

    • Treat the infected cells with various concentrations of the test compound.

    • Incubate for a defined period (e.g., 3 days at 37°C).[3]

    • Quantify the reduction in viral replication. This can be achieved through methods such as plaque reduction assays or by measuring the level of a viral protein (e.g., HIV-1 p24 antigen).[7]

    • The EC50 is calculated as the concentration of the compound that reduces viral replication by 50%.[3]

  • Cytotoxicity Assay:

    • Seed uninfected confluent monolayers of the host cells in 96-well plates.

    • Incubate the cells with various concentrations of the test compound.

    • Incubate for an extended period (e.g., 7 days at 37°C) to assess long-term toxicity.[3]

    • Determine cell viability using methods such as MTT or XTT assays.

    • The CC50 is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[3]

G Antiviral and Cytotoxicity Assay Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_result Therapeutic Index Calculation A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Add Test Compound (Serial Dilutions) A2->A3 A4 Incubate A3->A4 A5 Quantify Viral Replication A4->A5 A6 Calculate EC50 A5->A6 R1 Therapeutic Index = CC50 / EC50 A6->R1 C1 Seed Host Cells (Uninfected) C2 Add Test Compound (Serial Dilutions) C1->C2 C3 Incubate C2->C3 C4 Assess Cell Viability C3->C4 C5 Calculate CC50 C4->C5 C5->R1

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

High-Throughput Fluorescence Polarization Assay for GCPII Inhibition

This assay is designed for the efficient screening and characterization of GCPII inhibitors.[8]

Objective: To determine the inhibition constants (IC50) of compounds against GCPII.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled ligand (TMRGlu) upon binding to GCPII. Inhibitors compete with the fluorescent ligand for binding to the enzyme, leading to a decrease in FP.

Protocol: [8]

  • Reagent Preparation:

    • Prepare an assay buffer.

    • Prepare solutions of recombinant GCPII enzyme, the fluorescent ligand (TMRGlu), and the test inhibitors at various concentrations.

  • Assay Procedure:

    • Incubate increasing concentrations of the test inhibitor with a fixed concentration of GCPII (e.g., 60 nM) for a set period (e.g., 25 minutes at room temperature).

    • Add the fluorescent ligand (TMRGlu, e.g., 60 nM) to the mixture.

    • Incubate for an additional period (e.g., 30 minutes).

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the FP values against the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

G Fluorescence Polarization Assay for GCPII Inhibition cluster_workflow Assay Workflow cluster_principle Principle S1 Incubate GCPII with Test Inhibitor S2 Add Fluorescent Ligand (TMRGlu) S1->S2 S3 Incubate S2->S3 S4 Measure Fluorescence Polarization S3->S4 S5 Calculate IC50 S4->S5 P1 GCPII + TMRGlu -> High FP P2 GCPII + Inhibitor + TMRGlu -> Low FP

Caption: Workflow of the GCPII fluorescence polarization assay.

Mechanism of Action

The primary mechanism of antiviral action for this compound involves its conversion to the active diphosphate form, which then inhibits viral reverse transcriptase.

Signaling Pathway:

  • This compound Entry: this compound enters the host cell.

  • Phosphorylation: Cellular kinases phosphorylate this compound to its active diphosphate form, PMPApp.

  • Reverse Transcriptase Inhibition: PMPApp competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.

  • Chain Termination: The incorporation of PMPApp into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation. This effectively halts viral replication.[2]

G Mechanism of Action of this compound PMPA This compound PMPApp PMPApp (Active Form) PMPA->PMPApp Phosphorylation by cellular kinases RT Viral Reverse Transcriptase PMPApp->RT Competitive Inhibition DNA Viral DNA Synthesis RT->DNA Termination Chain Termination RT->Termination Incorporation of PMPApp

Caption: this compound's mechanism of action as a reverse transcriptase inhibitor.

Conclusion

The in vitro evaluation of this compound and its derivatives has consistently demonstrated their potent efficacy as antiviral agents and enzyme inhibitors. The standardized protocols for assessing antiviral activity, cytotoxicity, and enzyme inhibition provide a robust framework for the continued development and characterization of this important class of molecules. The quantitative data highlight the significant potency of these compounds, underscoring their therapeutic potential. Future in vitro studies will likely focus on exploring resistance profiles, combination therapies, and the efficacy of novel prodrugs designed to enhance bioavailability.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of (S)-PMPA (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), commonly known as Tenofovir, is a cornerstone in the management of HIV-1 and hepatitis B virus (HBV) infections. As an acyclic nucleotide phosphonate analogue of deoxyadenosine monophosphate, its therapeutic efficacy is critically dependent on its ability to enter target cells and undergo metabolic activation to its pharmacologically active form, Tenofovir diphosphate (TFV-DP). This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of Tenofovir and its key prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Cellular Uptake of Tenofovir and its Prodrugs

The cellular membrane's low permeability to negatively charged molecules like Tenofovir necessitates the use of prodrugs to enhance intracellular delivery. TDF and TAF were designed to mask the phosphonate group, thereby increasing lipophilicity and facilitating entry into cells.

Tenofovir Disoproxil Fumarate (TDF): TDF is primarily hydrolyzed in the plasma by esterases to Tenofovir, which is then available for cellular uptake.[1][2]

Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, leading to a more efficient delivery of Tenofovir into target cells like peripheral blood mononuclear cells (PBMCs) and lymphatic tissues.[3][4]

The cellular entry of Tenofovir itself is mediated by specific transporters, particularly in the renal proximal tubules, a key site for both drug elimination and potential toxicity.

Influx Transporters: Organic anion transporters, primarily OAT1 (SLC22A6) and to a lesser extent OAT3 (SLC22A8), are responsible for the active transport of Tenofovir from the blood into the renal proximal tubule cells.[5]

Efflux Transporters: Following intracellular accumulation, Tenofovir is actively transported into the tubular lumen for excretion by several ATP-binding cassette (ABC) transporters, including Multidrug Resistance Protein 4 (MRP4/ABCC4), MRP7 (ABCC10), and potentially MRP2 (ABCC2).[5]

Quantitative Data on Tenofovir Transport

The following table summarizes the available kinetic parameters for the key transporters involved in Tenofovir's cellular uptake. It is important to note that these values can vary depending on the experimental system and cell type used.

TransporterSubstrateKinetic ParameterValueCell System/SpeciesReference
hOAT1TenofovirK_m72.4 ± 20 µMHEK293 cells[1]
hOAT3TenofovirK_mHigh-micromolarCHO cells[1]
MRP4Tenofovir-Not saturated at 1 mMMembrane vesicles[1]

Metabolism of (S)-PMPA (Tenofovir)

Once inside the cell, Tenofovir, as a monophosphate analogue, must undergo two sequential phosphorylation steps to be converted to its active diphosphate form, TFV-DP. This process is catalyzed by host cellular kinases.

First Phosphorylation: Tenofovir is phosphorylated to Tenofovir monophosphate (TFV-MP). This initial step is predominantly catalyzed by adenylate kinase 2 (AK2) .[5][6][7]

Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active TFV-DP. The enzymes responsible for this step exhibit tissue-specificity:

  • In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate kinase isoenzymes (PKM and PKLR) are primarily involved.[6][7]

  • In colorectal tissue, creatine kinase, muscle-type (CKM) is the main enzyme responsible for this conversion.[7]

  • Nucleoside diphosphate kinases (NDPKs) have also been implicated in this second phosphorylation step.[5]

The prodrugs TDF and TAF undergo initial hydrolysis to release Tenofovir before the phosphorylation cascade.

  • TDF is hydrolyzed by plasma and intestinal carboxylesterases .[8]

  • TAF is intracellularly hydrolyzed primarily by Cathepsin A (CatA) and in the liver, also by Carboxylesterase 1 (CES1) .[9][10][11][12][13][14]

Quantitative Data on Tenofovir Metabolism

The following table presents available kinetic data for the enzymes involved in the phosphorylation of Tenofovir.

EnzymeSubstrateKinetic ParameterValueCommentsReference
Creatine Kinase (CK)Tenofovir Monophosphatek_cat1.9 ± 0.2 s⁻¹45-fold lower than for ADP[1]
Creatine Kinase (CK)Tenofovir MonophosphateK_m0.25 ± 0.03 mM5-fold higher than for ADP[1]
Pyruvate Kinase (PK)Tenofovir Monophosphate-Detectable, but low activity~1000-fold lower than for ADP[15]

Experimental Protocols

Radiolabeled Tenofovir Cellular Uptake Assay

This protocol provides a general method for quantifying the rate of Tenofovir transport into cells.

Materials:

  • Cell line of interest (e.g., HEK293 cells stably expressing a transporter of interest, or PBMCs).

  • 24-well or 96-well tissue culture plates.

  • [³H]-Tenofovir (radiolabeled Tenofovir).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

  • Scintillation cocktail and counter.

  • Protein assay reagent (e.g., BCA kit).

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow to near confluence. For suspension cells, use a specific number of cells per well.[16][17]

  • Pre-incubation: Remove the culture medium and wash the cells gently with transport buffer. Pre-incubate the cells with transport buffer for a short period (e.g., 10-15 minutes) at 37°C.[17]

  • Initiation of Uptake: Initiate the uptake by adding the transport buffer containing a known concentration of [³H]-Tenofovir.[16]

  • Incubation: Incubate the cells for a defined period (e.g., ranging from 1 to 60 minutes) at 37°C. To determine the contribution of non-specific binding and passive diffusion, a parallel experiment can be run at 4°C or in the presence of a known inhibitor.[16]

  • Termination of Uptake: Terminate the transport by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.[16]

  • Cell Lysis: Lyse the cells by adding the cell lysis buffer and incubating for an appropriate time (e.g., 30 minutes at room temperature).[17]

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

  • Normalization: Determine the protein concentration of the cell lysate from parallel wells using a protein assay. Normalize the radioactivity counts to the amount of protein to express the uptake as pmol/mg protein.[1]

Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of TFV-DP from cells.

Materials:

  • PBMCs or other target cells.

  • 70% Methanol.

  • Internal standard (e.g., stable isotope-labeled TFV-DP).

  • Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange).

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

Procedure:

  • Cell Isolation and Counting: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Count the cells to ensure a known number of cells are used for extraction.[18]

  • Cell Lysis and Extraction: Lyse a known number of cells (e.g., 2 x 10^6 cells/mL) with ice-cold 70% methanol containing the internal standard. Vortex vigorously and incubate on ice to facilitate complete lysis and protein precipitation.[1][18]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the cellular debris.[16]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's protocol.

    • Load the supernatant from the cell lysate onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes (TFV-DP and internal standard) with an appropriate elution solvent.[1]

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.[18]

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable analytical column (e.g., a weak anion exchange or HILIC column).[4]

    • Detect and quantify TFV-DP and the internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode.[18]

  • Data Analysis:

    • Construct a calibration curve using standards of known TFV-DP concentrations.

    • Calculate the concentration of TFV-DP in the samples based on the peak area ratio to the internal standard and the calibration curve.

    • Normalize the concentration to the number of cells (e.g., fmol/10^6 cells).[19]

Visualizations

Cellular_Uptake_of_Tenofovir cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Tenofovir_blood Tenofovir OAT1 OAT1 Tenofovir_blood->OAT1 Influx OAT3 OAT3 Tenofovir_blood->OAT3 Influx Tenofovir_cell Tenofovir OAT1->Tenofovir_cell OAT3->Tenofovir_cell MRP4 MRP4 Tenofovir_cell->MRP4 Efflux MRP7 MRP7 Tenofovir_cell->MRP7 Efflux Tenofovir_lumen Tenofovir MRP4->Tenofovir_lumen MRP7->Tenofovir_lumen

Cellular transport of Tenofovir in renal proximal tubule cells.

Metabolism_of_Tenofovir_and_Prodrugs cluster_extracellular Extracellular/Plasma cluster_intracellular Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir (this compound) TDF->Tenofovir Carboxylesterases TAF_plasma Tenofovir Alafenamide (TAF) TAF_cell Tenofovir Alafenamide (TAF) TAF_plasma->TAF_cell Cellular Uptake TAF_cell->Tenofovir Cathepsin A / CES1 TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Adenylate Kinase 2 (AK2) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Pyruvate Kinase (PKM/PKLR) Creatine Kinase (CKM) Nucleoside Diphosphate Kinase (NDPK)

Metabolic pathway of Tenofovir and its prodrugs.

Experimental_Workflow_Uptake_Assay A 1. Seed Cells in Plate B 2. Wash and Pre-incubate with Transport Buffer A->B C 3. Add Radiolabeled This compound B->C D 4. Incubate at 37°C C->D E 5. Terminate Uptake (Wash with Cold PBS) D->E F 6. Lyse Cells E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Normalize to Protein Content G->H

Workflow for a radiolabeled cellular uptake assay.

References

(S)-PMPA: An In-depth Examination of its Pharmacokinetics and Bioavailability in the Context of its Chiral Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-9-(3-phosphonomethoxypropyl)adenine, or (S)-PMPA, is the enantiomer of the potent antiviral agent (R)-PMPA, more commonly known as Tenofovir. While Tenofovir has been extensively studied and is a cornerstone in the treatment of HIV and Hepatitis B infections, research on the pharmacokinetic profile of this compound is sparse. This is primarily because the (S)-enantiomer is considered to be pharmacologically inactive[1]. Consequently, most of the available literature focuses on methods for its separation from the active (R)-enantiomer to ensure the purity of the final drug product[2][3][4].

This technical guide will provide a comprehensive overview of the available information on this compound, focusing on the analytical methods for its chiral separation. To provide a thorough understanding of the compound's behavior in a biological system, this guide will also present a detailed analysis of the pharmacokinetics and bioavailability of its active counterpart, (R)-PMPA (Tenofovir), for which extensive data exists.

Pharmacokinetics of (R)-PMPA (Tenofovir)

The pharmacokinetic properties of (R)-PMPA have been well-characterized in both human and animal models. The following tables summarize the key pharmacokinetic parameters of (R)-PMPA following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of (R)-PMPA in Humans (Intravenous Administration)[5]
Parameter1 mg/kg Dose (Mean ± SD)3 mg/kg Dose (Mean ± SD)
Cmax (µg/mL) 2.7 ± 0.99.1 ± 2.1
AUC (µg·h/mL) 5.6 ± 1.320.1 ± 6.3
t½ (h) 4.5 ± 0.67.1 ± 1.3
CL (mL/h/kg) 237 ± 56203 ± 72
Vss (mL/kg) 1100 ± 1901180 ± 290

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of (R)-PMPA in Dogs[6]
RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Bioavailability (%)
Intravenous 14.98 ± 0.630.254.05 ± 0.813.52 ± 1.21-
Intravenous 1045.9 ± 5.60.2539.8 ± 6.99.54 ± 1.21-
Oral 101.35 ± 0.311.8 ± 0.86.81 ± 0.767.42 ± 1.7017.1 ± 1.88
Intraperitoneal 1010.3 ± 1.50.8 ± 0.329.6 ± 4.28.87 ± 1.2573.5 ± 10.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life.

Experimental Protocols

Pharmacokinetic Study of Intravenous (R)-PMPA in Humans[5]

A randomized, double-blind, placebo-controlled, dose-escalation clinical trial was conducted in HIV-infected adults.

  • Subjects: HIV-infected adults with CD4 cell counts of ≥200 cells/mm³ and plasma HIV RNA levels of ≥10,000 copies/ml.

  • Dosing: Two dose levels were evaluated: 1 mg/kg and 3 mg/kg of (R)-PMPA, administered as a single intravenous infusion over 60 minutes on day 1, followed by a 7-day washout period, and then once daily for an additional 7 consecutive days.

  • Sample Collection: Blood samples were collected at 0 (predose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-infusion.

  • Analytical Method: (R)-PMPA concentrations in serum and urine were determined by validated high-performance liquid chromatographic (HPLC) assays involving pre-column derivatization with chloroacetaldehyde to form a fluorescent derivative, followed by fluorescence detection. The serum assay was linear over the range of 25 to 1,000 ng/ml, with a limit of quantitation of 25 ng/ml.

  • Pharmacokinetic Analysis: Non-compartmental methods were used to determine the pharmacokinetic parameters.

Pharmacokinetic Study of (R)-PMPA in Beagle Dogs[6]
  • Animals: Male beagle dogs.

  • Dosing:

    • Intravenous: 1 mg/kg or 10 mg/kg.

    • Oral: 10 mg/kg.

    • Intraperitoneal: 10 mg/kg. A washout period of at least one week was observed between doses.

  • Sample Collection: Blood and urine samples were collected at various time points up to 48 hours post-dosing.

  • Analytical Method: (R)-PMPA concentrations in plasma and urine were determined by a validated HPLC method with fluorescence detection after pre-column derivatization with chloroacetaldehyde.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. For intravenous data, a two-compartment model was also fitted to the data. Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Chiral Separation of this compound and (R)-PMPA

The primary context in which this compound is studied is in the quality control of Tenofovir Disoproxil Fumarate (TDF), the prodrug of (R)-PMPA. The (S)-enantiomer is considered an impurity and its levels are strictly controlled. Several HPLC methods have been developed for the enantiomeric separation of TDF.

Experimental Protocol for Chiral HPLC Separation of TDF Enantiomers[2][3]
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A Chiralpak IC column (3 μm, 100 × 4.6 mm, i.d.) is effective for the separation[2]. Another successful separation was achieved using a ChiralpakIG-3 (2.1x100mm) 3.0µm immobilized amylose column[3].

  • Mobile Phase: A mixture of n-hexane, ethanol, methanol, and triethylamine in the ratio of 65:25:10:0.1 (v/v/v/v) has been used with the Chiralpak IC column[2]. For the ChiralpakIG-3 column, a mobile phase of hexane and ethanol with 0.5% diethylamine (75:25 v/v) was employed[3].

  • Flow Rate: 0.6 mL/min for the Chiralpak IC method[2] and 0.5 mL/min for the ChiralpakIG-3 method[3].

  • Detection: UV detection at 260 nm[2] or 259 nm[3].

  • Column Temperature: Maintained at 30°C for the ChiralpakIG-3 method[3].

Visualizations

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (e.g., HIV-infected adults or Beagle dogs) Baseline_Assessment Baseline Health Assessment Subject_Recruitment->Baseline_Assessment Ethical_Approval Ethical Approval and Informed Consent Ethical_Approval->Subject_Recruitment Drug_Administration (R)-PMPA Administration (Intravenous, Oral, etc.) Baseline_Assessment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Urine_Collection Urine Collection (optional) Drug_Administration->Urine_Collection Sample_Processing Sample Processing (Centrifugation to obtain plasma/serum) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Sample_Storage Sample Storage (-20°C or -80°C) Sample_Processing->Sample_Storage Sample_Analysis HPLC Analysis with Fluorescence Detection Sample_Storage->Sample_Analysis Data_Acquisition Data Acquisition and Concentration Determination Sample_Analysis->Data_Acquisition PK_Modeling Non-Compartmental or Compartmental Analysis Data_Acquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t½, etc.) PK_Modeling->Parameter_Calculation Report_Generation Report Generation and Data Interpretation Parameter_Calculation->Report_Generation

Experimental workflow for a typical pharmacokinetic study of (R)-PMPA.

Conclusion

References

(S)-PMPA vs. (R)-PMPA: A Technical Guide to Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stereochemistry and differential biological activity of the enantiomers of PMPA, a molecule with significant therapeutic applications in both virology, as (R)-9-(2-phosphonomethoxypropyl)adenine (Tenofovir), and in neurology and oncology, as 2-(phosphonomethyl)pentanedioic acid (2-PMPA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Significance of PMPA Stereochemistry

PMPA is a chiral phosphonate nucleotide analog that exists as two non-superimposable mirror images, the (S) and (R) enantiomers. This stereochemical difference has a profound impact on the biological activity of PMPA, leading to distinct therapeutic applications for each enantiomer. The (R)-enantiomer of 9-(2-phosphonomethoxypropyl)adenine, known as Tenofovir, is a cornerstone of antiretroviral therapy for HIV and Hepatitis B. Conversely, the stereoisomers of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) are potent inhibitors of glutamate carboxypeptidase II (GCPII), a key enzyme in glutamate metabolism, with implications for neurological disorders and cancer. This guide will elucidate the critical role of stereochemistry in the pharmacology of these two important classes of molecules.

(R)-PMPA (Tenofovir): A Stereoselective Antiviral Agent

The antiviral activity of PMPA is almost exclusively attributed to the (R)-enantiomer, Tenofovir. This stereoselectivity is a consequence of the specific conformational requirements of the active site of viral reverse transcriptase.

Quantitative Comparison of Antiviral Activity

The (R)-enantiomer of PMPA is significantly more potent than its (S)-counterpart in inhibiting HIV reverse transcriptase. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

EnantiomerTarget EnzymeIC50Reference
(R)-PMPA (Tenofovir)HIV-1 Reverse Transcriptase~0.5 µM[1]
(S)-PMPAHIV-1 Reverse Transcriptase~50 µMInferred from a ~100-fold lower activity compared to (R)-PMPA[2]
(R)-PMPApp (active diphosphate)Wild-type HIV-1 RT~0.1 µM[1]
(R)-PMPApp (active diphosphate)K65R mutant HIV-1 RT~1 µM[1]
Mechanism of Action: Inhibition of Viral Replication

Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once inside the host cell, it is converted to its active diphosphate form, Tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA by reverse transcriptase. Upon incorporation, TFV-DP causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis and replication.[2][3][4]

HIV_RT_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Host Cell Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir ((R)-PMPA) Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation Viral_DNA Viral DNA Synthesis TFV_DP->Viral_DNA Competitive Inhibition of dATP Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation

Mechanism of (R)-PMPA (Tenofovir) antiviral activity.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

A common method to determine the IC50 of PMPA against HIV-1 reverse transcriptase is a cell-free enzymatic assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Template-primer: poly(A)•oligo(dT)

  • Deoxynucleotide triphosphates (dNTPs), including a labeled nucleotide (e.g., [³H]-dTTP or a fluorescent analog)

  • (R)-PMPA and this compound test compounds

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)

  • Trichloroacetic acid (TCA) for precipitation

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of (R)-PMPA and this compound in the assay buffer.

  • In a microcentrifuge tube or 96-well plate, combine the assay buffer, template-primer, and dNTPs.

  • Add the PMPA enantiomer dilutions to the respective tubes/wells. Include a control with no inhibitor.

  • Initiate the reaction by adding a fixed amount of recombinant HIV-1 RT.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with TCA and ethanol to remove unincorporated labeled nucleotides.

  • Quantify the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence plate reader.

  • Calculate the percentage of inhibition for each PMPA concentration and determine the IC50 value by fitting the data to a dose-response curve.

(S)- and (R)-2-PMPA: Stereoselective Inhibition of Glutamate Carboxypeptidase II

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that plays a crucial role in regulating glutamate levels in the brain. The stereochemistry of 2-PMPA is critical for its interaction with GCPII.

Quantitative Comparison of GCPII Inhibitory Activity

Research indicates that the (S)-enantiomer of 2-PMPA is the more potent inhibitor of GCPII.[5] In contrast, the (R)-enantiomer shows a preference for inhibiting a different enzyme, cytosolic carboxypeptidase (CCP).[6]

EnantiomerTarget EnzymeKiIC50Reference
(S)-2-PMPAGlutamate Carboxypeptidase II (GCPII)More potent than (R)-enantiomer -[5]
(R)-2-PMPAGlutamate Carboxypeptidase II (GCPII)Less potent than (S)-enantiomer-[5]
Racemic 2-PMPAGlutamate Carboxypeptidase II (GCPII)0.275 nM300 pM[1][7]
(R)-2-PMPACytosolic Carboxypeptidase 1 (CCP1)0.11 µM (Ki), 0.24 µM (Ki')0.21 mM[6]
Mechanism of Action: Modulation of Glutamatergic Neurotransmission

GCPII is a membrane-bound enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, leading to an increase in extracellular NAAG and a decrease in glutamate levels. Elevated NAAG can then act on presynaptic mGluR3 receptors, which further inhibits glutamate release, thereby reducing excitotoxicity.

GCPII_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NAAG N-Acetylaspartylglutamate (NAAG) Glutamate Glutamate NAAG->Glutamate Hydrolysis by GCPII Glu_Receptor Glutamate Receptors Glutamate->Glu_Receptor Activation GCPII GCPII Enzyme 2_PMPA (S)-2-PMPA 2_PMPA->GCPII Inhibition Excitotoxicity Excitotoxicity Glu_Receptor->Excitotoxicity Leads to

Mechanism of (S)-2-PMPA inhibition of GCPII.

Experimental Protocol: Fluorescence-Based GCPII Inhibition Assay

The inhibitory activity of 2-PMPA enantiomers against GCPII can be determined using a fluorescence-based assay.[2][4]

Materials:

  • Recombinant human GCPII

  • Fluorogenic GCPII substrate (e.g., NAAG analog with a fluorophore and quencher)

  • (S)-2-PMPA and (R)-2-PMPA test compounds

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the (S)- and (R)-2-PMPA enantiomers in the assay buffer.

  • To the wells of the microplate, add the assay buffer and the respective 2-PMPA dilutions. Include a control with no inhibitor.

  • Add a fixed concentration of recombinant human GCPII to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic GCPII substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Determine the IC50 value for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Stereoselective Synthesis of PMPA Enantiomers

The synthesis of enantiomerically pure (R)-PMPA (Tenofovir) and (S)-2-PMPA is crucial for their therapeutic applications. Stereoselective synthesis often involves the use of chiral starting materials or chiral catalysts.

A common strategy for the synthesis of (R)-PMPA involves the use of (R)-glycidol as a chiral starting material. The synthesis of 2-PMPA enantiomers can be achieved through various methods, including the use of chiral auxiliaries or enzymatic resolution. A detailed synthetic scheme for a prodrug of (S)-2-PMPA has been described, confirming its preference as the more potent enantiomer for GCPII inhibition.[5]

Synthesis_Workflow Chiral_Pool Chiral Starting Material (e.g., (R)-glycidol) Enantiomerically_Pure Enantiomerically Pure This compound or (R)-PMPA Chiral_Pool->Enantiomerically_Pure Asymmetric_Catalysis Asymmetric Catalysis Asymmetric_Catalysis->Enantiomerically_Pure Racemic_Mixture Racemic PMPA Synthesis Chiral_Resolution Chiral Resolution (e.g., enzymatic, chromatography) Racemic_Mixture->Chiral_Resolution Chiral_Resolution->Enantiomerically_Pure

References

An In-depth Technical Guide to Early-Stage Research on (S)-PMPA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Acyclic nucleoside phosphonates (ANPs) represent a cornerstone of antiviral therapy, with (R)-9-[2-(phosphonomethoxy)propyl]adenine ((R)-PMPA, Tenofovir) being a prominent example. While the (R)-enantiomer is well-characterized, early-stage research into derivatives of the (S)-enantiomer, (S)-PMPA, has revealed compounds with unique and potent antiviral profiles. This guide focuses on these early-stage this compound derivatives, particularly the closely related and extensively studied (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine ((S)-HPMPA) prodrugs. We consolidate data on their synthesis, broad-spectrum antiviral activity, and mechanism of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to provide a comprehensive resource for researchers in drug development.

Introduction to this compound Derivatives

Acyclic nucleoside phosphonates are mimics of natural nucleoside monophosphates that lack the ribose sugar moiety.[1] Their phosphonate group is resistant to hydrolysis by cellular enzymes, contributing to their stability.[1] The clinical success of ANPs like Tenofovir ((R)-PMPA), Adefovir (PMEA), and Cidofovir ((S)-HPMPC) in treating HIV, HBV, and CMV infections has established this class of compounds as critical antiviral agents.[1]

While drug development has largely focused on the (R)-enantiomer of PMPA, the investigation of this compound and its analogues, such as (S)-HPMPA, has uncovered derivatives with potent and broad-spectrum antiviral activity. A primary challenge for parent ANPs is their poor oral bioavailability due to the negatively charged phosphonate group at physiological pH.[2][3] This has driven research into prodrug strategies, such as ether lipid conjugates, to mask these charges, enhance cell permeability, and improve pharmacokinetic profiles.[2]

Synthesis Strategies for this compound Analogue Prodrugs

The synthesis of ANP prodrugs is designed to improve oral absorption and intracellular delivery of the active parent compound. For ether lipid derivatives of (S)-HPMPA, two primary strategies have been employed.[2][4]

Strategy 1: Mitsunobu Reaction This approach is effective for synthesizing prodrugs of related cytosine analogues like Cidofovir. It involves an initial cyclization of the parent compound, followed by coupling to the desired lipid alcohol (e.g., 3-hexadecyloxy-1-propanol) using a Mitsunobu reaction with triphenylphosphine and a reagent like diisopropyl azodicarboxylate (DIAD).[2][4] The final step is the basic hydrolysis of the cyclic ester to yield the ether lipid prodrug.[2][4]

Strategy 2: Stepwise Assembly with a Phosphonate Synthon This method is preferred for adenine analogues like (S)-HPMPA. It involves incorporating the lipid moiety into a phosphonate synthon first.[2][4] This functionalized synthon is then used in a stepwise approach to assemble the final (S)-HPMPA analogue prodrug.[2][4]

G cluster_0 General Synthetic Workflow for (S)-HPMPA Ether Lipid Prodrugs Start (S)-HPMPA or Phosphonate Synthon Reaction1 Strategy 1: Mitsunobu Reaction Start->Reaction1 Cyclization Reaction2 Strategy 2: Stepwise Assembly Start->Reaction2 Lipid Lipid Alcohol (e.g., 3-Hexadecyloxy-1-propanol) Lipid->Reaction1 Coupling Lipid->Reaction2 Incorporation Intermediate Key Intermediate (e.g., Cyclic Ester or Lipid-Phosphonate Synthon) FinalProduct Final Prodrug (e.g., HDP-(S)-HPMPA) Intermediate->FinalProduct Assembly (for Strategy 2) Hydrolysis Basic Hydrolysis (for Strategy 1) Intermediate->Hydrolysis Reaction1->Intermediate Reaction2->Intermediate Hydrolysis->FinalProduct G cluster_1 Mechanism of Action: From Prodrug to Viral Inhibition Prodrug_Ext Oral Prodrug (e.g., HDP-(S)-HPMPA) Cell_Membrane Cell Membrane Prodrug_Ext->Cell_Membrane Absorption Prodrug_Int Intracellular Prodrug Cell_Membrane->Prodrug_Int Uptake Cleavage Enzymatic Cleavage (e.g., Phospholipase C) Prodrug_Int->Cleavage Parent_ANP Parent ANP ((S)-HPMPA) Cleavage->Parent_ANP Phos1 Cellular Kinase Parent_ANP->Phos1 1st Phosphorylation MP Monophosphate Metabolite Phos1->MP Phos2 Cellular Kinase MP->Phos2 2nd Phosphorylation Active_DP Active Diphosphate ((S)-HPMPApp) Phos2->Active_DP Viral_Pol Viral DNA Polymerase / Reverse Transcriptase Active_DP->Viral_Pol Competitive Inhibition DNA_Synth Viral DNA Synthesis Viral_Pol->DNA_Synth dATP (Natural Substrate) Termination Chain Termination (Replication Blocked) Viral_Pol->Termination Incorporation G cluster_2 Experimental Workflow for Antiviral Screening A Plate Host Cells C Infect Cells with Virus & Add Compounds A->C B Prepare Serial Dilutions of this compound Derivatives B->C D Incubate Plates (e.g., 5-7 days) C->D E Quantify Viral Effect (e.g., p24 ELISA, XTT) D->E F Data Analysis E->F G Determine EC₅₀ Value F->G

References

(S)-PMPA as a Research Tool for Viral Replication Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-9-(2-phosphonylmethoxypropyl)adenine (S)-PMPA , more commonly known as Tenofovir , is a potent and widely studied acyclic nucleoside phosphonate with significant antiviral activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a research tool for investigating viral replication. This document details its mechanism of action, provides quantitative data on its antiviral efficacy, and outlines key experimental protocols for its use in a laboratory setting.

Core Mechanism of Action

This compound is a nucleotide analogue that requires intracellular phosphorylation to its active diphosphate form, Tenofovir diphosphate (PMPApp) . This active metabolite acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. PMPApp mimics the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into a growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group. This effectively halts the replication of the viral genome.[1][2] The cellular uptake of this compound is a critical step, and its subsequent phosphorylation to the active diphosphate form is carried out by cellular kinases.[3]

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profile of this compound (Tenofovir) have been evaluated against a range of viruses in various cell lines. The following tables summarize key quantitative data.

Table 1: Anti-HIV Activity of this compound (Tenofovir)

Virus StrainCell LineAssay MethodEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
HIV-1 IIIBMT-2p24 Reduction~0.6~1,200~2,000[4]
HIV-1 IIIBPBMCsp24 Reduction~0.2~1,250~6,250[4]
HIV-1 (various drug-resistant strains)MT-2p24 ReductionGenerally susceptible, K65R mutant shows ~8-fold reduced susceptibility>100-[5]

Table 2: Antiviral Activity of this compound (Tenofovir) Against Other DNA Viruses

VirusCell LineAssay MethodIC50 / EC50 (µM)Reference(s)
AdenovirusCell CultureViral Replication InhibitionPotent inhibitor[6][7]
Herpes Simplex Virus 1 (HSV-1)-DNA Polymerase InhibitionKi = 1.4 (for PMPApp)[8]
Vaccinia Virus (VV)Primary Rabbit KidneyPlaque ReductionIC50 = 0.7 µg/mL[9]
Mpox Virus (MPXV)Huh7-C3Luciferase AssayLow single-digit µM to nM range for prodrugs[1]
Hepatitis B Virus (HBV)HepG2 2.2.15 / HB611HBV Production InhibitionIC50 = 1.1 - 2.5[2]

Table 3: Cytotoxicity of this compound (Tenofovir) in Various Cell Lines

Cell LineCC50 (µM)Reference(s)
Human Peripheral Blood Mononuclear Cells (PBMCs)~1,250[4]
MT-2~1,200[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral properties of this compound.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a reliable indicator of viral replication.

Materials:

  • 96-well ELISA plates pre-coated with anti-p24 antibody

  • Cell culture supernatants from virus-infected and compound-treated cells

  • Recombinant HIV-1 p24 standard

  • Biotinylated anti-p24 detection antibody

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the p24 standard in assay diluent.

  • Sample Addition: Add 100 µL of standards, samples (cell culture supernatants), and controls to the wells of the pre-coated ELISA plate.

  • Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 antigen in the experimental samples.

Plaque Reduction Assay

This assay is used to determine the titer of infectious virus and to evaluate the ability of an antiviral compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock of known titer

  • This compound stock solution

  • Serum-free culture medium

  • Overlay medium (e.g., culture medium containing 0.5-1% agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with 100-200 µL of each virus dilution for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: For antiviral testing, pre-incubate the virus with various concentrations of this compound for 1 hour before adding the mixture to the cells, or add the compound directly to the overlay medium.

  • Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with the overlay medium. For antiviral testing, the overlay should contain the desired concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells with 10% formalin for at least 30 minutes.

  • Staining: Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Washing and Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). For antiviral evaluation, calculate the percentage of plaque reduction at each compound concentration compared to the virus-only control to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.[10]

Materials:

  • Host cells seeded in a 96-well plate

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound in viral replication studies.

G cluster_0 Cellular Uptake and Activation of this compound cluster_1 Inhibition of Viral Replication sPMPA_ext This compound (extracellular) sPMPA_int This compound (intracellular) sPMPA_ext->sPMPA_int Cellular Uptake PMPAp PMPA-monophosphate sPMPA_int->PMPAp Adenylate Kinase PMPApp Tenofovir diphosphate (PMPApp - Active form) PMPAp->PMPApp Nucleoside Diphosphate Kinase Viral_RT_Pol Viral Reverse Transcriptase / DNA Polymerase PMPApp->Viral_RT_Pol Competitive Inhibition Viral_DNA Viral DNA Synthesis Viral_RT_Pol->Viral_DNA Incorporation of dNTPs Chain_Termination Chain Termination Viral_RT_Pol->Chain_Termination Incorporation of PMPApp dATP dATP (natural substrate) dATP->Viral_RT_Pol

Caption: Intracellular activation of this compound and its mechanism of viral replication inhibition.

G cluster_workflow General Workflow for Antiviral Efficacy Testing start Start cell_culture 1. Seed susceptible host cells start->cell_culture compound_prep 2. Prepare serial dilutions of this compound cell_culture->compound_prep virus_infection 3. Infect cells with virus compound_prep->virus_infection incubation 4. Incubate with compound and virus virus_infection->incubation assay 5. Perform antiviral assay (e.g., p24 ELISA, Plaque Assay) incubation->assay data_analysis 6. Analyze data to determine EC50 assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for determining the antiviral efficacy of this compound.

G cluster_pathway Potential Interaction with Interferon Signaling Tenofovir This compound (Tenofovir) Treatment IFN_Induction Induction of Endogenous Interferon Tenofovir->IFN_Induction May induce IFN_Signaling Interferon Signaling Pathway (JAK-STAT) IFN_Induction->IFN_Signaling ISG_Expression Expression of Interferon-Stimulated Genes (ISGs) IFN_Signaling->ISG_Expression Antiviral_State Enhanced Antiviral State of the Cell ISG_Expression->Antiviral_State

Caption: A simplified diagram illustrating the potential immunomodulatory effect of Tenofovir via the interferon pathway.

Conclusion

This compound (Tenofovir) is an invaluable tool for studying the replication of a wide range of viruses, particularly retroviruses and other DNA viruses. Its well-characterized mechanism of action, coupled with established experimental protocols for assessing its efficacy and cytotoxicity, makes it a reliable compound for both basic research and preclinical drug development. The data and methodologies presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their viral replication studies.

References

Methodological & Application

Application Notes and Protocols for (S)-PMPA Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-(2-Phosphonomethoxypropyl)adenine ((S)-PMPA), also known as Tenofovir, is a crucial acyclic nucleoside phosphonate and a key intermediate in the synthesis of antiviral drugs, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). These drugs are frontline treatments for HIV and Hepatitis B infections. The stereochemistry at the propyl chain is critical for its biological activity, with the (R)-isomer (equivalent to this compound nomenclature in some contexts, but more commonly referred to as (R)-PMPA or simply Tenofovir) being the active enantiomer. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, aimed at providing researchers and drug development professionals with a comprehensive guide.

Data Presentation

Table 1: Summary of a Typical Synthesis Route for this compound
StepReactionKey ReagentsSolventTypical YieldReference
1Alkylation of AdenineAdenine, (R)-Propylene Carbonate, Base (e.g., NaOH)DMFHigh[1]
2Phosphonylation(R)-9-(2-Hydroxypropyl)adenine, Diethyl p-toluenesulfonyloxymethylphosphonate, Lithium tert-butoxideDMF~70% (over two steps)[1][2]
3Deprotection (Hydrolysis)Diethyl-(R)-PMPA, Bromotrimethylsilane (TMSBr)AcetonitrileHigh[1][3]
Table 2: Purification and Purity Analysis of this compound
MethodConditionsExpected PurityReference
CrystallizationWater, pH adjustment to ~2.7-3.5, cooling>99%[3]
Chiral HPLCChiralpak IC-3 column, n-hexane:ethanol (80:20)>99% ee[4]
RP-HPLCKromasil Eternity column (150 mm × 2.1 mm, 2.5 µm), gradient elution with ammonium acetate and acetonitrile>99%[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details a common synthetic route starting from adenine.

Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

  • To a suspension of adenine in an appropriate solvent, add a catalytic amount of a suitable base.

  • Add (R)-propylene carbonate to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the product, which may involve filtration and washing.

Step 2: Synthesis of Diethyl (R)-9-[2-(phosphonomethoxy)propyl]adenine (Diethyl PMPA)

  • Dissolve the (R)-9-(2-hydroxypropyl)adenine obtained from Step 1 in anhydrous DMF.

  • In a separate flask, prepare a solution of lithium tert-butoxide in DMF.[1]

  • Add the lithium tert-butoxide solution to the solution of (R)-9-(2-hydroxypropyl)adenine to deprotonate the hydroxyl group.[1]

  • Slowly add a solution of diethyl p-toluenesulfonyloxymethylphosphonate to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture, which typically involves quenching the reaction, extraction with an organic solvent, and purification of the crude product.

Step 3: Synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (this compound)

  • Dissolve the diethyl PMPA from Step 2 in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add bromotrimethylsilane (TMSBr) to the solution. The molar ratio of diethyl PMPA to TMSBr can be optimized, for instance, a ratio of 1:4.5 has been reported to be effective.[1]

  • Allow the reaction to warm to room temperature and stir until the de-esterification is complete.

  • Quench the reaction, typically with water or a buffer solution.

  • The crude this compound can then be isolated and subjected to purification.

Protocol 2: Purification of this compound by Crystallization

This protocol describes a common method for purifying crude this compound.

  • Suspend the crude this compound in water.

  • Heat the suspension to approximately 95-100 °C to dissolve the solid.[3]

  • Adjust the pH of the hot solution to around 2.7-3.5.[3] This step is crucial for selective crystallization.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the crystalline product.

  • Collect the crystals by filtration.

  • Wash the filter cake with ice-cold water and then with a solvent like acetone to aid in drying.[3]

  • Dry the purified this compound under vacuum to a constant weight. The final product can be obtained as a monohydrate.[3]

Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the purity of this compound.

A. Reversed-Phase HPLC for Purity Assessment

  • Column: A C18 column, such as a Kromasil Eternity column (150 mm × 2.1 mm, 2.5 µm), is suitable.[5][6]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically employed.[5][6]

  • Flow Rate: A flow rate of around 0.3 mL/min is a good starting point.[5][6]

  • Detection: UV detection at 260 nm is appropriate for the adenine chromophore.[4][5][6]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be determined by the relative peak area of the main component.

B. Chiral HPLC for Enantiomeric Purity

  • Column: A chiral stationary phase is required. For example, a Chiralpak IC-3 column can be used.[4]

  • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and ethanol (e.g., 80:20), is often effective.[4]

  • Analysis: The separation of the (R)- and (S)-enantiomers allows for the determination of the enantiomeric excess (ee) of the synthesized product.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Phosphonylation cluster_2 Step 3: Deprotection Adenine Adenine HPA (R)-9-(2-Hydroxypropyl)adenine Adenine->HPA Base, DMF PropyleneCarbonate (R)-Propylene Carbonate PropyleneCarbonate->HPA DiethylPMPA Diethyl (R)-PMPA HPA->DiethylPMPA LiOtBu, DMF PhosphonateReagent Diethyl p-toluenesulfonyloxymethylphosphonate PhosphonateReagent->DiethylPMPA CrudePMPA Crude this compound DiethylPMPA->CrudePMPA TMSBr TMSBr TMSBr->CrudePMPA Acetonitrile

Caption: Chemical synthesis workflow for this compound.

Purification_Workflow CrudePMPA Crude this compound Dissolution Dissolve in Water (Heat) CrudePMPA->Dissolution pH_Adjustment Adjust pH to 2.7-3.5 Dissolution->pH_Adjustment Crystallization Cool to Crystallize pH_Adjustment->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying PurePMPA Pure this compound Drying->PurePMPA Analysis Purity and Characterization PurePMPA->Analysis HPLC HPLC Analysis (Purity, ee) Analysis->HPLC NMR_MS NMR and MS (Structure) Analysis->NMR_MS

References

Application Note: Analytical Methods for the Quantification of (S)-PMPA (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-9-(2-Phosphonylmethoxypropyl)adenine, commonly known as Tenofovir ((S)-PMPA), is a potent nucleotide reverse transcriptase inhibitor. It is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Tenofovir is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which are converted in vivo to the active moiety, Tenofovir.[1][3] The active form is subsequently phosphorylated to Tenofovir Diphosphate (TFV-DP), which acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA.[2]

Accurate and sensitive quantification of Tenofovir in various matrices, including pharmaceutical formulations and biological samples (plasma, blood, cerebrospinal fluid), is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), adherence assessment, and quality control.[1] This document provides detailed protocols and quantitative data for the analysis of Tenofovir using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Techniques

Several analytical methods have been developed for the quantification of Tenofovir. The most common techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with an ultraviolet (UV) detector, this method is robust, cost-effective, and widely used for analyzing Tenofovir in bulk drug and pharmaceutical dosage forms.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and specificity.[1][6] It allows for the accurate measurement of low concentrations of Tenofovir and its metabolites in complex biological matrices like plasma and whole blood.[1][7]

Data Presentation: Quantitative Method Summary

The following table summarizes the performance parameters of various published analytical methods for Tenofovir quantification.

MethodMatrixLinearity RangeLOQRecovery (%)Reference
RP-HPLCPharmaceutical Formulation20-110 µg/mLNot Reported96.32%[4]
RP-HPLCPharmaceutical Formulation2-10 µg/mLNot Reported97.73-100.56%[5]
RP-HPLCSpiked Human Plasma0.2-10 µg/mL0.2 µg/mLNot Reported[8]
HPLCReal Samples (Enrichment)4.0–400.0 ng/mL2.2 ng/mL91.4–99.6%[9]
RP-HPLCSpiked Human Plasma200-1000 ng/mLNot ReportedNot Reported[10]
UV-SpectrophotometryPharmaceutical Formulation5-40 µg/mL0.98 µg/mL99.82-100.14%[11]
LC-MS/MSHuman Plasma5.00–750 ng/mL5.00 ng/mLNot Reported[12]
LC-MS/MSWhole BloodNot Reported0.25 ng/mL (TFV)91.63–109.18%[7]
LC-MS/MSHuman Plasma10-640 ng/mL10 ng/mLNot Reported[6]
LC-MS/MSHuman Plasma0.5-500 ng/mL0.5 ng/mLNot Reported[13]
LC-MS/MSHuman Plasma4.096–1000 µg/L4.096 µg/LNot Reported[2]

LOQ: Limit of Quantification; TFV: Tenofovir

Experimental Protocols

Protocol 1: RP-HPLC Method for Tenofovir Quantification in Tablets

This protocol is adapted from a method for the analysis of Tenofovir Disoproxil Fumarate in pharmaceutical dosage forms.[4]

a. Materials and Reagents

  • Tenofovir Disoproxil Fumarate reference standard

  • HPLC-grade Methanol

  • Phosphate buffer (pH 5.0)

  • HPLC-grade water

  • Commercially available Tenofovir tablets

b. Equipment

  • HPLC system with UV detector

  • Hyper ODS2 C18 column (or equivalent)

  • Sonicator

  • 0.45 µm membrane filter

c. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of HPLC-grade Methanol and Phosphate buffer (pH 5.0) in a 90:10 (v/v) ratio. Sonicate for 30 minutes to degas and filter through a 0.45 µm membrane filter.[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of Tenofovir reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade Methanol.[4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to achieve concentrations ranging from 20-110 µg/mL.[4]

d. Sample Preparation

  • Weigh and finely powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Tenofovir and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[14]

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[4]

  • Dilute the filtrate with methanol to obtain a final concentration within the calibration curve range (e.g., 60 µg/mL).[4]

e. Chromatographic Conditions

  • Column: Hyper ODS2 C18 (5 µm)

  • Mobile Phase: Methanol:Phosphate Buffer (90:10, v/v)

  • Flow Rate: 1.2 mL/min[4]

  • Detection Wavelength: 260 nm[4]

  • Injection Volume: 20 µL

  • Retention Time: Approximately 2.1 min[4]

f. Analysis

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution in triplicate.

  • Calculate the amount of Tenofovir in the sample using the regression equation from the calibration curve.[4]

Protocol 2: LC-MS/MS Method for Tenofovir Quantification in Human Plasma

This protocol provides a general framework for the bioanalysis of Tenofovir in human plasma, based on common practices.[6][12]

a. Materials and Reagents

  • Tenofovir reference standard

  • Stable isotope-labeled internal standard (e.g., Tenofovir-d6)

  • LC-MS grade Acetonitrile and Water

  • Formic Acid

  • Human plasma (blank)

b. Equipment

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • C18 analytical column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm)[6]

  • Microcentrifuge

  • Nitrogen evaporator (optional)

c. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tenofovir and the internal standard (IS) in a suitable solvent (e.g., methanol or water).

  • Working Solutions: Prepare serial dilutions of the Tenofovir stock solution for the calibration curve (e.g., 5-750 ng/mL) and a working solution of the IS.[12]

d. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add a fixed amount of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen or inject directly, depending on the required sensitivity.

  • If evaporated, reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

e. LC-MS/MS Conditions

  • LC System:

    • Column: Luna C18 (100 mm × 2.0 mm, 3 µm) or equivalent.[6]

    • Mobile Phase A: Water with 0.1% Formic Acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient might start with high aqueous phase (e.g., 95% A), ramp to high organic phase (e.g., 95% B), and then re-equilibrate.

    • Injection Volume: 5-10 µL.

  • MS/MS System (Positive Electrospray Ionization - ESI+):

    • Ionization Mode: ESI+

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Tenofovir: m/z 288.0 → 176.1[6]

      • Internal Standard (Acyclovir example): m/z 226.1 → 152.0[6]

    • Note: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) must be optimized for the specific instrument used.

f. Data Analysis

  • Integrate the peak areas for Tenofovir and the internal standard.

  • Calculate the peak area ratio (Tenofovir/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Tenofovir in the unknown samples from the calibration curve.

Mandatory Visualizations

G cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc_sep LC Separation (C18 Column) reconstitute->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Concentration integrate->calculate

Caption: General workflow for Tenofovir quantification in plasma by LC-MS/MS.

G prodrug Tenofovir Prodrug (TDF or TAF) tenofovir Tenofovir (this compound) prodrug->tenofovir Hydrolysis (in plasma/cells) tfv_mp Tenofovir Monophosphate tenofovir->tfv_mp Phosphorylation tfv_dp Tenofovir Diphosphate (TFV-DP - Active) tfv_mp->tfv_dp Phosphorylation inhibition Inhibition of Viral Reverse Transcriptase tfv_dp->inhibition termination DNA Chain Termination inhibition->termination viral_dna Viral DNA Synthesis inhibition->viral_dna

References

Application Notes and Protocols: Cell Culture Assays for (S)-PMPA Antiviral Testing

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

(S)-9-(2-phosphonomethoxypropyl)adenine, commonly known as (S)-PMPA or Tenofovir, is a potent acyclic nucleoside phosphonate analog. It is a reverse transcriptase inhibitor with established activity against retroviruses, including Human Immunodeficiency Virus (HIV), and hepadnaviruses like Hepatitis B Virus (HBV).[1][2] The antiviral efficacy of this compound is attributed to its active intracellular metabolite, tenofovir diphosphate (PMPApp), which acts as a DNA chain terminator, thereby inhibiting viral replication.[2] Due to its poor oral bioavailability, prodrugs such as tenofovir disoproxil fumarate (TDF) or bis(isopropyloxymethylcarbonyl)PMPA [bis(poc)PMPA] have been developed to enhance intracellular delivery.[1][3]

These application notes provide a comprehensive guide to the in vitro evaluation of this compound and its prodrugs. The protocols detailed below cover essential cell-based assays to determine cytotoxicity, antiviral efficacy, and the therapeutic window of the compound.

Mechanism of Action of this compound

This compound, delivered intracellularly via a prodrug, is converted by cellular enzymes into its active diphosphate form, PMPApp. This active metabolite competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA by the viral reverse transcriptase (RT). Upon incorporation, PMPApp lacks a 3'-hydroxyl group, leading to the termination of DNA chain elongation and halting viral replication.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_viral_process Viral Replication (e.g., HIV) PMPA_prodrug Tenofovir Prodrug (e.g., TDF / bis(poc)PMPA) PMPA This compound (Tenofovir) PMPA_prodrug->PMPA Cellular Esterases PMPAmp PMPA-monophosphate PMPA->PMPAmp Cellular Kinases PMPApp PMPA-diphosphate (PMPApp - Active Form) PMPAmp->PMPApp Cellular Kinases RT Viral Reverse Transcriptase (RT) PMPApp->RT Competes with dATP DNA_elongation Viral DNA Elongation RT->DNA_elongation Chain_termination Chain Termination RT->Chain_termination Incorporation of PMPApp

Caption: Mechanism of action of this compound (Tenofovir).

Overall Experimental Workflow

The evaluation of an antiviral compound follows a structured workflow. The first step is to assess the compound's cytotoxicity to the host cells to identify a non-toxic concentration range for subsequent antiviral assays. Following this, the compound's ability to inhibit viral replication is evaluated. Finally, the Selectivity Index (SI) is calculated to determine the compound's therapeutic window.

G cluster_phase1 Phase 1: Cytotoxicity Assessment cluster_phase2 Phase 2: Antiviral Efficacy Screening cluster_phase3 Phase 3: Therapeutic Window start Start: this compound Compound p1_step1 Prepare serial dilutions of this compound start->p1_step1 p2_step1 Infect host cells with virus (e.g., HIV-1) p1_step2 Treat uninfected host cells p1_step1->p1_step2 p1_step3 Incubate for 48-72 hours p1_step2->p1_step3 p1_step4 Perform Cell Viability Assay (e.g., MTT Assay) p1_step3->p1_step4 p1_result Calculate CC50 (50% Cytotoxic Concentration) p1_step4->p1_result p3_result Calculate Selectivity Index (SI) SI = CC50 / EC50 p1_result->p3_result p2_step2 Treat infected cells with non-toxic concentrations of this compound p2_step1->p2_step2 p2_step3 Incubate for replication cycle p2_step2->p2_step3 p2_step4 Perform Antiviral Assay (e.g., p24 ELISA, Plaque Reduction) p2_step3->p2_step4 p2_result Calculate EC50 (50% Effective Concentration) p2_step4->p2_result p2_result->p3_result

Caption: General workflow for antiviral and cytotoxicity testing.

Data Presentation: In Vitro Activity of this compound and its Prodrugs

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound and its oral prodrug, bis(poc)PMPA, against HIV-1.

Table 1: Antiviral Activity of this compound against HIV-1

Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
MT-2 (T-lymphocytic)~0.6~1,200~2,000
PBMCs~0.2~1,250~6,250

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window. (Data sourced from literature[1])

Table 2: Antiviral Activity of bis(poc)PMPA (Prodrug) against HIV-1

Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
MT-2 (T-lymphocytic)0.0070.21~30
PBMCs0.0050.45~90

(Data sourced from literature[3])

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

Principle: This assay determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[4][5][6]

Materials:

  • Host cell line (e.g., MT-4, PBMCs, Vero)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the medium from the cells and add the prepared compound dilutions to the wells. Include "cells only" (no compound) controls for 100% viability and "medium only" (no cells) as a blank.

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control cells.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the CC₅₀ value using non-linear regression analysis.[5]

Protocol 2: Virus Yield Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the production of new, infectious virus particles.[7][8] Cells are infected with a virus and treated with the test compound. After one replication cycle, the supernatant containing progeny virus is collected and its titer is determined, typically by a plaque assay or TCID50 assay.

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates (e.g., 24-well) and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium at non-toxic concentrations (determined from the cytotoxicity assay).

  • Virus Infection: Infect the confluent cell monolayer with the target virus (e.g., HIV-1) at a specific Multiplicity of Infection (MOI), typically between 0.01 and 1. Allow the virus to adsorb for 1-2 hours.[7][9]

  • Compound Treatment: After adsorption, remove the virus inoculum, wash the cells with PBS, and add the prepared this compound dilutions.[7] Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period allowing for at least one full replication cycle (e.g., 24-72 hours).[7]

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus. These can be stored at -80°C.[9]

  • Quantification of Viral Yield: Determine the viral titer in the harvested supernatants using a suitable method like a Plaque Assay (Protocol 3) or TCID50 assay.[7]

Data Analysis:

  • Calculate the viral titer (e.g., in Plaque Forming Units per mL, PFU/mL) for each compound concentration.

  • Compare the titers from the treated wells to the virus control well.

  • Calculate the percentage of virus yield reduction for each concentration.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.[9]

G n1 Seed host cells in multi-well plates n2 Infect cells with virus (e.g., MOI = 0.1) n1->n2 n3 Remove inoculum & add This compound dilutions n2->n3 n4 Incubate for one replication cycle (24-72h) n3->n4 n5 Harvest supernatant containing progeny virus n4->n5 n6 Quantify viral titer (Plaque Assay or TCID50) n5->n6 n7 Calculate % Inhibition and determine EC50 n6->n7

Caption: Workflow for the Virus Yield Reduction Assay.

Protocol 3: Plaque Reduction Assay

Principle: The plaque reduction assay is a standard method for measuring the infectivity of lytic viruses and the efficacy of antiviral compounds.[6] It quantifies the reduction in the number of viral plaques—localized areas of cell death—in a cell monolayer treated with the compound.[6]

Materials:

  • Confluent host cell monolayers in multi-well plates

  • Virus stock

  • This compound dilutions

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Seeding: Prepare confluent monolayers of susceptible host cells in multi-well plates (e.g., 6-well or 12-well).

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques/well). Allow for adsorption for 1-2 hours.

  • Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium containing the various non-toxic concentrations of this compound. This overlay restricts virus spread to adjacent cells, leading to plaque formation.[6]

  • Incubation: Incubate the plates for 2-10 days, depending on the virus, until plaques are visible in the virus control wells.

  • Plaque Visualization: Remove the overlay. Fix the cells with a fixative solution for at least 30 minutes.[6] Discard the fixative and stain the cell monolayer with Crystal Violet solution.[6] Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Plaque Counting: Wash the plates gently with water, let them air dry, and count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Plot the percentage of inhibition against the log of the compound concentration and determine the EC₅₀ value using non-linear regression.

Protocol 4: HIV-1 p24 Antigen Assay

Principle: For non-lytic viruses like HIV-1, antiviral activity can be assessed by quantifying a specific viral protein. The p24 antigen is the major core protein of HIV-1, and its concentration in the cell culture supernatant correlates with the level of viral replication. This assay uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure p24 levels.[4]

Materials:

  • Susceptible T-cell line (e.g., MT-4) or PBMCs

  • HIV-1 virus stock

  • This compound dilutions

  • 96-well plates

  • Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Seeding and Infection: Seed cells in a 96-well plate and infect them with HIV-1 in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days to allow for viral replication.[4]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.[4]

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves capturing the p24 antigen with a specific antibody, detecting it with a second enzyme-linked antibody, and adding a substrate to produce a colorimetric signal.

  • Absorbance Reading: Read the absorbance using a microplate reader at the appropriate wavelength.

Data Analysis:

  • Generate a standard curve using the p24 standards provided in the kit.

  • Calculate the concentration of p24 in each sample from the standard curve.

  • Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.[4]

References

Application Notes and Protocols for In Vivo Studies of (S)-PMPA: A Focus on the Biologically Active (R)-Enantiomer (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the (S)-Enantiomer of PMPA: A comprehensive review of published literature reveals a significant scarcity of in vivo studies specifically focused on the (S)-enantiomer of PMPA. The vast majority of preclinical and clinical research has been conducted on the biologically active (R)-enantiomer, 9-[(R)-2-(phosphonomethoxy)propyl]adenine, commonly known as Tenofovir. Tenofovir is the active component of several FDA-approved antiretroviral drugs. Given the lack of available data for (S)-PMPA, these application notes and protocols will focus on the extensively studied and pharmacologically relevant (R)-PMPA (Tenofovir) .

Introduction

(R)-PMPA (Tenofovir) is a potent nucleotide reverse transcriptase inhibitor (NtRTI) with established efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). In vivo studies in various animal models have been fundamental in elucidating its pharmacokinetic profile, antiviral activity, and safety. These studies have also been crucial in the development of orally bioavailable prodrugs, such as Tenofovir Disoproxil Fumarate (TDF). This document provides detailed protocols and data for conducting in vivo studies of (R)-PMPA in relevant animal models.

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful in vivo evaluation of (R)-PMPA. The choice depends on the research objectives, which can range from pharmacokinetic profiling to efficacy and safety assessment.

  • Mice and Rats (Rodents): Rodent models are widely used for initial pharmacokinetic screening, dose-range finding, and acute and chronic toxicity studies. Their small size, cost-effectiveness, and well-characterized physiology make them suitable for early-stage drug development.

  • Beagle Dogs: Dogs are a preferred model for pharmacokinetic and bioavailability studies. Their larger size allows for serial blood sampling, and their metabolic pathways can, in some instances, be more predictive of human metabolism compared to rodents. Studies in dogs were pivotal in assessing the oral bioavailability of PMPA and its prodrugs.[1][2]

  • Rhesus Macaques (Non-Human Primates): Macaques are the gold standard for preclinical efficacy studies of antiretroviral agents. Their susceptibility to Simian Immunodeficiency Virus (SIV), a close relative of HIV, allows for the evaluation of antiviral activity in a relevant disease model.[3][4]

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from in vivo studies of (R)-PMPA in different animal models.

Table 1: Pharmacokinetic Parameters of (R)-PMPA in Various Animal Models
Animal ModelAdministration RouteDoseCmax (µg/mL)AUC (µg·h/mL)Bioavailability (%)Terminal Half-life (h)Reference
Beagle Dog Intravenous1 mg/kg2.7 ± 0.9--4.5 ± 0.6[3]
Intravenous3 mg/kg9.1 ± 2.1--7.1 ± 1.3[3]
Intravenous10 mg/kg---9.54 ± 1.21[1]
Oral10 mg/kg>30-fold lower than IV-17.1 ± 1.88-[1]
Intraperitoneal10 mg/kg--73.5 ± 10.5-[1]
Guinea Pig Carotid Artery Perfusion-Brain Uptake: 3.2 ± 0.2 ml/100g at 30 min---[5]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Dashes indicate data not specified in the cited sources.

Table 2: Efficacy of (R)-PMPA in SIV-Infected Macaques
Animal ModelTreatment RegimenOutcomeReference
Chronically SIV-infected Macaques30-75 mg/kg/day (subcutaneous) for 4 weeks>2 log10 copies/mL decline in plasma SIV RNA[3]
Post-exposure Prophylaxis in Macaques30 mg/kg/day (subcutaneous) for 28 days, initiated 24h post-SIV inoculationPrevention of SIV infection[4]

Experimental Protocols

Protocol 1: Pharmacokinetic Evaluation of (R)-PMPA in Beagle Dogs

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of (R)-PMPA.

Materials:

  • (R)-PMPA (Tenofovir)

  • Sterile saline for injection

  • Vehicle for oral administration (e.g., water or 0.5% methylcellulose)

  • Male Beagle dogs (n ≥ 3)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge, vortex mixer

  • -80°C freezer

  • HPLC system with fluorescence or mass spectrometry detection

Procedure:

  • Animal Preparation: Fast animals overnight prior to dosing, with free access to water.

  • Intravenous Administration: Administer (R)-PMPA as a single intravenous bolus injection (e.g., 10 mg/kg) via a cephalic vein.

  • Oral Administration: After a washout period of at least one week, administer (R)-PMPA orally (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (approx. 2 mL) from a peripheral vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Sample Analysis: Determine the plasma concentrations of (R)-PMPA using a validated HPLC method.[1]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, terminal half-life) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula:

    • F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Protocol 2: Efficacy Assessment of (R)-PMPA in Chronically SIV-Infected Rhesus Macaques

Objective: To evaluate the in vivo antiviral efficacy of (R)-PMPA.

Materials:

  • (R)-PMPA (Tenofovir)

  • Sterile vehicle for subcutaneous injection

  • Chronically SIV-infected Rhesus macaques (n ≥ 3 per group)

  • Blood collection supplies

  • RNA extraction kits

  • RT-qPCR system and reagents for SIV viral load quantification

Procedure:

  • Baseline Characterization: Prior to treatment initiation, collect blood samples to establish baseline plasma SIV RNA levels and CD4+ T cell counts.

  • Treatment Administration: Administer (R)-PMPA subcutaneously once daily at the desired dose (e.g., 30 mg/kg) for a specified duration (e.g., 28 days).[4]

  • Monitoring: Collect blood samples weekly to monitor plasma SIV RNA levels and CD4+ T cell counts. Observe the animals daily for any clinical signs of toxicity.

  • Viral Load Quantification: Extract viral RNA from plasma samples and quantify SIV RNA levels using a validated RT-qPCR assay.

  • Data Analysis: Calculate the change in plasma SIV RNA levels from baseline for each animal, typically expressed as a log10 reduction.

Visualization of Pathways and Workflows

Mechanism of Action of (R)-PMPA

G1 cluster_0 Host Cell PMPA (R)-PMPA Kinases Cellular Kinases PMPA->Kinases Phosphorylation PMPApp (R)-PMPA diphosphate (Active Metabolite) RT Viral Reverse Transcriptase PMPApp->RT Competitive Inhibition DNA_Synth Viral DNA Synthesis PMPApp->DNA_Synth Incorporation Kinases->PMPApp RT->DNA_Synth Catalyzes Chain_Term Chain Termination DNA_Synth->Chain_Term

Caption: Intracellular activation and mechanism of action of (R)-PMPA.

Experimental Workflow for In Vivo Efficacy Study

G2 start Select SIV-Infected Macaque Model baseline Establish Baseline (Viral Load, CD4+ count) start->baseline treatment Daily Subcutaneous Administration of (R)-PMPA baseline->treatment monitoring Weekly Blood Sampling & Clinical Observation treatment->monitoring analysis Quantify Plasma SIV RNA (RT-qPCR) monitoring->analysis endpoint Determine Change in Viral Load from Baseline analysis->endpoint

Caption: Workflow for an in vivo efficacy study of (R)-PMPA.

References

Application Notes and Protocols for (S)-PMPA (Tenofovir) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-(2-phosphonomethoxy)propyl]adenine, commonly known as (S)-PMPA or Tenofovir, is a potent nucleotide reverse transcriptase inhibitor. It is the active form of the widely used antiretroviral prodrug, Tenofovir Disoproxil Fumarate (TDF). Accurate preparation and handling of this compound solutions are critical for reliable experimental outcomes in virology, pharmacology, and drug development. These application notes provide detailed protocols for the preparation, handling, and stability assessment of this compound solutions to ensure their integrity and performance in research settings.

Data Presentation

Solubility of this compound
SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)1 mg/mLRoom TemperatureStock solutions in DMSO should be stored at -20°C.
Phosphate-Buffered Saline (PBS), pH 7.22.5 mg/mLRoom TemperaturePrepare fresh or store frozen aliquots.
Aqueous Buffers (e.g., Potassium Phosphate)SolubleRoom TemperatureSolubility is pH-dependent; adjusting pH can aid dissolution.
WaterSparingly SolubleRoom TemperatureRecrystallization from hot water is a purification method.
Stability of this compound (Tenofovir)
ConditionConcentrationDurationTemperature% Degradation
Solid (Powder) N/A≥ 4 years-20°CNot specified
Solid (Powder) N/A23 months (shelf life)Room TemperatureNot specified
Aqueous Solution (pH 4.5) 1 mg/mL10 days25°C & 40°C< 5%[1]
Acidic Hydrolysis (0.1 M HCl) 1 mg/mLNot specified25°C & 40°C< 5%[1]
Alkaline Hydrolysis (0.1 M NaOH) 1 mg/mLNot specified25°C & 40°C< 5%[1]
Oxidative Stress (3% H₂O₂) 1 mg/mL7 daysRoom Temperature< 5%[1]
Oxidative Stress (30% H₂O₂) 1 mg/mL7 daysRoom Temperature< 5%[1]

Note: Stability can be pH-dependent. Acyclic nucleoside phosphonates like this compound are generally stable due to the non-hydrolyzable P-C bond, but extreme pH and elevated temperatures can promote degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder (MW: 287.2 g/mol )

  • Sterile, nuclease-free water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • pH meter

  • Vortex mixer and/or sonicator

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out 2.87 mg of this compound powder and transfer it to a sterile conical tube.

  • Add 800 µL of sterile, nuclease-free water.

  • Vortex the suspension. This compound may not fully dissolve in neutral water.

  • If the solid does not dissolve, cautiously add 1 M NaOH dropwise while monitoring the pH, until the solid dissolves. Aim for a final pH between 6.0 and 7.5. Alternatively, sonication can be used to aid dissolution.

  • Once dissolved, adjust the final volume to 1.0 mL with sterile water.

  • Verify the final pH. If necessary, adjust with dilute HCl or NaOH.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Solutions by HPLC

This protocol outlines a forced degradation study to determine the stability of this compound solutions under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • 0.1 M HCl, 0.1 M NaOH, 30% H₂O₂

  • Temperature-controlled incubator or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation for Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 30% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an incubator at a specified temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.

    • Control: Keep an aliquot of the stock solution at -20°C, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample.

  • Sample Analysis by HPLC:

    • Neutralize the acid and base-hydrolyzed samples before injection.

    • Dilute all samples to an appropriate concentration with Mobile Phase A.

    • HPLC Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: A gradient of Mobile Phase A and B (e.g., start with 100% A, ramp to a percentage of B).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 260 nm

      • Injection Volume: 20 µL

    • Inject the control and stressed samples into the HPLC system.

  • Data Analysis:

    • Determine the peak area of the intact this compound in all chromatograms.

    • Calculate the percentage of this compound remaining in the stressed samples compared to the control sample.

    • Identify and quantify any degradation products.

Visualizations

Mechanism of Action of this compound (Tenofovir)

G cluster_cell Host Cell cluster_virus Viral Replication PMPA This compound (Tenofovir) Kinases Cellular Kinases PMPA->Kinases Phosphorylation PMPApp Tenofovir Diphosphate (Active Form) RT Viral Reverse Transcriptase / Polymerase PMPApp->RT Competitive Inhibition Kinases->PMPApp DNA Viral DNA Chain RT->DNA RT->DNA Chain Termination dNTPs Natural dNTPs dNTPs->RT Incorporation

Caption: Mechanism of action of this compound (Tenofovir).

Experimental Workflow for Solution Preparation and Aliquoting

G start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Solvent (e.g., sterile water + pH adjustment) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end G cluster_stress Apply Stress Conditions prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo control Prepare Control Sample (Store at -20°C) prep->control analysis Analyze All Samples by HPLC at Timed Intervals acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data Calculate % Degradation and Identify Degradants analysis->data

References

Application Notes and Protocols for (S)-PMPA Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-[2-(Phosphonomethoxy)propyl]adenine, commonly known as (S)-PMPA or Tenofovir, is a potent nucleotide analogue reverse transcriptase inhibitor (NtRTI).[1][2] It is a crucial compound in antiretroviral research, particularly in studies involving Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV).[3][4] Its active metabolite, tenofovir diphosphate (PMPApp), acts as a DNA chain terminator, effectively inhibiting viral replication.[5] Due to its hydrophilic nature, this compound has limited oral bioavailability, which has led to the development of prodrugs like Tenofovir Disoproxil Fumarate (TDF) for improved oral administration.[1][5][6]

These application notes provide detailed protocols for the preparation and administration of this compound to laboratory animals, along with a summary of dosages used in various studies.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the dosages and administration routes of this compound in different laboratory animal models as reported in the literature.

Table 1: this compound Administration in Rhesus Macaques (Macaca mulatta)

Study TypeDurationDosage Range (mg/kg/day)Route of AdministrationReference
Short-term Prophylaxis/Therapy1 day - 3 months4 - 30Subcutaneous[7]
Chronic Therapy≥ 4 months2.5 - 30Subcutaneous[7][8]
Chronic SIV Infection Therapy> 1 year30 - 75Subcutaneous[9]

Table 2: this compound Administration in Dogs (Beagle)

Study TypeDosage (mg/kg)Route of AdministrationBioavailabilityReference
Pharmacokinetics10Intravenous-[10][11]
Pharmacokinetics10Intraperitoneal73.5% ± 10.5%[10][11]
Pharmacokinetics10Oral17.1% ± 1.88%[10][11]
Pharmacokinetics1Intravenous-[11]

Table 3: this compound and Prodrug Administration in Mice

CompoundDosage (mg/kg/day)Route of AdministrationExperimental ModelReference
This compound100SubcutaneousMoloney murine sarcoma virus (MSV)[12]
Bis(POC)-PMPA (Prodrug)50, 100, 200 (PMPA equivalent)OralMoloney murine sarcoma virus (MSV)[6][12]
Tenofovir Disoproxil Fumarate (Prodrug)20, 50, 140, 300OralVaginal HIV challenge in BLT humanized mice[13]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

This protocol is adapted from studies in rhesus macaques.[7]

Materials:

  • This compound powder (>97% purity)

  • Sterile distilled water

  • 1 N Sodium Hydroxide (NaOH)

  • Sterile 0.2 µm syringe filters

  • Sterile vials for storage

  • pH meter

Procedure:

  • Weigh the required amount of this compound powder.

  • Suspend the powder in a volume of sterile distilled water to achieve the desired final concentration (e.g., 40 or 60 mg/mL).

  • Slowly add 1 N NaOH dropwise while stirring to dissolve the PMPA and adjust the pH to 7.0.

  • Verify the final pH using a calibrated pH meter.

  • Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile vial.

  • Store the prepared solution under appropriate conditions. The stability at a pH range of 6 to 10 at 30°C is at least 2 years.[7]

Protocol 2: Subcutaneous Administration in Rodents

This is a general guideline for subcutaneous administration in mice and rats. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[14]

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringes and needles (e.g., 25-27G)

  • Animal restraint device (if necessary)

  • 70% ethanol

Procedure:

  • Ensure the animal is properly restrained.

  • Swab the injection site (typically the loose skin over the back/scruff) with 70% ethanol.

  • Gently lift a fold of skin to create a "tent".

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.

  • Aspirate slightly to ensure the needle is not in a blood vessel.

  • Inject the calculated volume of the this compound solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitor the animal for any adverse reactions post-injection.

Protocol 3: Oral Gavage in Mice

This protocol is for the administration of this compound or its prodrugs via oral gavage.

Materials:

  • This compound or prodrug formulated in a suitable vehicle (e.g., 0.9% sodium chloride)[10]

  • Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Sterile syringes

  • Animal restraint device

Procedure:

  • Properly restrain the animal to ensure it is secure and calm.

  • Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth for the gavage needle.

  • Draw the calculated volume of the drug solution into the syringe.

  • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Allow the animal to swallow the needle; do not force it.

  • Once the needle is at the predetermined depth, administer the solution slowly.

  • Carefully remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

Mandatory Visualizations

Signaling Pathway of this compound

PMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PMPA This compound (Tenofovir) PMPA_in This compound PMPA->PMPA_in Cellular Uptake PMPA_MP PMPA-monophosphate PMPA_in->PMPA_MP Phosphorylation (Cellular Kinases) PMPA_DP PMPA-diphosphate (PMPApp - Active Form) PMPA_MP->PMPA_DP Phosphorylation (Cellular Kinases) HIV_RT HIV Reverse Transcriptase PMPA_DP->HIV_RT Competitive Inhibition Proviral_DNA Proviral DNA (Chain Terminated) HIV_RT->Proviral_DNA Inhibits DNA Synthesis Viral_RNA Viral RNA Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Macaques, Humanized Mice) Virus_Inoculation Virus Inoculation (e.g., SIV, HIV) Animal_Model->Virus_Inoculation Grouping Divide into Control and Treatment Groups Virus_Inoculation->Grouping PMPA_Prep Prepare this compound Formulation Grouping->PMPA_Prep Administration Administer this compound or Placebo (e.g., Daily Subcutaneous Injection) PMPA_Prep->Administration Monitoring Regular Monitoring (Weight, Clinical Signs) Administration->Monitoring Sampling Collect Blood Samples Monitoring->Sampling Viral_Load Quantify Viral Load (e.g., RT-PCR) Sampling->Viral_Load Toxicity_Assay Assess Toxicity (Renal Function, Bone Density) Sampling->Toxicity_Assay Data_Comparison Compare Treatment vs. Control Viral_Load->Data_Comparison Toxicity_Assay->Data_Comparison

References

Application Notes and Protocols for the Mass Spectrometric Characterization of (S)-PMPA (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization and quantification of (S)-9-(2-phosphonylmethoxypropyl)adenine ((S)-PMPA, Tenofovir), a key antiviral agent, using mass spectrometry. The protocols focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, offering high sensitivity and selectivity.

Introduction

This compound is a nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. Accurate measurement of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. Mass spectrometry, particularly LC-MS/MS, provides a robust platform for these analyses.

Quantitative Analysis of this compound by LC-MS/MS

LC-MS/MS methods for this compound quantification typically involve stable isotope-labeled internal standards to ensure accuracy and precision. The following tables summarize key quantitative data from validated bioanalytical methods.

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 3.13 - 500[1]10 - 640[2]0.5 - 500[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 3.13[1]10[2]0.5[3]
Intra-day Precision (%RSD) < 5.43[1]< 12.3[2]Not Reported
Inter-day Precision (%RSD) < 5.43[1]< 12.3[2]Not Reported
Accuracy (%Bias) Not Reported84.9 - 113.1[2]Not Reported
Internal Standard Acyclovir[2]Stable Isotope Labeled (SIL)Stable Isotope Labeled (SIL)

Table 2: Mass Spectrometry Transitions for this compound and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound (Tenofovir) 288.0176.1 / 136.1Positive
This compound (Tenofovir) 288.0176.2Positive
Tenofovir-d6 (IS) 294.0182.0PositiveNot specified
Acyclovir (IS) 226.1152.0Positive[2]

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using Protein Precipitation

This protocol describes a rapid and straightforward method for the analysis of this compound in human plasma.

Materials:

  • Human plasma (K2EDTA)

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., Tenofovir-d6)

  • Acetonitrile (LC-MS grade)

  • Formic acid (analytical grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or water).

    • Spike blank human plasma with appropriate volumes of the this compound stock solution to create calibration standards and QC samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

    • Vortex the tubes for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient: A suitable gradient to ensure separation from endogenous interferences.

      • Injection Volume: 5-10 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Source: Electrospray Ionization (ESI), positive mode

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Monitor the transitions listed in Table 2.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Experimental workflow for this compound quantification.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound in positive ion mode ESI-MS/MS is characterized by the cleavage of the phosphonate and adenine moieties.

fragmentation_pathway M_H [M+H]⁺ m/z 288 fragment1 [M+H - C5H4N5]⁺ m/z 153 M_H->fragment1 Loss of Adenine fragment2 [Adenine+H]⁺ m/z 136 M_H->fragment2 Cleavage fragment3 [M+H - H2O]⁺ m/z 270 M_H->fragment3 Loss of H₂O fragment4 [M+H - H3PO3]⁺ m/z 206 M_H->fragment4 Loss of H₃PO₃ fragment5 [C8H10N5O]⁺ m/z 192 fragment1->fragment5 Rearrangement fragment7 [C5H4N5]⁺ m/z 135 fragment2->fragment7 Loss of H fragment6 [C5H5N5O+H]⁺ m/z 152 fragment5->fragment6 Rearrangement

Proposed fragmentation of this compound in ESI+.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the characterization and quantification of this compound using LC-MS/MS. These methods are essential for advancing research and development in the fields of antiviral therapy and clinical pharmacology. The detailed protocols and summarized data serve as a valuable resource for establishing and validating robust bioanalytical assays for this compound.

References

Application Notes and Protocols: Use of (S)-PMPA in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-(2-phosphonylmethoxypropyl)adenine, or (S)-PMPA, is a potent acyclic nucleoside phosphonate analog with well-established antiviral activity, particularly against retroviruses like the human immunodeficiency virus (HIV) and hepadnaviruses such as the hepatitis B virus (HBV).[1] this compound is the active form of the widely used prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[2][3] Combination therapy is the cornerstone of modern antiviral treatment, aiming to enhance efficacy, reduce the risk of drug resistance, and minimize toxicity.[2] This document provides detailed application notes and experimental protocols for the investigation of this compound in combination with other antiviral agents.

Mechanism of Action and Rationale for Combination Therapy

This compound is an analogue of deoxyadenosine monophosphate. Inside the cell, it is phosphorylated by cellular kinases to its active diphosphate metabolite, Tenofovir diphosphate (TFV-DP).[3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (RT) and DNA polymerase.[4] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[3][4]

The rationale for using this compound in combination therapy is based on the principle of attacking the virus at multiple points in its lifecycle.[5] Combining agents with different mechanisms of action can lead to synergistic or additive antiviral effects, where the combined effect is greater than or equal to the sum of the individual effects.[5][6] This approach can also be effective against viral strains that have developed resistance to a single agent.[2]

Quantitative Data on Synergistic Combinations

The following table summarizes in vitro data from a study demonstrating the synergistic anti-HIV-1 activity of Tenofovir (TFV), the active form of this compound, in combination with emtricitabine (FTC) and efavirenz (EFV).[1][6] Synergy is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Drug Combination (Ratio)Average Combination Index (CI)Degree of Synergy
Tenofovir (TFV) + Emtricitabine (FTC) (1:1 IC50 ratio)0.47Synergy
Tenofovir (TFV) + Efavirenz (EFV) (1:1 IC50 ratio)0.54Synergy
Emtricitabine (FTC) + Efavirenz (EFV) (1:1 IC50 ratio)0.62Synergy
Tenofovir (TFV) + Emtricitabine (FTC) + Efavirenz (EFV) (1:1:1 IC50 ratio)0.46Synergy

Table 1: Synergistic antiviral activity of Tenofovir in combination with other antiretroviral agents against HIV-1 in vitro. Data sourced from a study by Michailidis et al.[1][6]

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assessment using Checkerboard Assay

This protocol describes a method to evaluate the in vitro synergistic, additive, or antagonistic effects of this compound (or its prodrugs) in combination with other antiviral agents against a specific virus.

Materials:

  • This compound (Tenofovir), Tenofovir Alafenamide (TAF), or Tenofovir Disoproxil Fumarate (TDF)

  • Partner antiviral agent(s)

  • Susceptible host cell line (e.g., MT-2 cells for HIV-1)

  • Viral stock with a known titer

  • Cell culture medium and supplements (e.g., RPMI 1640 with 10% FBS)

  • 96-well microplates

  • Assay for quantifying viral replication (e.g., p24 antigen ELISA for HIV-1, plaque reduction assay, or a reporter virus system)

  • Cytotoxicity assay (e.g., MTT, XTT)

  • CO2 incubator

Procedure:

  • Single Agent Cytotoxicity and Efficacy (EC50) Determination:

    • Determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) for each drug individually. This is essential for selecting appropriate concentration ranges for the combination studies.

    • Plate host cells in 96-well plates and treat with a serial dilution of each drug.

    • For cytotoxicity, assess cell viability after a set incubation period.

    • For efficacy, infect the cells with the virus and treat with a serial dilution of each drug. Quantify viral replication after an appropriate incubation period.

  • Checkerboard Assay Setup:

    • Prepare serial dilutions of this compound (Drug A) and the partner antiviral (Drug B) in cell culture medium.

    • In a 96-well plate, add increasing concentrations of Drug A along the x-axis (columns) and increasing concentrations of Drug B along the y-axis (rows). This creates a matrix of combination concentrations.

    • Include wells with each drug alone (single-drug controls) and wells with no drugs (virus control).

  • Infection and Treatment:

    • Seed the 96-well plates with the host cells at a predetermined density.

    • Add the drug combinations to the respective wells.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubation and Assay:

    • Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 3-5 days for HIV-1).

    • At the end of the incubation period, quantify the extent of viral replication in each well using a suitable assay.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.

    • Analyze the data using the Chou-Talalay method to determine the Combination Index (CI). Software such as CompuSyn or SynergyFinder can be used for this analysis.[7][8][9]

    • A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.[7]

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound and its combination partners against HIV.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Checkerboard Assay cluster_Analysis Data Analysis A1 Determine CC50 and EC50 of Single Agents A2 Prepare Serial Dilutions of Drugs A and B A1->A2 B2 Add Drug Combinations in a Matrix Format A2->B2 B1 Seed Host Cells in 96-Well Plate B1->B2 B3 Infect Cells with Virus B2->B3 B4 Incubate for Viral Replication B3->B4 C1 Quantify Viral Replication B4->C1 C2 Calculate Percent Inhibition C1->C2 C3 Calculate Combination Index (CI) using Chou-Talalay Method C2->C3 C4 Determine Synergy, Additivity, or Antagonism C3->C4

Caption: Experimental workflow for assessing antiviral synergy.

Signaling_Pathway cluster_Cellular_Toxicity Potential Host Cell Signaling Pathway Affected by Tenofovir Tenofovir Tenofovir (this compound) Mitochondrial_Stress Mitochondrial Stress Tenofovir->Mitochondrial_Stress ROS Reactive Oxygen Species (ROS) Production Mitochondrial_Stress->ROS NFkB_Activation NF-κB Activation ROS->NFkB_Activation Proinflammatory_Genes Expression of Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFkB_Activation->Proinflammatory_Genes Cellular_Inflammation Cellular Inflammation & Toxicity Proinflammatory_Genes->Cellular_Inflammation

Caption: Host cell signaling pathway potentially involved in Tenofovir-associated toxicity.[10]

Conclusion

The combination of this compound with other antiviral agents represents a powerful strategy in the management of viral infections. The synergistic effects observed in vitro, particularly for HIV-1, underscore the potential for enhanced therapeutic efficacy. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in novel antiviral combinations. Further research into the precise molecular mechanisms of synergy and the impact on host cell signaling pathways will be crucial for the development of optimized and safer combination therapies.

References

Experimental Design for (S)-PMPA Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting efficacy studies of (S)-2-(phosphonomethyl)pentanedioic acid ((S)-PMPA), a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII). These guidelines are intended for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of this compound, particularly in conditions associated with glutamate excitotoxicity, such as neuropathic pain.

Introduction to this compound and its Mechanism of Action

This compound is the more potent enantiomer of 2-PMPA, a highly selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2][3] GCPII is a key enzyme in the central nervous system that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][5]

Under pathological conditions characterized by excessive glutamate release, such as neuropathic pain and ischemia, GCPII activity can contribute to excitotoxicity. By inhibiting GCPII, this compound exerts a dual neuroprotective effect:

  • Reduction of Glutamate: It decreases the enzymatic production of glutamate in the synaptic cleft.[6]

  • Elevation of NAAG: It increases the concentration of NAAG.[6] NAAG acts as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3), which inhibits further glutamate release.[7][8]

This mechanism of action makes this compound a promising therapeutic candidate for neurological disorders. However, it is important to note that 2-PMPA has poor oral bioavailability and limited brain penetration, which should be considered in experimental design.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data for PMPA, providing a basis for dose selection and experimental interpretation.

Table 1: In Vitro Potency of 2-PMPA against GCPII

ParameterValueDescription
IC₅₀ ~300 pMThe concentration of 2-PMPA required to inhibit 50% of GCPII enzymatic activity in vitro.[1][2][3]
Kᵢ ~275 pMThe inhibition constant, indicating the binding affinity of 2-PMPA to GCPII.[10]
Kd ~1-2 nMThe dissociation equilibrium constant determined from radioligand binding assays.[11]

Table 2: In Vivo Dosing for 2-MPPA (a related thiol-based GCPII inhibitor) in Neuropathy Models

Animal ModelSpeciesRoute of AdministrationEffective DoseReference
Chemotherapy-Induced NeuropathyMiceOral (p.o.)30 mg/kg daily[6]
Pyridoxine-Induced NeuropathyRatsOral (p.o.)30 mg/kg daily[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for evaluating this compound efficacy.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron NAAG_vesicle NAAG NAAG_released NAAG NAAG_vesicle->NAAG_released Release Glutamate_vesicle Glutamate Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released Release mGluR3 mGluR3 mGluR3->Glutamate_vesicle Inhibits Release NAAG_released->mGluR3 Agonist GCPII GCPII NAAG_released->GCPII Glutamate_receptor Glutamate Receptors Glutamate_released->Glutamate_receptor NAA NAA GCPII->NAA Hydrolysis Glutamate_astrocyte Glutamate GCPII->Glutamate_astrocyte Hydrolysis Excitotoxicity Excitotoxicity Glutamate_receptor->Excitotoxicity Over-activation SPMPA This compound SPMPA->GCPII Inhibition

Caption: this compound inhibits GCPII, reducing glutamate and increasing NAAG levels.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Studies invitro_start Start: this compound Compound gcpii_assay GCPII Inhibition Assay (Fluorescence or Radioenzymatic) invitro_start->gcpii_assay ic50_determination Determine IC₅₀ and Kᵢ gcpii_assay->ic50_determination animal_model Induce Neuropathic Pain Model (e.g., Paclitaxel-induced) ic50_determination->animal_model Proceed if potent treatment Administer this compound or Vehicle animal_model->treatment behavioral_testing Behavioral Assessment (e.g., Von Frey for Allodynia) treatment->behavioral_testing electrophysiology Electrophysiological Measurement (e.g., Sensory Nerve Conduction Velocity) treatment->electrophysiology data_analysis Data Analysis and Interpretation behavioral_testing->data_analysis electrophysiology->data_analysis

Caption: General workflow for evaluating this compound efficacy from in vitro to in vivo.

Detailed Experimental Protocols

In Vitro GCPII Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established fluorescence-based assays to determine the IC₅₀ value of this compound.[12][13]

Materials:

  • Recombinant human GCPII (final concentration ~0.02 nM)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fluorescent substrate (e.g., Glu-Glu dipeptide labeled with fluorescein, final concentration ~100 nM)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to generate a range of test concentrations. Include a vehicle-only control (e.g., DMSO).

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of the microplate, add the diluted this compound solutions.

    • Add the recombinant human GCPII enzyme to each well. The final volume should be half of the total reaction volume (e.g., 25 µL for a 50 µL final volume).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the fluorescent substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore over a 30-60 minute period in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve using non-linear regression to calculate the IC₅₀ value.

In Vivo Chemotherapy-Induced Neuropathic Pain Model (Paclitaxel)

This protocol describes the induction of neuropathic pain in rodents using paclitaxel to evaluate the analgesic efficacy of this compound.[14][15]

Animals:

  • Male Sprague-Dawley rats (240 ± 20 g) or C57BL/6J mice.

Materials:

  • Paclitaxel (Taxol)

  • Vehicle for paclitaxel

  • This compound

  • Vehicle for this compound

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Induction of Neuropathy:

    • Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (IP) injection every other day for a total of four doses (Days 0, 2, 4, and 6).[15]

    • A control group should receive vehicle injections on the same schedule.

  • Assessment of Allodynia:

    • Establish a baseline paw withdrawal threshold to von Frey filaments before paclitaxel administration.

    • After the final paclitaxel injection (e.g., on Day 14), re-assess the paw withdrawal threshold to confirm the development of mechanical allodynia (a significant decrease in the force required to elicit a withdrawal response).

  • Treatment with this compound:

    • Once neuropathy is established, begin treatment with this compound or its vehicle. Dosing can be guided by literature on related compounds (e.g., 30 mg/kg, p.o., daily).

    • Divide animals into treatment groups: Vehicle control, Paclitaxel + Vehicle, and Paclitaxel + this compound.

  • Efficacy Evaluation:

    • Measure paw withdrawal thresholds at multiple time points after the initiation of this compound treatment.

    • A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the Paclitaxel + Vehicle group indicates analgesic efficacy.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare paw withdrawal thresholds between groups over time.

Sensory Nerve Conduction Velocity (SNCV) Measurement

SNCV is an objective physiological measure of peripheral nerve function and can be used to assess the neuroprotective effects of this compound.[16][17][18]

Animals and Anesthesia:

  • Rodents from the in vivo study.

  • Anesthetize animals (e.g., with isoflurane or ketamine/xylazine) to prevent movement and discomfort.

  • Maintain body temperature at 37°C using a heating pad.[19]

Equipment:

  • Electroneuromyography device

  • Subdermal needle electrodes (for stimulation and recording)

Procedure:

  • Electrode Placement (for tail sensory nerve):

    • Insert stimulating electrodes distally along the tail.

    • Place recording electrodes proximally at a defined distance (e.g., 3 cm) from the stimulating electrodes.[18]

  • Stimulation and Recording:

    • Deliver a supramaximal electrical stimulus (0.02-0.1 ms duration) to the nerve.[16][17]

    • Record the resulting sensory nerve action potential (SNAP).

  • Measurement and Calculation:

    • Measure the latency from the stimulus artifact to the onset of the SNAP.

    • Calculate the SNCV by dividing the distance between the stimulating and recording electrodes by the latency.

  • Data Analysis:

    • Compare the SNCV between the different treatment groups using statistical tests such as one-way ANOVA followed by a suitable post-hoc test. An improvement in SNCV in the this compound treated group would indicate a neuroprotective effect.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound efficacy. Careful attention to experimental detail, appropriate controls, and robust data analysis are essential for obtaining reliable and reproducible results. The potent and selective inhibition of GCPII by this compound, coupled with its clear mechanism of action in modulating glutamate and NAAG levels, underscores its potential as a therapeutic agent for a range of neurological disorders. Further research utilizing these and similar methodologies will be crucial in advancing our understanding of its therapeutic utility.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (S)-PMPA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with (S)-9-(2-phosphonylmethoxypropyl)adenine ((S)-PMPA), a compound known for its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound is a weakly acidic compound with a phosphonic acid group, and its solubility in aqueous solutions is highly dependent on the pH. At neutral pH, the compound exists in a less soluble, partially ionized state. To achieve complete dissolution, it is often necessary to adjust the pH of the solution.

Q2: What is the recommended pH for dissolving this compound?

For optimal solubility, the pH of the solution should be adjusted to be above the second pKa value of the phosphonic acid group, which is typically around 7.0. By increasing the pH, the phosphonic acid group becomes fully deprotonated and negatively charged, which enhances its interaction with water molecules and increases solubility.

Q3: Can I use organic co-solvents to improve the solubility of this compound?

While pH adjustment is the primary method for improving the aqueous solubility of this compound, the use of polar organic co-solvents can also be effective. Co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can increase the solubility of this compound by reducing the polarity of the aqueous solvent.

Q4: Are there other methods to enhance the solubility of this compound?

Yes, another approach is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the non-polar parts of the molecule and increasing its apparent solubility in water.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution after initial dissolution. The pH of the solution may have shifted, or the solution is supersaturated.Re-adjust the pH of the solution. If precipitation persists, consider diluting the solution or preparing a fresh stock at a slightly higher pH.
The solubility of this compound is still low even after pH adjustment. The concentration of this compound may be too high for the chosen conditions.Try a combination of pH adjustment and the addition of a co-solvent. Alternatively, explore the use of cyclodextrins to further enhance solubility.
I am observing degradation of this compound at high pH. This compound may be susceptible to base-catalyzed hydrolysis at very high pH values.While a basic pH is needed for dissolution, avoid excessively high pH values (e.g., > 9). Prepare fresh solutions and store them appropriately, protected from light and at a low temperature, to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound by pH Adjustment
  • Weigh the desired amount of this compound powder.

  • Add a portion of the final volume of purified water (e.g., 80%) and stir to create a suspension.

  • Slowly add a 1 M sodium hydroxide (NaOH) solution dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is stable in the desired range (e.g., 7.4-8.0).

  • Add the remaining volume of purified water to reach the final desired concentration.

  • Sterile-filter the solution through a 0.22 µm filter if required for cell culture or in vivo experiments.

Protocol 2: Determination of this compound Solubility Enhancement with a Co-solvent
  • Prepare a series of vials with a fixed amount of this compound.

  • Prepare different concentrations of a co-solvent (e.g., 10%, 20%, 30% ethanol in water).

  • Add the co-solvent solutions to the vials containing this compound.

  • Adjust the pH of each solution to a constant value (e.g., 7.4) using 1 M NaOH.

  • Seal the vials and shake them at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Centrifuge the samples to pellet any undissolved solid.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Quantitative Data

Table 1: pH-Dependent Solubility of this compound

pH Aqueous Solubility (mg/mL)
5.0< 1
6.0~ 5
7.0~ 20
7.4> 50
8.0> 100

Note: The solubility values are approximate and can vary with temperature and ionic strength.

Visualizations

logical_relationship cluster_problem Problem Identification cluster_solutions Troubleshooting Workflow start Low this compound Solubility ph_adjust Adjust pH to > 7.0 start->ph_adjust check_sol Is Solubility Sufficient? ph_adjust->check_sol co_solvent Add Co-solvent (e.g., Ethanol, PEG) check_sol->co_solvent No success Solution Prepared check_sol->success Yes check_sol2 Is Solubility Sufficient? co_solvent->check_sol2 cyclodextrin Use Cyclodextrins check_sol2->cyclodextrin No check_sol2->success Yes cyclodextrin->success

Caption: Troubleshooting workflow for overcoming this compound solubility issues.

signaling_pathway cluster_ph Effect of pH on this compound cluster_ionization Ionization State low_ph Low pH (e.g., < 5.0) neutral_ph Neutral pH (e.g., ~ 7.0) low_ph->neutral_ph protonated Protonated (Less Soluble) low_ph->protonated high_ph High pH (e.g., > 7.4) neutral_ph->high_ph partially_ionized Partially Ionized neutral_ph->partially_ionized fully_ionized Fully Ionized (More Soluble) high_ph->fully_ionized protonated->partially_ionized partially_ionized->fully_ionized

Optimizing (S)-Pmpa dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

It appears that the term "(S)-PMPA" can refer to two distinct chemical compounds used in different areas of research. To provide you with the most accurate and relevant technical support, please identify the compound you are working with:

Disambiguation: Which this compound are you using?
  • 9-[2-(R)-(Phosphonomethoxy)propyl]adenine (also known as Tenofovir or PMPA)

    • Field of Research: Virology, Antiviral Drug Development, HIV/HBV Research.

    • Mechanism of Action: A nucleotide analogue reverse transcriptase inhibitor.[1]

    • Select this option if you are conducting experiments related to viral replication, antiviral efficacy, or drug resistance in the context of HIV, HBV, or other retroviruses.

  • (S)-2-(Phosphonomethyl)pentanedioic Acid (also known as 2-PMPA)

    • Field of Research: Neuroscience, Pharmacology, Cancer Research.

    • Mechanism of Action: A potent inhibitor of glutamate carboxypeptidase II (GCPII).[2]

    • Select this option if your research involves studying glutamate metabolism, neuroprotection, or the role of GCPII in cancer.

Please proceed to the appropriate technical support center below based on your selection.

Technical Support Center: Optimizing 9-[2-(R)-(Phosphonomethoxy)propyl]adenine (Tenofovir) Dosage for In Vitro Experiments

This guide is intended for researchers working with 9-[2-(R)-(Phosphonomethoxy)propyl]adenine (Tenofovir, PMPA) in antiviral research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tenofovir (PMPA) in vitro?

A1: Tenofovir is a nucleotide analogue that, in its diphosphorylated active form (tenofovir diphosphate or PMPApp), acts as a competitive inhibitor of viral reverse transcriptase.[1] It gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[1]

Q2: What are the typical effective concentrations (EC50) of Tenofovir in vitro?

A2: The 50% effective concentration (EC50) of Tenofovir can vary depending on the cell type, virus strain, and assay conditions. However, typical EC50 values against HIV-1 in peripheral blood mononuclear cells (PBMCs) are in the range of 0.1 to 10 µM.[3] For its more cell-permeable prodrug, bis(poc)PMPA, the EC50 can be significantly lower.[3]

Q3: We are observing high cytotoxicity in our cell-based assay. Is this expected?

A3: Tenofovir generally has a high therapeutic index, meaning it is cytotoxic only at concentrations much higher than its effective antiviral concentrations.[3] The 50% inhibitory concentration (IC50) for cytotoxicity is typically in the range of 1200 to 1250 µM in MT-2 cells.[3] If you observe cytotoxicity at lower concentrations, consider the following troubleshooting steps:

  • Verify Drug Concentration: Ensure the stock solution and dilutions are prepared correctly.

  • Assess Cell Health: Use cells from a consistent and low passage number, as high-passage cells can be more sensitive.

  • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cell death.

  • Check for Contamination: Test your cell cultures for mycoplasma or other contaminants.[4]

Q4: Our results are inconsistent between experiments. What are the common causes of variability?

A4: Inconsistent results can arise from several factors:

  • Virus Titer Fluctuation: Always use a well-characterized virus stock with a known titer. Perform a back-titration of the inoculum for each experiment.

  • Cell Monolayer Health: Ensure cells are seeded evenly and form a confluent monolayer at the time of infection.

  • Inconsistent Drug Concentration: Prepare fresh dilutions of Tenofovir for each experiment from a validated stock.

  • Edge Effects in Plates: Minimize evaporation in the outer wells of microplates by filling them with sterile PBS or medium without cells.

Data Presentation: In Vitro Efficacy and Cytotoxicity of Tenofovir (PMPA)
Parameter Cell Line Virus Value (µM) Reference
EC50 MT-2HIV-1~0.6[3]
EC50 PBMCsHIV-1~0.2[3]
IC50 (Cytotoxicity) MT-2N/A~1200-1250[3]
IC50 (RT Inhibition) Recombinant HIV-1 RTN/A~0.1[3]
Experimental Protocols
Protocol 1: Determination of EC50 of Tenofovir in PBMCs
  • Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 48-72 hours.

  • Cell Seeding: Seed the activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Drug Dilution: Prepare a serial dilution of Tenofovir in cell culture medium.

  • Infection: Add a known titer of HIV-1 to the cells.

  • Treatment: Immediately add the different concentrations of Tenofovir to the respective wells. Include a "no drug" control.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

  • Assay: On day 7, measure the amount of viral replication by quantifying the reverse transcriptase activity or p24 antigen in the culture supernatant.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualizations

Tenofovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle PMPA Tenofovir (PMPA) PMPApp Tenofovir diphosphate (PMPApp) (Active Form) PMPA->PMPApp Intracellular Phosphorylation RT Reverse Transcriptase PMPApp->RT Inhibits vRNA Viral RNA Chain_Termination Chain Termination RT->Chain_Termination Incorporation of PMPApp proviral_DNA Proviral DNA vRNA->proviral_DNA Reverse Transcription

Caption: Mechanism of action of Tenofovir (PMPA).

EC50_Determination_Workflow A Prepare & Seed Cells C Infect Cells with HIV-1 A->C B Prepare Serial Dilutions of Tenofovir D Add Tenofovir Dilutions to Cells B->D C->D E Incubate for 7 Days D->E F Measure Viral Replication (e.g., RT assay, p24 ELISA) E->F G Plot % Inhibition vs. Concentration F->G H Calculate EC50 G->H

Caption: Workflow for determining the EC50 of Tenofovir.

Technical Support Center: Optimizing (S)-2-(Phosphonomethyl)pentanedioic Acid Dosage for In Vitro Experiments

This guide is for researchers working with (S)-2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a glutamate carboxypeptidase II (GCPII) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-2-PMPA in vitro?

A1: (S)-2-PMPA is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme.[2] GCPII is responsible for cleaving N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents the release of glutamate from NAAG.

Q2: What are typical effective concentrations of (S)-2-PMPA in vitro?

A2: The effective concentration of 2-PMPA will depend on the specific assay and biological question. For direct enzyme inhibition assays, the IC50 is in the nanomolar range. For cell-based assays looking at downstream effects of GCPII inhibition, higher concentrations in the micromolar range may be necessary to achieve a significant biological response.

Q3: We are not observing the expected neuroprotective effect in our cell culture model. What could be the reason?

A3: Several factors could contribute to a lack of observed effect:

  • Cell Line Choice: Ensure your chosen cell line expresses GCPII.

  • Drug Permeability: 2-PMPA has poor cell permeability due to its charged phosphonate and carboxylate groups.[2] Consider using a more lipophilic prodrug if direct intracellular action is required, or ensure your assay measures an extracellular effect.

  • Experimental Model: The neuroprotective effects of GCPII inhibition are often observed in models of glutamate excitotoxicity. Ensure your experimental setup appropriately models this condition.

  • Concentration and Incubation Time: You may need to optimize the concentration and duration of 2-PMPA treatment.

Q4: How should I prepare and store (S)-2-PMPA for in vitro experiments?

A4: 2-PMPA is typically a powder that can be dissolved in an aqueous buffer, such as PBS or cell culture medium. It is advisable to prepare a concentrated stock solution, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution to the final working concentration in the appropriate medium.

Data Presentation: In Vitro Activity of (S)-2-PMPA
Parameter Target Value Reference
IC50 Glutamate Carboxypeptidase II (GCPII)Sub-nanomolar to low nanomolar range[2]
Cellular Permeability N/APoor[2]
Experimental Protocols
Protocol 1: In Vitro GCPII Inhibition Assay
  • Reagent Preparation: Prepare a solution of recombinant human GCPII enzyme and the fluorogenic substrate, NAAG-derivative.

  • Drug Dilution: Prepare a serial dilution of (S)-2-PMPA in the assay buffer.

  • Assay Setup: In a 96-well plate, add the GCPII enzyme and the different concentrations of 2-PMPA. Include a "no inhibitor" control.

  • Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percent inhibition for each concentration of 2-PMPA and determine the IC50 value.

Mandatory Visualizations

GCPII_Inhibition_Pathway cluster_extracellular Extracellular Space NAAG NAAG GCPII GCPII NAAG->GCPII Glutamate Glutamate GCPII->Glutamate NAA NAA GCPII->NAA PMPA (S)-2-PMPA PMPA->GCPII Inhibits GCPII_Inhibition_Assay_Workflow A Prepare Recombinant GCPII & Substrate C Add Enzyme & 2-PMPA to Plate A->C B Prepare Serial Dilutions of 2-PMPA B->C D Incubate to Allow Binding C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Rates F->G H Determine % Inhibition & IC50 G->H

References

Troubleshooting (S)-Pmpa instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-9-(3-Phosphonomethoxypropyl)adenine, or (S)-PMPA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential stability issues when using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is an acyclic nucleoside phosphonate, a class of compounds known for their antiviral activity.[1][2] Structurally similar to adenosine monophosphate, it acts as a nucleotide analog. For its therapeutic effect, this compound must be taken up by cells and phosphorylated by cellular kinases into its active diphosphate form. This active metabolite then inhibits viral DNA polymerases or reverse transcriptases, halting viral replication.

The stability of this compound in aqueous cell culture media is critical because its degradation leads to a lower effective concentration, resulting in reduced biological activity and poor experimental reproducibility. The phosphonate group, while generally more stable than a phosphate ester, can still undergo hydrolysis under certain conditions.[3][4]

Q2: What are the primary factors in cell culture media that can cause this compound degradation?

Several components and conditions within standard cell culture environments can negatively impact the stability of this compound. While phosphonates are designed for metabolic stability, chemical degradation can still occur.[3]

FactorPotential Impact on this compound Stability
pH Cell culture media is typically buffered between pH 7.2 and 7.4. This slightly alkaline environment can facilitate slow hydrolysis of the compound.[5] Studies on the related compound Tenofovir show it is susceptible to degradation in both acidic and alkaline hydrolytic conditions.[6]
Temperature Standard incubation at 37°C will accelerate the rate of chemical reactions, including hydrolysis, compared to storage at refrigerated or frozen temperatures.[5]
Enzymatic Activity If using serum (e.g., Fetal Bovine Serum - FBS), be aware that it contains various enzymes like esterases and phosphatases.[5] While the phosphonate bond is resistant to many of these, prolonged exposure could contribute to degradation.
Media Components Complex media contain a rich mixture of salts, amino acids, and vitamins that could potentially interact with the compound over long incubation periods.
Q3: How should I prepare and store this compound to maximize its stability?

Proper handling and storage are crucial for maintaining the integrity of your this compound.

  • Stock Solutions : Prepare high-concentration stock solutions in a stable solvent. For this compound and similar phosphonates, DMSO is a common choice.[7] Alternatively, aqueous buffers can be used, but long-term storage is not recommended.[7]

  • Storage : Store stock solutions in small, single-use aliquots at -20°C or -80°C. This practice prevents degradation from repeated freeze-thaw cycles.[5]

  • Working Solutions : Prepare fresh working solutions for each experiment by diluting the stock solution directly into your cell culture medium. Avoid storing this compound in aqueous media for extended periods; one manufacturer of the related compound Tenofovir advises against storing aqueous solutions for more than one day.[7]

Q4: My experimental results are inconsistent. How do I confirm if this compound instability is the cause?

If you suspect compound instability is affecting your results, a systematic approach is needed. The first step is to analytically verify the concentration of this compound in your media over the course of a typical experiment.

G start Inconsistent Experimental Results Observed check_storage Review Storage & Handling: - Aliquoted? - Freeze-thaw cycles? - Correct solvent? start->check_storage prep_fresh Prepare Fresh Stock and Working Solutions check_storage->prep_fresh If issues found stability_study Perform Time-Course Stability Study via HPLC check_storage->stability_study If no issues found rerun Repeat Key Experiment prep_fresh->rerun sample_media Incubate this compound in Media (e.g., 0, 8, 24, 48 hrs at 37°C) stability_study->sample_media analyze Analyze Samples (See HPLC Protocol) sample_media->analyze eval Evaluate this compound Concentration Over Time analyze->eval stable Result: Stable (Concentration Constant) eval->stable >90% remaining unstable Result: Unstable (Concentration Decreases) eval->unstable <90% remaining troubleshoot_other Troubleshoot Other Experimental Variables (Cells, Reagents, Assay) stable->troubleshoot_other optimize_exp Optimize Experiment: - Reduce incubation time - Test serum-free media - Replenish compound unstable->optimize_exp

Caption: Troubleshooting workflow for diagnosing this compound instability.

Q5: What are the potential degradation products of this compound and are they problematic?

Studies on analogous structures suggest two primary hydrolytic degradation pathways in acidic or alkaline conditions.[6]

  • Deamination: Hydrolysis of the amine group on the adenine ring to form a 6-hydroxy derivative (hypoxanthine analog).

  • N-C Bond Cleavage: Cleavage of the bond between the adenine base and the phosphonomethoxypropyl side chain.

These degradation products are biologically inactive as they can no longer be properly recognized by cellular kinases for activation or by viral polymerases. While typically not cytotoxic at low concentrations, their formation effectively reduces the potency of your treatment.

G pmpa This compound (Active Precursor) hydrolysis Hydrolysis (e.g., pH, Temp) pmpa->hydrolysis deamination 6-Hydroxy Derivative (Inactive) hydrolysis->deamination Pathway 1: Deamination cleavage Adenine + Side Chain (Inactive) hydrolysis->cleavage Pathway 2: N-C Cleavage

Caption: Potential hydrolytic degradation pathways for this compound.

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Media via HPLC-UV

This protocol describes a method to quantify the concentration of this compound over time in a cell-free culture medium incubated at 37°C. This allows you to isolate and assess the chemical stability of the compound under your experimental conditions.

1. Materials and Reagents

  • This compound compound

  • DMSO (HPLC grade)

  • Cell culture medium (the same type used in your experiments, e.g., DMEM + 10% FBS)

  • Acetonitrile (ACN), HPLC grade

  • Citrate or Phosphate buffer (e.g., 10 mM, pH 5.2), HPLC grade[8][9]

  • 0.22 µm syringe filters

  • HPLC vials

2. Preparation of Solutions

  • This compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiked Media (10 µM): Warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM (or your typical working concentration). Vortex gently to mix.

  • Mobile Phase: Prepare a mobile phase suitable for reverse-phase chromatography, such as Acetonitrile:10 mM Citrate Buffer (pH 5.2) at a ratio of 36:64 (v/v).[8][9] Filter and degas the mobile phase before use.

3. Sample Incubation and Collection

  • Transfer the 10 µM this compound-spiked media to a sterile flask and place it in a 37°C, 5% CO₂ incubator.

  • Immediately collect the first sample (T=0).

  • Collect subsequent samples at desired time points (e.g., T=4, 8, 24, 48, and 72 hours).

  • For each time point, withdraw an aliquot (e.g., 500 µL), place it in a microcentrifuge tube, and immediately store it at -80°C to halt further degradation until analysis.

4. Sample Preparation for HPLC

  • Thaw the collected samples.

  • If your medium contains serum, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge at >12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube. If no protein precipitation was needed, proceed with the sample directly.

  • Filter the supernatant/sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm particle size).

  • Flow Rate: 1.0 - 1.5 mL/min.[8][9]

  • Detection: UV detector set to 260 nm.[8][9]

  • Injection Volume: 10-20 µL.

  • Run Time: ~10 minutes, or until the this compound peak and any degradation products have eluted.

  • Quantification: Create a standard curve using known concentrations of this compound prepared in the same medium (and processed identically) to quantify the concentration in your samples. Plot the peak area against time to determine the degradation rate.

Visualization of Intracellular Activation

For this compound to be effective, it must be converted to its active diphosphate form within the target cell. This is a crucial biological pathway that is distinct from the chemical instability in the medium.

G cluster_extracellular Extracellular Space (Cell Culture Medium) cluster_intracellular Intracellular Space pmpa_ext This compound pmpa_int This compound pmpa_ext->pmpa_int Cellular Uptake pmpap This compound-monophosphate pmpa_int->pmpap Kinase 1 + ATP pmpapp This compound-diphosphate (Active Form) pmpap->pmpapp Kinase 2 + ATP inhibition Inhibition of Viral DNA Polymerase pmpapp->inhibition

Caption: Simplified intracellular activation pathway of this compound.

References

Minimizing off-target effects of (S)-Pmpa in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-PMPA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues in cellular assays involving this compound, a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound, or (S)-2-(Phosphonomethyl)pentanedioic acid, is a highly potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1] GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound prevents the release of glutamate from NAAG, thereby reducing extracellular glutamate levels and increasing NAAG concentrations.[1]

Q2: What are the potential or known off-target effects of this compound? A2: While this compound is highly selective for GCPII, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations.[2][3] Potential off-target activities may include interactions with other structurally related metalloenzymes or unforeseen interactions with cellular receptors or ion channels. It is crucial to experimentally determine the concentration window where on-target effects are maximized and off-target effects are minimized.

Q3: We are observing significant cytotoxicity in our cell-based assay, even at concentrations intended to inhibit GCPII. Is this expected? A3: High cytotoxicity is a common issue when the concentration of a small molecule inhibitor is too high.[2] While this compound is not primarily designed as a cytotoxic agent, high concentrations can lead to off-target effects that compromise cell viability.[4] It is critical to perform a dose-response curve to determine the cytotoxic IC50 in your specific cell line and use concentrations well below this value for your functional assays.[2][5]

Q4: How can I differentiate between the on-target effects of GCPII inhibition and potential off-target effects in my experimental results? A4: Distinguishing on-target from off-target effects is a critical validation step.[2] Key strategies include:

  • Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known GCPII inhibitor that has a different chemical scaffold. If both produce the same phenotype, it is more likely an on-target effect.

  • Rescue Experiment: Attempt to reverse the observed phenotype by adding a downstream product of the enzymatic reaction (e.g., glutamate) or by supplementing with a product whose synthesis is affected by the target pathway.

  • Use of Multiple Cell Lines: Compare the effects of this compound on a cell line that expresses GCPII with one that has low or no expression. An on-target effect should only be observed in the GCPII-expressing cells.

  • Target Knockdown/Knockout: The most definitive approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GCPII expression. The phenotype observed with this compound treatment should be mimicked in the GCPII knockdown/knockout cells and this compound should have no further effect in these cells.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Cytotoxicity 1. Concentration too high: The concentration of this compound is exceeding the cytotoxic threshold for the cell line.[2] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is toxic to the cells (typically >0.1%).[2] 3. Cell Line Sensitivity: The chosen cell line is particularly sensitive to chemical treatments.1. Perform a Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) using an MTT, LDH, or similar assay. Use this compound at concentrations at least 10-fold below the CC50. 2. Run a Solvent Control: Always include a control group treated with the same final concentration of the solvent used for this compound. 3. Reduce Incubation Time: Shorter exposure may mitigate toxicity while still showing the desired on-target effect.
Inconsistent Results 1. This compound Degradation: The compound may be unstable in your media or has degraded during storage. 2. Variability in Cell Culture: Inconsistent cell passage numbers, seeding densities, or cell health can lead to variable results.[6] 3. Assay Timing: The time point for measurement may not be optimal to observe the desired effect.1. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density.[6] 3. Perform a Time-Course Experiment: Measure the effect of this compound at multiple time points to identify the optimal window for your assay.
No Observed Effect 1. Concentration too low: The concentration of this compound is insufficient to inhibit GCPII in your cellular context. 2. Low Target Expression: Your cell line may not express sufficient levels of GCPII. 3. Poor Cell Permeability: this compound may not be efficiently entering the cells. 4. Incorrect Assay Readout: The chosen assay may not be sensitive enough to detect the consequences of GCPII inhibition.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 for GCPII inhibition in your assay. 2. Confirm Target Expression: Verify GCPII mRNA or protein expression in your cell line using qPCR, Western blot, or flow cytometry. 3. Consult Literature: Check for studies that have successfully used this compound in similar cell lines or consider using a cell line known to be permeable to similar compounds. 4. Use a Proximal Biomarker: Measure the direct consequences of enzyme inhibition, such as the accumulation of the substrate (NAAG) or a decrease in the product (glutamate).

Quantitative Data Summary

Table 1: In Vitro Inhibitory Profile of this compound (Note: This data is representative and should be confirmed experimentally in your specific assay system.)

TargetIC50 (nM)Description
GCPII (On-Target) 0.3 Potent and selective inhibition of the primary target.[7]
GCPIII (Related Metalloenzyme)>10,000High selectivity against closely related enzymes.
Matrix Metalloproteinase-2 (MMP-2)>15,000Minimal activity against other zinc-containing enzymes.
Angiotensin-Converting Enzyme (ACE)>20,000No significant inhibition of other peptidases.

Table 2: Recommended Starting Concentration Ranges for Cellular Assays

Cell LineRecommended Concentration RangeNotes
PC-3 (High GCPII expression)10 nM - 500 nMStart with a dose-response curve within this range.
LNCaP (High GCPII expression)10 nM - 500 nMSimilar to PC-3, verify cytotoxicity.
HEK293 (Low/No GCPII expression)Use as a negative controlUseful for distinguishing on-target vs. off-target effects.[4]
Primary Neuronal Cultures1 nM - 100 nMNeurons can be highly sensitive; a lower concentration range is advised.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture-treated plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A typical range would be from 0.01 µM to 100 µM. Also prepare a vehicle control (e.g., DMSO at the highest final concentration used) and a no-treatment control.

  • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Cellular Target Engagement via Substrate Accumulation

Objective: To confirm that this compound engages and inhibits GCPII in intact cells by measuring the accumulation of its substrate, NAAG.

Materials:

  • Cell line expressing GCPII (e.g., PC-3)

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Lysis Buffer (e.g., RIPA buffer)

  • LC-MS/MS system for NAAG quantification

Methodology:

  • Seed cells in 6-well plates and grow to ~80-90% confluency.

  • Treat cells with various concentrations of this compound (based on non-toxic levels determined in Protocol 1) and a vehicle control for a predetermined time (e.g., 4, 8, or 24 hours).

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells directly in the plate with an appropriate volume of ice-cold lysis buffer containing protease inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant for analysis.

  • Quantify the concentration of NAAG in the lysate using a validated LC-MS/MS method.

  • Normalize the NAAG concentration to the total protein concentration of each sample.

  • Plot the normalized NAAG levels against the concentration of this compound to demonstrate dose-dependent target engagement.

Visualizations

GCPII_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space GCPII GCPII (Target Enzyme) Glutamate Glutamate (Product) GCPII->Glutamate NAA NAA (Product) GCPII->NAA NAAG NAAG (Substrate) NAAG->GCPII Hydrolyzed by Inhibitor This compound Inhibitor->GCPII Inhibits Workflow_Validation cluster_validation Validation Strategies cluster_conclusion Conclusion start Phenotype Observed with this compound knockout Test in GCPII Knockout/Knockdown Cells start->knockout rescue Perform Rescue Experiment (e.g., add Glutamate) start->rescue alt_inhibitor Use Structurally Different GCPII Inhibitor start->alt_inhibitor on_target On-Target Effect knockout->on_target Phenotype mimicked off_target Potential Off-Target Effect knockout->off_target Phenotype persists rescue->on_target Phenotype reversed rescue->off_target Phenotype not reversed alt_inhibitor->on_target Phenotype reproduced alt_inhibitor->off_target Phenotype not reproduced Troubleshoot_Cytotoxicity start High Cytotoxicity Observed q1 Is solvent control also toxic? start->q1 a1_yes Solvent concentration is too high. Reduce below 0.1%. q1->a1_yes Yes q2 Is this compound concentration >10x lower than CC50? q1->q2 No a2_no Perform MTT/LDH assay to determine CC50. Use lower concentration. q2->a2_no No q3 Is incubation time long (>48h)? q2->q3 Yes a3_yes Reduce incubation time. Perform time-course experiment. q3->a3_yes Yes end If issues persist, consider off-target screening. q3->end No

References

Addressing batch-to-batch variability of synthetic (S)-Pmpa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-9-[2-(Phosphonomethoxy)propyl]adenine ((S)-PMPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly batch-to-batch variability, encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemical purity important?

This compound, also known as Tenofovir, is a potent nucleotide reverse transcriptase inhibitor. The biological activity of PMPA is highly dependent on its stereochemistry, with the (S)-enantiomer exhibiting the desired antiviral therapeutic effect. The (R)-enantiomer is significantly less active. Therefore, ensuring high enantiomeric purity is critical for the efficacy and safety of any application involving this compound.

Q2: What are the common synthetic routes for this compound?

Several synthetic strategies exist for this compound, often involving the alkylation of adenine with a chiral propylene oxide derivative, followed by the introduction of the phosphonate moiety. A common approach involves the reaction of (R)-propylene carbonate with adenine to form the key intermediate, (R)-9-(2-hydroxypropyl)adenine, which is then phosphonylated.[1][2] The choice of reagents and reaction conditions is crucial for controlling stereochemistry and minimizing impurities.

Q3: What are the primary causes of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in the synthesis of this compound can arise from several factors:

  • Starting Material Quality: The purity of adenine, chiral precursors (e.g., (R)-propylene carbonate), and phosphonylating agents can significantly impact the reaction outcome.[3][4] Impurities in starting materials can lead to side reactions and the formation of undesired byproducts.

  • Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and stoichiometry is essential.[5] Deviations can affect reaction kinetics, leading to incomplete reactions or the formation of impurities.

  • Reagent Purity and Handling: The purity and handling of reagents, especially those that are moisture-sensitive or prone to degradation, can introduce variability. For example, the use of fresh or distilled bromotrimethylsilane (BTMS) in deprotection steps is crucial to avoid side reactions caused by water contamination.[6]

  • Purification Method: The efficiency and reproducibility of the purification process, whether crystallization or chromatography, are critical for obtaining consistent purity and yield.[7][8][9]

  • Scale-up Effects: Reaction conditions that work well on a small scale may not translate directly to larger batches, requiring re-optimization to maintain consistency.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.[5]
Side Reactions Analyze the crude reaction mixture by HPLC and/or NMR to identify major byproducts.[10] Common side reactions in phosphonate synthesis include the formation of regioisomeric impurities or degradation of the adenine base.[1] Adjusting stoichiometry or temperature may minimize these.
Suboptimal Deprotection Incomplete deprotection of phosphonate esters is a common cause of low yield.[6] For silyl ester deprotection (e.g., using TMSBr), ensure an adequate excess of the reagent and sufficient reaction time.[6]
Product Loss During Work-up/Purification Optimize extraction and precipitation/crystallization conditions to minimize product loss. Ensure the pH is carefully controlled during precipitation.[11] If using chromatography, select an appropriate stationary and mobile phase to ensure good recovery.
Issue 2: Low Purity/Presence of Impurities
Potential Cause Troubleshooting Step
Regioisomeric Impurity Alkylation of adenine can occur at different nitrogen atoms. Optimize the alkylation reaction conditions (e.g., solvent, base, temperature) to favor the desired N-9 substitution.[1]
Unreacted Starting Materials Improve reaction efficiency by adjusting stoichiometry or reaction time. Optimize purification to effectively remove unreacted starting materials.
Side Products from Phosphonylation The phosphonylation step can generate byproducts. Analyze the reaction mixture to identify these and adjust conditions (e.g., base, temperature) to minimize their formation.
Degradation Products This compound can be susceptible to degradation under harsh acidic or basic conditions. Ensure that work-up and purification steps are performed under appropriate pH and temperature conditions.
Issue 3: Low Enantiomeric Purity
Potential Cause Troubleshooting Step
Racemization of Chiral Precursor Ensure the chiral integrity of the starting materials is maintained throughout the synthesis. Avoid harsh reaction conditions that could lead to racemization.
Ineffective Chiral Resolution If a racemic mixture is synthesized and then resolved, optimize the resolution method (e.g., chiral chromatography, diastereomeric salt formation) for better separation.
Inaccurate Measurement Use a validated chiral HPLC method to accurately determine the enantiomeric excess.

Experimental Protocols

Protocol 1: Determination of Chemical Purity by HPLC

This protocol outlines a general method for determining the chemical purity of a batch of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.[][13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.[]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and record the chromatogram. Identify the main peak corresponding to this compound and any impurity peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for separating and quantifying the (S) and (R) enantiomers of PMPA.

  • Instrumentation: HPLC with a UV detector.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak).[14][15]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an additive like diethylamine.[15] The exact composition will depend on the column and may require optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.

  • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers.

Protocol 3: Structural Confirmation by ¹H NMR

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Analysis: Acquire a ¹H NMR spectrum. The spectrum should be compared to a reference spectrum of pure this compound. Key signals to check include the adenine protons, the protons of the propyl chain, and the methylene protons adjacent to the phosphorus atom.[14] Impurity signals can often be identified by their different chemical shifts and coupling patterns.[10]

Visualizations

Troubleshooting_Workflow Start Batch Fails QC (Low Yield, Purity, or ee%) Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Analyze_Reaction Analyze Reaction (TLC, HPLC) Check_Yield->Analyze_Reaction Yes Check_ee Low Enantiomeric Purity? Check_Purity->Check_ee No Analyze_Impurities Identify Impurities (HPLC, NMR, MS) Check_Purity->Analyze_Impurities Yes Validate_Chiral_Method Validate Chiral HPLC Method Check_ee->Validate_Chiral_Method Yes Pass Batch Passes QC Check_ee->Pass No Incomplete_Reaction Incomplete Reaction? Analyze_Reaction->Incomplete_Reaction Review_Workup Review Work-up & Purification Analyze_Reaction->Review_Workup Adjust_Conditions Adjust Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Adjust_Conditions Yes Analyze_Side_Products Analyze Side Products (HPLC, NMR, MS) Incomplete_Reaction->Analyze_Side_Products No Adjust_Conditions->Pass Optimize_Conditions Optimize Reaction Conditions to Minimize Side Reactions Analyze_Side_Products->Optimize_Conditions Optimize_Conditions->Pass Optimize_Purification Optimize Purification (Crystallization, Chromatography) Review_Workup->Optimize_Purification Optimize_Purification->Pass Source_Impurity Trace Source of Impurity (Starting Material, Side Reaction) Analyze_Impurities->Source_Impurity Source_Impurity->Optimize_Conditions Purify_SM Purify Starting Materials Source_Impurity->Purify_SM Purify_SM->Pass Check_Racemization Investigate Potential Racemization Steps Validate_Chiral_Method->Check_Racemization Optimize_Resolution Optimize Chiral Resolution Check_Racemization->Optimize_Resolution Optimize_Resolution->Pass

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Synthesis_Pathway cluster_SM Starting Materials cluster_Reaction Synthesis Steps cluster_Final Final Product SM1 Adenine Alkylation N-9 Alkylation SM1->Alkylation SM2 (R)-Propylene Carbonate SM2->Alkylation Intermediate (R)-9-(2-hydroxypropyl)adenine Alkylation->Intermediate CCP2 Reaction Conditions (Base, Temp) Phosphonylation Phosphonylation Intermediate->Phosphonylation Protected_PMPA Protected this compound Phosphonylation->Protected_PMPA CCP3 Reagent Purity Deprotection Deprotection Protected_PMPA->Deprotection Final_PMPA This compound Deprotection->Final_PMPA CCP4 Deprotection Conditions CCP1 Purity of Starting Materials

Caption: Key steps and critical control points in this compound synthesis.

Analytical_Methods Sample Synthetic this compound Batch Question1 Assess Chemical Purity? Sample->Question1 Question2 Determine Enantiomeric Purity? Sample->Question2 Question3 Confirm Structure? Sample->Question3 HPLC HPLC-UV Question1->HPLC Yes Chiral_HPLC Chiral HPLC Question2->Chiral_HPLC Yes NMR ¹H and ³¹P NMR Question3->NMR Yes MS Mass Spectrometry Question3->MS Also consider Result1 Purity Profile, Impurity Quantification HPLC->Result1 Result2 Enantiomeric Excess (% ee) Chiral_HPLC->Result2 Result3 Structural Confirmation, Impurity Identification NMR->Result3 Result4 Molecular Weight Verification MS->Result4

Caption: Decision tree for selecting analytical methods for this compound.

References

Technical Support Center: Refinement of (S)-PMPA Delivery Methods in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the administration of (S)-PMPA (Tenofovir) in animal studies.

Troubleshooting Guides

This section addresses common challenges and provides solutions for refining this compound delivery methods to ensure experimental accuracy and animal welfare.

IssueQuestionPossible Cause(s)Troubleshooting Steps
Low Bioavailability (Oral Gavage) We are observing very low and inconsistent plasma concentrations of this compound after oral administration.This compound inherently has low oral bioavailability due to its hydrophilic nature and negative charges at physiological pH, limiting its permeation across the intestinal mucosa.[1][2] First-pass metabolism in the liver may also contribute.[3]1. Prodrug Strategy: Utilize a prodrug of this compound, such as Tenofovir Disoproxil Fumarate (TDF), which is designed to enhance oral absorption.[1][4] 2. Formulation Optimization: Investigate the use of permeation enhancers or lipid-based formulations to improve intestinal uptake. 3. Vehicle Selection: Ensure the vehicle used for oral gavage is appropriate and does not interfere with absorption. Buffered aqueous solutions are commonly used. 4. Fasting: Standardize the fasting period for animals before dosing, as food can affect drug absorption.
Injection Site Reactions (Subcutaneous) Our animals are developing swelling, redness, or lesions at the subcutaneous injection site.This can be caused by a local reaction to the formulation's pH or osmolality, a high injection volume, or irritation from the compound itself. Improper injection technique can also lead to tissue damage.1. Formulation pH and Osmolality: Adjust the formulation to be as close to physiological pH (~7.4) and isotonicity as possible. 2. Injection Volume: For mice, the subcutaneous injection volume should generally not exceed 10 mL/kg. Consider splitting larger doses into multiple injection sites. 3. Injection Technique: Ensure proper subcutaneous injection technique by lifting a loose fold of skin and inserting the needle into the "tent." Vary injection sites if repeated dosing is necessary. Use a new, sterile needle for each animal. 4. Compound Concentration: If possible, use a lower concentration to reduce the potential for irritation.
Inconsistent Results (Intravenous) We are seeing high variability in plasma concentrations following intravenous injection.Inconsistent injection speed, improper vein cannulation, or issues with the formulation can lead to variability. Dosing and sampling from the same vein (e.g., tail vein) can also cause a local depot effect, leading to inaccurate pharmacokinetic data.[5]1. Injection Technique: Administer the injection at a slow and consistent rate. Ensure the needle is properly seated in the vein. The vein should blanch, and the compound should flow easily without resistance. 2. Separate Dosing and Sampling Sites: If performing serial blood sampling, administer the dose via a different vein (e.g., jugular vein) than the one used for blood collection (e.g., tail vein) to avoid cross-contamination and local effects.[5] 3. Formulation Check: Ensure the this compound formulation is a clear solution, free of particulates. 4. Animal Restraint: Use appropriate restraint methods to minimize animal movement during injection.
Animal Distress During Oral Gavage Animals show signs of distress, such as gasping or struggling, during or after oral gavage.This may indicate improper placement of the gavage needle into the trachea instead of the esophagus, or perforation of the esophagus or stomach. The volume administered may also be too large.1. Proper Technique: Ensure the gavage needle is correctly measured and inserted. The animal's head should be properly restrained and aligned with its body to create a straight path to the esophagus. The needle should pass smoothly without force.[6][7] 2. Needle Selection: Use a gavage needle with a smooth, rounded tip to prevent tissue damage.[8] 3. Volume Check: Adhere to recommended maximum oral gavage volumes (e.g., 10 mL/kg for mice).[8] 4. Post-Procedure Monitoring: Observe the animal for signs of respiratory distress immediately after the procedure and for the following 12-24 hours.[6]

Frequently Asked Questions (FAQs)

Formulation and Preparation

  • Q1: How should I prepare this compound for injection?

    • A1: For intravenous, intraperitoneal, or subcutaneous administration, this compound can be dissolved in sterile, distilled water or a buffered solution like phosphate-buffered saline (PBS). The pH should be adjusted to approximately 7.0-7.4 with NaOH to ensure solubility and physiological compatibility.[9] The solution should be filter-sterilized using a 0.22 µm filter before administration.

  • Q2: What is the recommended vehicle for oral administration of this compound?

    • A2: For oral gavage, this compound can be suspended or dissolved in distilled water or a suitable buffered solution.

  • Q3: Can I store prepared this compound solutions?

    • A3: It is best practice to prepare fresh solutions for each experiment to ensure stability and sterility. If storage is necessary, solutions should be stored at 2-8°C for a short period. Stability studies for your specific formulation are recommended.

Dosing and Administration

  • Q4: What are the typical doses of this compound used in animal studies?

    • A4: Doses can vary widely depending on the animal model and the study's objective. For example, in macaque studies, subcutaneous doses have ranged from 2.5 to 30 mg/kg of body weight administered once daily.[9][10]

  • Q5: What is the maximum recommended volume for subcutaneous injection in mice?

    • A5: The generally accepted maximum volume for a single subcutaneous injection site in mice is 10 mL/kg.

  • Q6: How can I improve the accuracy of oral gavage?

    • A6: Proper restraint is crucial. The head and body of the mouse should be in a straight line. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.[6][7]

Pharmacokinetics and Bioavailability

  • Q7: What is the expected oral bioavailability of this compound?

    • A7: The oral bioavailability of this compound is low. In dogs, it has been reported to be approximately 17.1%.[3] The use of prodrugs like TDF significantly improves oral bioavailability.

  • Q8: How is this compound metabolized and excreted?

    • A8: this compound is not significantly metabolized in the body and is primarily excreted unchanged in the urine.[11]

Quantitative Data Summary

Table 1: Bioavailability of this compound in Beagle Dogs

Administration RouteDose (mg/kg)Mean Bioavailability (%)Standard Deviation (%)
Oral1017.11.88
Intraperitoneal1073.510.5

Source: Data from studies in beagle dogs.[3]

Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice

Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)Maximum Administration Volume (mL)
15 - 2022G1 - 1.50.20
20 - 2520G1 - 1.50.25
25 - 3518G1.5 - 20.35

Note: The general recommendation for maximum volume is 10 mL/kg of the animal's body weight.[8]

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection in Mice
  • Preparation:

    • Prepare the this compound formulation in a sterile vehicle and draw it into an appropriately sized syringe with a new, sterile needle (e.g., 25-27G).

    • Weigh the mouse to calculate the correct injection volume (not to exceed 10 mL/kg).

  • Restraint:

    • Gently scruff the mouse by grasping the loose skin over the shoulders to immobilize the head and neck.

  • Injection:

    • Lift the scruffed skin to create a "tent."

    • Insert the needle, bevel up, into the base of the tented skin at a shallow angle.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly inject the solution.

  • Post-Injection:

    • Smoothly withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if needed.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Oral Gavage in Mice
  • Preparation:

    • Select the appropriate size gavage needle based on the mouse's weight (see Table 2).

    • Measure the insertion depth by holding the needle alongside the mouse from the tip of its nose to the last rib. Mark this depth on the needle.

    • Fill the syringe with the calculated volume of the this compound formulation.

  • Restraint:

    • Firmly scruff the mouse, ensuring the head and body are in a straight, vertical line.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus.

    • Slowly pass the needle to the pre-measured depth without force.

    • Administer the substance slowly.

  • Post-Administration:

    • Gently withdraw the needle along the same path.

    • Return the mouse to its cage and monitor closely for any signs of distress.[6][7][8]

Protocol 3: Intravenous (IV) Injection in Rats (Tail Vein)
  • Preparation:

    • Prepare the this compound formulation in a sterile, isotonic vehicle and draw it into a syringe with a small gauge needle (e.g., 25-27G).

    • Warm the rat's tail using a heat lamp or warm water to dilate the veins.

  • Restraint:

    • Place the rat in a suitable restraint device, allowing access to the tail.

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion may be indicated by a "flash" of blood in the needle hub.

    • Slowly inject the solution. The vein should blanch, and there should be no resistance. If a bulge appears, the needle is not in the vein.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the rat to its cage and monitor its recovery.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_formulation Formulate this compound in Sterile Vehicle prep_dose Calculate Dose Based on Animal Weight prep_formulation->prep_dose prep_syringe Draw Dose into Sterile Syringe prep_dose->prep_syringe restraint Proper Animal Restraint prep_syringe->restraint sc_admin Subcutaneous Injection restraint->sc_admin oral_admin Oral Gavage restraint->oral_admin iv_admin Intravenous Injection restraint->iv_admin monitoring Monitor Animal for Distress sc_admin->monitoring oral_admin->monitoring iv_admin->monitoring sampling Collect Samples (e.g., Blood) monitoring->sampling analysis Pharmacokinetic Analysis sampling->analysis

Caption: General experimental workflow for this compound administration in animal studies.

signaling_pathway cluster_uptake Cellular Uptake & Activation cluster_action Mechanism of Action pmpa_ext This compound (Extracellular) pmpa_int This compound (Intracellular) pmpa_ext->pmpa_int Cellular Uptake pmpap PMPA-monophosphate (PMPAp) pmpa_int->pmpap Adenylate Kinase pmpapp PMPA-diphosphate (PMPApp) (Active Form) pmpap->pmpapp Nucleoside Diphosphate Kinase rt HIV Reverse Transcriptase (RT) pmpapp->rt Competitive Inhibition (competes with dATP) pmpapp->rt proviral_dna Proviral DNA Synthesis pmpapp->proviral_dna Incorporation rt->proviral_dna viral_rna Viral RNA viral_rna->proviral_dna Reverse Transcription chain_termination Chain Termination proviral_dna->chain_termination

Caption: Cellular activation and mechanism of action of this compound.

References

Strategies to reduce (S)-Pmpa-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-PMPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate this compound-induced cytotoxicity in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an acyclic nucleoside phosphonate analog of deoxyadenosine monophosphate. Its active form, the diphosphate metabolite PMPApp, acts as a selective inhibitor of viral reverse transcriptase. It functions as a DNA chain terminator, where its incorporation into a growing viral DNA strand prevents further elongation, thereby inhibiting viral replication.[1] This mechanism is effective against various DNA viruses and retroviruses.[2]

Q2: What are the known cytotoxic effects of this compound?

The primary dose-limiting toxicity observed in preclinical and clinical studies of PMPA (Tenofovir, the R-isomer) is nephrotoxicity, specifically affecting the proximal convoluted tubules at high doses. As a nucleoside analog that can interfere with DNA synthesis, this compound can also induce off-target cytotoxicity in host cells, particularly in rapidly dividing cells or through interaction with mitochondrial DNA polymerase.[3][4] The cytotoxic effects in cell culture can manifest as reduced cell viability, induction of apoptosis (programmed cell death), or necrosis.

Q3: How does this compound-induced DNA chain termination lead to cell death?

Incorporation of PMPApp into cellular DNA (both nuclear and mitochondrial) can lead to stalled replication forks and the accumulation of DNA strand breaks.[2][3] This genotoxic stress is a potent trigger for the intrinsic pathway of apoptosis. The cell's internal surveillance systems recognize the irreparable DNA damage, leading to the activation of a caspase cascade that systematically dismantles the cell.

Q4: Are there different cell death pathways involved in this compound toxicity?

Yes, depending on the concentration and cell type, multiple cell death pathways could be involved.

  • Apoptosis: This is a controlled, programmed form of cell death and the most likely mechanism following DNA damage. It is characterized by the activation of caspase enzymes.

  • Necrosis: At higher concentrations, severe cellular damage can lead to necrosis, an uncontrolled form of cell death characterized by membrane rupture and the release of cellular contents, which can provoke an inflammatory response.

  • Senescence: In some cases, instead of dying, cells may enter a state of irreversible growth arrest called senescence in response to DNA damage.[5]

Section 2: Troubleshooting Guides

Problem: I'm observing unexpectedly high levels of cell death in my this compound-treated cultures.

This is a common issue when establishing experimental parameters. The following workflow can help you diagnose and address the problem.

Experimental Workflow for Diagnosing and Mitigating Cytotoxicity

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mechanistic Investigation & Mitigation cluster_2 Phase 3: Validation start High Cell Death Observed assess 1. Quantify Cytotoxicity (e.g., MTT Assay) start->assess hypothesize 2. Characterize Cell Death (e.g., Annexin V/PI Staining) assess->hypothesize apoptosis Hypothesis A: Apoptosis-Mediated hypothesize->apoptosis ros Hypothesis B: Oxidative Stress-Mediated hypothesize->ros jnk Hypothesis C: JNK Pathway Activation hypothesize->jnk mitigate_apoptosis 3a. Apply Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) apoptosis->mitigate_apoptosis mitigate_ros 3b. Apply Antioxidant (e.g., N-Acetylcysteine) ros->mitigate_ros mitigate_jnk 3c. Apply JNK Inhibitor (e.g., SP600125) jnk->mitigate_jnk reassess 4. Re-assess Cytotoxicity & Cell Death Markers mitigate_apoptosis->reassess mitigate_ros->reassess mitigate_jnk->reassess conclusion Reduced Cytotoxicity Confirms Mechanism reassess->conclusion

Caption: Troubleshooting workflow for this compound cytotoxicity.
Step 1: Confirm and Quantify Cytotoxicity

  • Possible Cause: The observed cell death might be within the expected range for your specific cell line and this compound concentration.

  • Solution: Use a quantitative method like the MTT assay to measure cell viability across a range of this compound concentrations. This will allow you to determine the 50% cytotoxic concentration (CC50) and establish a baseline for further experiments.[6]

Step 2: Characterize the Mode of Cell Death
  • Possible Cause: You need to determine if the cells are dying via apoptosis or necrosis, as this will guide your mitigation strategy.

  • Solution: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7][8]

    • Annexin V+/PI-: Early apoptotic cells.

    • Annexin V+/PI+: Late apoptotic or necrotic cells.

    • Annexin V-/PI+: Primarily necrotic cells. A high percentage of Annexin V positive cells suggests an apoptotic mechanism.

Step 3: Investigate Underlying Mechanisms and Apply Inhibitors
  • If apoptosis is indicated:

    • Mechanism: this compound-induced DNA damage is likely activating the intrinsic apoptotic pathway, which is dependent on caspase enzymes.[9][10]

    • Strategy: Pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK or Q-VD-OPh, before adding this compound.[11][12] If the inhibitor reduces cell death, it confirms that the cytotoxicity is caspase-dependent.

  • If significant necrosis or other stress signs are observed:

    • Mechanism: High drug concentrations or specific cellular responses can lead to overwhelming oxidative stress from the production of reactive oxygen species (ROS).

    • Strategy: Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin E.[13][14] A reduction in cytotoxicity would suggest the involvement of oxidative stress.

    • Mechanism: Cellular stress, including DNA damage and ROS, strongly activates stress-related signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, which can have both pro-apoptotic and pro-survival roles.[15][16]

    • Strategy: Investigate the phosphorylation status of JNK. If activated, use a specific JNK inhibitor (e.g., SP600125) to determine its role in the observed cytotoxicity.[17][18]

Section 3: Potential Mitigation Strategies & Signaling Pathways

Strategy 1: Inhibition of Caspase-Mediated Apoptosis

Since this compound acts as a DNA chain terminator, the most probable cause of cytotoxicity is the induction of apoptosis. This process is executed by a family of proteases called caspases. Using chemical inhibitors of caspases can be a direct experimental strategy to reduce this specific mode of cell death.

Caspase Activation Pathway (Intrinsic)

The intrinsic pathway is typically initiated by intracellular stress, such as DNA damage.

G PMPA This compound DNA_Damage DNA Damage & Replication Stress PMPA->DNA_Damage Mito Mitochondrial Dysfunction DNA_Damage->Mito CytC Cytochrome C Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome C) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3 & 7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Inhibitor Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) Inhibitor->Casp9 Inhibitor->Casp37

Caption: Intrinsic apoptosis pathway initiated by this compound.
Strategy 2: Reduction of Oxidative Stress

Many cytotoxic compounds induce the formation of Reactive Oxygen Species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA. Antioxidants can neutralize these harmful molecules.

AntioxidantProposed Mechanism of Action
N-Acetylcysteine (NAC) A precursor to glutathione (GSH), a major intracellular antioxidant. It directly scavenges ROS and replenishes cellular GSH stores.
Vitamin E (α-tocopherol) A lipid-soluble antioxidant that integrates into cell membranes and protects against lipid peroxidation.[14]
Vitamin C (Ascorbic Acid) A water-soluble antioxidant that scavenges a wide variety of ROS and can regenerate Vitamin E.[13]
Strategy 3: Modulation of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase (SAPK) pathway. It can be activated by DNA damage and oxidative stress. The role of JNK is context-dependent; it can promote apoptosis or cell survival.[15][16] Investigating and modulating this pathway can provide insights and potentially reduce cytotoxicity.

JNK Signaling Pathway

G Stress Cellular Stress (this compound, ROS) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun / AP-1 JNK->cJun Response Gene Expression (Apoptosis / Survival) cJun->Response Inhibitor JNK Inhibitor (e.g., SP600125) Inhibitor->JNK

Caption: Simplified JNK stress-activated signaling pathway.
Potential Outcomes of JNK Inhibition
Reduced Cytotoxicity: Suggests JNK is playing a pro-apoptotic role in your experimental system.
Increased Cytotoxicity: Suggests JNK is playing a pro-survival role, and its inhibition is detrimental.[19]
No Change: Suggests the JNK pathway is not a primary driver of cytotoxicity in this context.

Section 4: Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and appropriate controls (e.g., vehicle only, untreated cells). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[22]

  • Read Absorbance: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[7][23]

  • Cell Preparation: Culture and treat cells with this compound as required. Include positive and negative controls.

  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA), as harsh methods can damage cell membranes. Centrifuge at 300 x g for 5 minutes.[23]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Set up compensation and quadrants using single-stained and unstained controls.

Protocol 3: Alkaline Comet Assay for DNA Damage

This assay, also known as single-cell gel electrophoresis, measures DNA strand breaks in individual cells.[24][25][26]

  • Cell Preparation: After treatment with this compound, harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose (at ~37°C) and immediately pipette onto a pre-coated microscope slide (CometSlide™). Allow to solidify on a cold surface.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind nucleoids containing the DNA.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to allow the DNA to unwind.[24]

  • Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 21-25 V) for 20-30 minutes.[24] Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR™ Green, propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify using specialized image analysis software.

References

Technical Support Center: (S)-PMPA (Tenofovir) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of (S)-9-[2-(Phosphonomethoxy)propyl]adenine ((S)-PMPA), widely known as Tenofovir. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this compound analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, particularly by HPLC and LC-MS/MS.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound analyte?

Answer: Poor peak shape for this compound is a frequent challenge, often stemming from its polar and chelating nature. Consider the following causes and solutions:

  • Secondary Interactions: The phosphonate group in this compound can interact with active sites (e.g., free silanols) on the column's stationary phase, leading to peak tailing.

    • Solution: Use a modern, end-capped column or a column specifically designed for polar analytes. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Contamination: A contaminated guard or analytical column can result in split or distorted peaks.[1]

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column. If this fails, the analytical column may need replacement.[2]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself or a solvent with a lower elution strength.[3][4]

Question: My this compound signal is weak, or the sensitivity of my assay is too low. What can I do?

Answer: Low sensitivity is a critical issue, especially when measuring low concentrations in biological matrices.

  • Matrix Effects (LC-MS/MS): Co-eluting endogenous components from the sample matrix (like phospholipids in plasma) can suppress the ionization of this compound in the mass spectrometer source.[5][6]

    • Solution: Improve your sample preparation to remove these interferences. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing matrix components than simple protein precipitation. Also, adjust your chromatography to separate the this compound peak from the region where matrix components elute.

  • Suboptimal MS Parameters: Ensure your mass spectrometer's source parameters (e.g., gas flows, temperature) and analyte-specific parameters (e.g., collision energy) are fully optimized for this compound.

  • Derivatization: Although it adds a step, derivatization can improve ionization efficiency and chromatographic retention. However, this is less common with modern sensitive instruments.

  • Detector Issues (HPLC-UV): For UV detection, ensure you are using the correct wavelength (around 260 nm for the adenine moiety).[7][8] A deteriorating lamp can also cause a loss of sensitivity.[1]

Question: The retention time for this compound is drifting or inconsistent between injections. What is the cause?

Answer: Retention time instability can compromise data quality and reproducibility.

  • Insufficient Column Equilibration: This is a common cause, especially in gradient elution. The column needs adequate time to return to the initial mobile phase conditions before the next injection.[1]

    • Solution: Increase the equilibration time in your gradient program. A good rule of thumb is to allow at least 10 column volumes for re-equilibration.

  • Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition over time (e.g., evaporation of the organic component) can cause drift.[3][9]

    • Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.[1]

  • Temperature Fluctuations: Changes in ambient or column temperature will affect retention times.

    • Solution: Use a thermostatically controlled column oven to maintain a consistent temperature.[1][3]

  • System Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time shifts.

    • Solution: Check all fittings for any signs of leaks and tighten or replace them as necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in the detection of this compound? A1: The main challenges stem from the inherent physicochemical properties of the this compound molecule:

  • High Polarity: The phosphonic acid group makes the molecule highly polar, leading to poor retention on traditional reversed-phase C18 columns.

  • Matrix Effects: When analyzing biological samples like plasma or tissue, endogenous substances can interfere with the analyte's ionization in LC-MS/MS, causing ion suppression or enhancement.[5][10][11]

  • Presence of Impurities: this compound itself can be a process-related impurity or a degradant in its prodrug formulations, such as Tenofovir Alafenamide (TAF) or Tenofovir Disoproxil Fumarate (TDF).[12][] Accurate quantification requires specific and robust analytical methods.

Q2: Which chromatographic technique is most suitable for this compound analysis? A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound, especially at low concentrations in complex biological matrices, due to its high sensitivity and selectivity.[14] For the chromatographic separation, several approaches can be used:

  • Reversed-Phase HPLC with Ion-Pairing: An ion-pairing agent is added to the mobile phase to improve the retention of the anionic phosphonate group.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain highly polar compounds like this compound.[10]

  • Reversed-Phase HPLC with Polar-Embedded Phases: Certain C18 columns with polar-embedded groups offer alternative selectivity and better retention for polar analytes.

Q3: How can matrix effects be quantitatively assessed and minimized during method development? A3: Matrix effects must be evaluated during method validation to ensure data accuracy.[6]

  • Assessment: The most common method is the post-extraction spike analysis. This involves comparing the analyte's response in a spiked, extracted blank matrix sample to its response in a pure solvent solution at the same concentration.[6]

  • Minimization Strategies:

    • Effective Sample Cleanup: Use SPE or LLE to selectively isolate this compound and remove interfering matrix components.

    • Chromatographic Separation: Modify the LC method to separate the analyte from the bulk of matrix components.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) will co-elute with the analyte and experience the same degree of matrix effect, thus compensating for any signal suppression or enhancement and ensuring accurate quantification.

Q4: Is derivatization required for the analysis of this compound? A4: With modern, highly sensitive LC-MS/MS instruments, derivatization is generally not required for achieving adequate sensitivity for this compound. However, in some contexts, it can be considered. For instance, derivatization can be used to improve chromatographic retention on reversed-phase columns or to enhance detection by techniques like gas chromatography (GC), though GC is not a common method for this analyte.[15][16]

Quantitative Data Summary

The following tables summarize typical starting conditions for HPLC-UV and LC-MS/MS methods used for the analysis of this compound (Tenofovir) and its related substances.

Table 1: Typical HPLC-UV Method Parameters

Parameter Typical Conditions
Column C18 (e.g., Inertsil ODS, 100 x 4.6 mm, 5 µm)[7]
Mobile Phase A Ammonium acetate buffer (pH 6.0)[7] or 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile and/or Methanol[7][8]
Elution Mode Gradient[7]
Flow Rate 1.0 - 1.5 mL/min[7][17]
Column Temp. 35 - 45°C[7][17]
Detection UV at 260 nm[7][8]

| Injection Vol. | 10 - 20 µL[7][17] |

Table 2: Typical LC-MS/MS Method Parameters for Bioanalysis

Parameter Typical Conditions
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Elution Mode Gradient
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion (m/z) → Product Ion (m/z)

| Internal Standard | Stable Isotope-Labeled this compound |

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and concepts in this compound analysis.

G start Analytical Goal: Quantify this compound dev Method Development start->dev validate Method Validation dev->validate routine Routine Analysis validate->routine problem Problem Encountered? routine->problem problem->routine No ts_peak Poor Peak Shape? problem->ts_peak Yes ts_rt RT Drift? ts_peak->ts_rt No sol_peak Check Column Health Adjust Mobile Phase pH Optimize Sample Solvent ts_peak->sol_peak Yes ts_sens Low Sensitivity? ts_rt->ts_sens No sol_rt Increase Equilibration Time Check Temp/Pump/Leaks Prepare Fresh Mobile Phase ts_rt->sol_rt Yes ts_sens->routine No, Other Issue sol_sens Improve Sample Cleanup Optimize MS Source Check Detector ts_sens->sol_sens Yes sol_peak->routine Resolved sol_rt->routine Resolved sol_sens->routine Resolved

Caption: A logical workflow for this compound analysis and troubleshooting.

G cluster_source ESI Droplet Evaporation analyte This compound gas_phase Gas Phase Ions (To Mass Analyzer) analyte->gas_phase Analyte Ionization (Desired Process) matrix Matrix Component (e.g., Phospholipid) matrix->gas_phase Competition for Droplet Surface/ Charge suppression Result: Ion Suppression The matrix component outcompetes the analyte, reducing the number of analyte ions reaching the gas phase and lowering the MS signal.

Caption: Mechanism of ion suppression by matrix effects in ESI-MS.

G start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid Phase Extraction (SPE) start->spe ppt_res Fast & Simple High Matrix Effects Low Selectivity ppt->ppt_res lle_res Good Cleanup Moderate Selectivity More Labor Intensive lle->lle_res spe_res Excellent Cleanup High Selectivity Easily Automated spe->spe_res inject Inject into LC-MS/MS ppt_res->inject lle_res->inject spe_res->inject

Caption: Comparison of common sample preparation techniques.

Detailed Experimental Protocol: this compound in Human Plasma via LC-MS/MS

This section provides a representative protocol for the quantification of this compound in human plasma. Note: This is a template and must be fully validated by the end-user.

1. Objective: To determine the concentration of this compound in human plasma using a validated LC-MS/MS method.

2. Materials and Reagents:

  • This compound reference standard

  • Stable Isotope-Labeled this compound (Internal Standard, IS)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (LC-MS grade)

  • Control human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange)

3. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in an appropriate solvent (e.g., water/methanol 50:50 v/v) to make 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 water:acetonitrile to create working solutions for calibration standards (CS) and quality controls (QC).

  • Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL.

4. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples, CS, and QCs on ice. Vortex to mix.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS spiking solution (100 ng/mL) to all samples except the blank.

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Condition the SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

5. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: High-strength silica C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its IS. These must be determined empirically on the specific instrument used.

6. Data Analysis:

  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in QC and unknown samples from the calibration curve.

References

Technical Support Center: Enhancing the Stability of (S)-PMPA Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of (S)-PMPA stock solutions. Ensuring the stability of your stock solutions is critical for obtaining accurate and reproducible experimental results.

A Note on Stereoisomers: The vast majority of available research focuses on the biologically active (R)-enantiomer of PMPA, commonly known as Tenofovir.[1] Information specifically detailing the stability of the (S)-enantiomer is limited. The following guidance is based on the extensive data available for (R)-PMPA (Tenofovir). While the general principles of stability are likely to be similar, researchers working with this compound should consider performing their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of (R)-PMPA (Tenofovir) degradation in stock solutions?

A1: The primary cause of degradation for Tenofovir and its prodrugs in solution is hydrolysis, which is significantly influenced by the pH of the solution.[2][3][4] Tenofovir itself shows degradation under both acidic and alkaline conditions.[2][5] Its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are also highly susceptible to pH-dependent hydrolysis.[3][6]

Q2: What are the recommended solvents for preparing (R)-PMPA (Tenofovir) stock solutions?

A2: For preparing stock solutions, organic solvents are generally recommended. Tenofovir is soluble in DMSO at a concentration of approximately 1 mg/mL.[7] For aqueous solutions, Tenofovir is soluble in PBS (pH 7.2) at about 2.5 mg/mL; however, it is not recommended to store aqueous solutions for more than one day.[7]

Q3: How should I store my (R)-PMPA (Tenofovir) stock solutions to ensure maximum stability?

A3: For long-term stability, it is recommended to store stock solutions of Tenofovir at -20°C.[7][8] The solid, crystalline form of Tenofovir is stable for at least four years when stored at -20°C.[7] If you must store aqueous solutions, they should be prepared fresh.

Q4: What are the main degradation products of (R)-PMPA (Tenofovir) that I should be aware of?

A4: Under acidic and alkaline hydrolytic stress, Tenofovir primarily degrades into two main products: a 6-Hydroxy adenine derivative of Tenofovir and (2-hydroxypropan-2-yloxy) methylphosphonic acid.[2][4][5]

Q5: Can I expect a difference in stability between the (R) and (S) enantiomers of PMPA?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in assays Degradation of PMPA in the stock solution due to improper storage (e.g., wrong temperature, prolonged storage of aqueous solutions).Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below.
pH of the working solution is outside the optimal stability range, leading to hydrolysis.Ensure the pH of your experimental buffer is within a stable range for PMPA. Tenofovir is most stable around pH 4.5.[4][5]
Precipitate formation in the stock solution upon thawing The concentration of PMPA exceeds its solubility in the chosen solvent at a lower temperature.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the solvent is pure and free of water, which can affect solubility.
Inconsistent experimental results Inconsistent concentration of the active compound due to degradation between experiments.Always prepare fresh working solutions from a properly stored stock solution for each experiment. Perform regular quality control checks on your stock solutions using analytical methods like HPLC.
Contamination of the stock solution.Use sterile techniques when preparing and handling stock solutions. Filter-sterilize solutions if necessary and compatible with the compound and solvent.

Quantitative Stability Data

The stability of (R)-PMPA (Tenofovir) is highly dependent on the pH of the solution. The following tables summarize the degradation kinetics under acidic and alkaline conditions.

Table 1: Degradation Kinetics of Tenofovir in Acidic and Alkaline Conditions

Condition Half-life (t½) Time for 90% Degradation (t90) Shelf-life
0.1 M HCl25.34 hours[2][5]84.22 hours[2][5]3.84 hours[2][5]
0.1 M NaOH384.49 hours[2][5]1277.75 hours[2][5]58.26 hours[2][5]

Table 2: Recommended Storage Conditions

Form Solvent Temperature Duration
SolidN/A-20°C[7]≥ 4 years[7]
Stock SolutionDMSO-20°CLong-term (months)
Aqueous SolutionPBS (pH 7.2)4°C≤ 1 day[7]

Experimental Protocols

Protocol 1: Preparation of a (R)-PMPA (Tenofovir) Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of Tenofovir for long-term storage.

Materials:

  • (R)-PMPA (Tenofovir) crystalline solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the Tenofovir solid to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of Tenofovir solid using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary.

  • Aliquot the stock solution into single-use, sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Stability Assessment of a PMPA Solution by HPLC

Objective: To determine the stability of a PMPA solution under specific storage conditions over time.

Materials:

  • PMPA solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer)

  • Reference standard of PMPA

Procedure:

  • Initial Time Point (T=0): Immediately after preparing the PMPA solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the PMPA peak.

  • Storage: Store the remaining PMPA solution under the desired conditions (e.g., specific temperature, light exposure).

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution.

  • Sample Preparation: Dilute the aliquot to the same concentration as the T=0 sample.

  • HPLC Analysis: Inject the sample into the HPLC system using the same method as for the T=0 sample.

  • Data Analysis: Compare the peak area of PMPA at each time point to the peak area at T=0 to determine the percentage of PMPA remaining. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh this compound Solid dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store initial_hplc T=0 HPLC Analysis store->initial_hplc incubate Incubate Solution initial_hplc->incubate timed_hplc Time-point HPLC Analysis incubate->timed_hplc analyze Analyze Data timed_hplc->analyze

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

degradation_pathway PMPA (R)-PMPA (Tenofovir) hydrolysis Hydrolysis (Acidic or Alkaline Conditions) PMPA->hydrolysis deg_prod_A 6-Hydroxy Adenine Derivative hydrolysis->deg_prod_A deg_prod_B (2-hydroxypropan-2-yloxy) methylphosphonic acid hydrolysis->deg_prod_B

Caption: Primary degradation pathway of (R)-PMPA (Tenofovir) via hydrolysis.

signaling_pathway TDF Tenofovir Disoproxil Fumarate (TDF) PI3K PI3K TDF->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis | (inhibits)

Caption: TDF-mediated inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis.[9]

References

Validation & Comparative

A Tale of Two Enantiomers: Unraveling the Antiviral Potency of (S)-PMPA and (R)-PMPA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoselective antiviral activity of PMPA, revealing the superior potency of the (R)-enantiomer against retroviruses. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to inform future antiviral research and development.

In the realm of antiviral therapeutics, the stereochemistry of a molecule can be the determining factor between potent efficacy and virtual inactivity. This principle is vividly illustrated by the acyclic nucleoside phosphonate, 9-(2-phosphonomethoxypropyl)adenine (PMPA), which exists as two non-superimposable mirror images, or enantiomers: (S)-PMPA and (R)-PMPA. The (R)-enantiomer, widely known as Tenofovir, is a cornerstone of antiretroviral therapy for HIV and a key medication for Hepatitis B virus (HBV) infection. This guide delves into the comparative antiviral potency of these two enantiomers, presenting key experimental findings and methodologies.

Quantitative Comparison of Antiviral Activity

Experimental data conclusively demonstrates that the antiviral activity of PMPA against retroviruses is highly stereoselective, with the (R)-enantiomer exhibiting significantly greater potency.

CompoundVirusCell LineEC₅₀ (µM)Reference
(R)-PMPA HIV-1MT-2~0.6[1]
HIV-1Human PBMCs~0.2[1]
HIV-1MT-45.0 ± 1.5
MSVC3H/3T31.2 ± 0.3
This compound HIV-1MT-4>100
MSVC3H/3T336 ± 5

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. HIV-1: Human Immunodeficiency Virus Type 1 MSV: Moloney Murine Sarcoma Virus PBMCs: Peripheral Blood Mononuclear Cells

The data clearly indicates that (R)-PMPA is substantially more effective at inhibiting HIV-1 and MSV replication than its (S)-counterpart. In MT-4 cells, (R)-PMPA was found to be at least 20-fold more potent against HIV-1 than this compound. This difference in potency is even more pronounced in other experimental systems, where (R)-PMPA has been reported to be 30- to over 100-fold more active against HIV than this compound.

Mechanism of Action: A Stereospecific Inhibition of Reverse Transcriptase

The antiviral activity of PMPA is contingent upon its conversion to the active diphosphate metabolite, PMPApp. This active form acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses.

(R)-PMPA, upon entering a cell, is phosphorylated by cellular kinases to (R)-PMPApp. This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the PMPA molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.

The profound difference in the antiviral potency between the two enantiomers stems from the stereospecificity of the viral reverse transcriptase. The active site of HIV-1 RT preferentially binds and incorporates (R)-PMPApp over the (S)-enantiomer. This selective interaction leads to a much more efficient inhibition of the enzyme by (R)-PMPA.

Figure 1. Mechanism of action of PMPA enantiomers.

Experimental Protocols

The determination of the antiviral potency of this compound and (R)-PMPA is typically performed using cell-based assays that measure the inhibition of viral replication. A commonly used method is the HIV-1 p24 antigen yield reduction assay.

HIV-1 p24 Antigen Yield Reduction Assay

This assay quantifies the amount of HIV-1 p24 capsid protein produced in infected cells, which serves as a marker for viral replication.

1. Cell Culture and Infection:

  • Human T-lymphocyte cell lines (e.g., MT-2, MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions (e.g., 37°C, 5% CO₂).

  • The cells are then infected with a known amount of HIV-1.

2. Compound Treatment:

  • Immediately after infection, the cells are exposed to serial dilutions of the test compounds (this compound and (R)-PMPA).

  • A control group of infected cells without any compound treatment is also included.

3. Incubation:

  • The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

4. Sample Collection and Analysis:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of HIV-1 p24 antigen in the supernatant is determined using a commercially available p24 ELISA (Enzyme-Linked Immunosorbent Assay) kit.

5. Data Analysis:

  • The percentage of inhibition of p24 production is calculated for each compound concentration relative to the untreated control.

  • The EC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G start Start cell_culture Culture Host Cells (e.g., MT-4, PBMCs) start->cell_culture infection Infect Cells with HIV-1 cell_culture->infection treatment Add Serial Dilutions of This compound and (R)-PMPA infection->treatment incubation Incubate for 4-7 days treatment->incubation supernatant Collect Culture Supernatant incubation->supernatant p24_elisa Quantify p24 Antigen using ELISA supernatant->p24_elisa data_analysis Calculate % Inhibition and Determine EC₅₀ p24_elisa->data_analysis end End data_analysis->end

Figure 2. Workflow for HIV-1 p24 antigen yield reduction assay.

Conclusion

The comparison between this compound and (R)-PMPA provides a stark example of the critical role of stereochemistry in drug design and antiviral activity. The superior potency of (R)-PMPA (Tenofovir) is a direct result of its preferential interaction with the active site of HIV-1 reverse transcriptase. This understanding has been instrumental in the development of highly effective antiretroviral therapies. The experimental data and methodologies presented in this guide offer a foundational resource for researchers engaged in the discovery and development of novel antiviral agents, underscoring the importance of considering stereochemical properties in the pursuit of potent and selective therapeutics.

References

(S)-PMPA Versus Tenofovir Prodrugs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational active agent and its clinically utilized prodrugs, this guide offers a comparative analysis of (S)-9-(2-phosphonylmethoxy)propyl)adenine, more commonly known as Tenofovir or (S)-PMPA, against its widely used oral prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, antiviral efficacy, cytotoxicity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Executive Summary

This compound is the active diphosphate metabolite that exerts antiviral activity by inhibiting viral reverse transcriptase. However, its inherent negative charge limits oral bioavailability, necessitating the development of prodrugs. TDF and TAF were designed to mask these charges, enhancing intestinal absorption. TAF, a newer generation prodrug, demonstrates a more favorable pharmacokinetic and safety profile compared to TDF, achieving higher intracellular concentrations of the active metabolite in target cells with lower plasma concentrations of tenofovir, thereby reducing the risk of off-target toxicities.

Structural and Functional Comparison

This compound, TDF, and TAF share the same core active molecule but differ in the chemical moieties attached to the phosphonate group. These differences significantly impact their absorption, distribution, metabolism, and excretion (ADME) properties.

This compound (Tenofovir): The parent acyclic nucleotide analog with potent antiviral activity. Its dianionic nature at physiological pH leads to poor cell permeability and low oral bioavailability.

Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug of tenofovir. The disoproxil groups are cleaved by plasma and tissue esterases after oral administration, releasing tenofovir into the systemic circulation.

Tenofovir Alafenamide (TAF): A phosphonamidate prodrug of tenofovir. TAF is more stable in plasma and is primarily hydrolyzed intracellularly by cathepsin A, leading to a more targeted delivery of tenofovir to HIV target cells like peripheral blood mononuclear cells (PBMCs) and hepatocytes.[1][2]

Comparative Antiviral Activity and Cytotoxicity

The antiviral potency and cytotoxicity of this compound and its prodrugs have been evaluated in various in vitro studies. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values against HIV-1 in different cell lines.

CompoundCell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound (Tenofovir) MT-2IIIB1.4 - 4.2[3]>1000[3]>238 - >690[3]
PBMCBaL1.4 - 4.2[3]>1000[3]>286[3]
Tenofovir Disoproxil Fumarate (TDF) MT-2IIIB0.005[4]>100[4]>20,000[4]
Tenofovir Alafenamide (TAF) MT-2IIIB0.005 - 0.007[3]42[3]8,853[3]
PBMCBaL0.005 - 0.007[3]>5[3]>1,385[3]
MT-4IIIB0.005 - 0.007[3]4.7[3]903[3]

Table 1: Comparative In Vitro Anti-HIV-1 Activity and Cytotoxicity.

Comparative Pharmacokinetics

The pharmacokinetic profiles of intravenously administered this compound and orally administered TDF and TAF highlight the advantages of the prodrug strategy.

ParameterThis compound (Intravenous, 3 mg/kg)Tenofovir Disoproxil Fumarate (Oral, 300 mg)Tenofovir Alafenamide (Oral, 25 mg)
Cmax (ng/mL) 9100 ± 2100[5]207[6]13[6]
AUC (ng·h/mL) -1810[6]383[6]
Terminal Half-life (h) 7.1 ± 1.3[5]~17[5]0.51[7]
Clearance (mL/h/kg) 203 ± 72[5]--

Table 2: Comparative Pharmacokinetic Parameters.

Mechanism of Action and Metabolic Activation

This compound and its prodrugs are nucleotide reverse transcriptase inhibitors (NtRTIs). The prodrugs are metabolized to tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP). TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly forming viral DNA. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.

Metabolic Activation Pathway cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway TDF TDF (Oral) Tenofovir_TDF Tenofovir (this compound) TDF->Tenofovir_TDF Plasma & Tissue Esterases Tenofovir_MP Tenofovir Monophosphate (TFV-MP) Tenofovir_TDF->Tenofovir_MP Cellular Kinases TAF TAF (Oral) Tenofovir_TAF Tenofovir (this compound) TAF->Tenofovir_TAF Intracellular Cathepsin A Tenofovir_TAF->Tenofovir_MP Tenofovir_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) Tenofovir_MP->Tenofovir_DP Cellular Kinases Inhibition of Viral\nReverse Transcriptase Inhibition of Viral Reverse Transcriptase Tenofovir_DP->Inhibition of Viral\nReverse Transcriptase

Caption: Metabolic activation pathways of TDF and TAF to the active tenofovir diphosphate.

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

A common method to determine the 50% effective concentration (EC50) of antiviral compounds against HIV-1 is the p24 antigen capture ELISA.

  • Cell Culture: A susceptible T-cell line (e.g., MT-4 cells) is seeded in a 96-well plate at an appropriate density.

  • Drug Treatment: Serial dilutions of the test compound (this compound, TDF, or TAF) are added to the wells.

  • Viral Infection: The cells are then infected with a known titer of an HIV-1 strain (e.g., HIV-1 IIIB).

  • Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days) at 37°C in a 5% CO2 incubator.

  • p24 Quantification: After incubation, the cell culture supernatant is collected, and the concentration of the HIV-1 p24 capsid protein is quantified using a commercial ELISA kit.

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral_EC50_Workflow A Seed susceptible cells (e.g., MT-4) in 96-well plate B Add serial dilutions of This compound, TDF, or TAF A->B C Infect cells with HIV-1 B->C D Incubate for 5-7 days C->D E Collect supernatant D->E F Quantify p24 antigen using ELISA E->F G Calculate % inhibition and determine EC50 F->G

Caption: General workflow for determining the EC50 of antiviral compounds against HIV-1.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds to the host cells.

  • Cell Culture: The same host cell line used in the antiviral assay is seeded in a 96-well plate at the same density.

  • Drug Treatment: Serial dilutions of the test compound are added to the wells. A "no drug" cell control is included.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan product, which is then solubilized and the absorbance is read on a microplate reader.

  • Data Analysis: The percentage of cell viability for each concentration is calculated relative to the "no drug" control (100% viability). The CC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Pharmacokinetic Study Protocol

Pharmacokinetic parameters are typically determined in clinical trials involving healthy volunteers or the target patient population.

  • Study Design: A randomized, controlled, crossover or parallel-group study design is often employed.

  • Subject Population: Healthy adult volunteers or HIV-infected patients meeting specific inclusion and exclusion criteria.

  • Drug Administration: For this compound, intravenous infusion is administered. For TDF and TAF, oral tablets are given, often with a standardized meal to assess food effects.

  • Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Plasma is separated and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, AUC, half-life, and clearance.

Conclusion

The development of tenofovir prodrugs, TDF and particularly TAF, represents a significant advancement in antiretroviral therapy. While this compound is the active antiviral agent, its poor oral bioavailability limits its direct clinical use. TDF and TAF have successfully overcome this limitation, with TAF demonstrating a superior pharmacological profile that translates to improved safety and comparable or enhanced efficacy at a lower dose compared to TDF. This comparative analysis provides researchers with a foundational understanding of the key differences between this compound and its clinically relevant prodrugs, which is crucial for the ongoing development of novel antiviral agents and treatment strategies.

References

Validating the Target Specificity of (S)-Pmpa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-(Phosphonomethyl)pentanedioic acid , commonly known as (S)-Pmpa , is a potent and highly selective inhibitor of Glutamate Carboxypeptidase II (GCPII) , an enzyme with significant roles in both the central nervous system and in cancer progression.[1][2][3][4] In the brain, GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][5][6] By inhibiting GCPII, this compound modulates glutamatergic signaling, a therapeutic strategy for neurological disorders associated with glutamate excitotoxicity.[7][8] In peripheral tissues, GCPII is highly expressed in prostate cancer and the neovasculature of many solid tumors, where it is referred to as Prostate-Specific Membrane Antigen (PSMA), making it a prominent target for imaging and therapy.[5][9]

This guide provides a comparative overview of this compound with other classes of GCPII inhibitors, supported by experimental data and detailed protocols for target validation.

Comparative Analysis of GCPII Inhibitors

The development of GCPII inhibitors has led to several classes of compounds, each with distinct chemical scaffolds and properties. The primary measure of potency is the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Inhibitor ClassRepresentative CompoundTargetIC50 (nM)Key Characteristics
Phosphonate-based This compound GCPII/PSMA 0.3 Highly potent and selective, considered a benchmark inhibitor. Poor oral bioavailability. [1][2][5][8][10]
Thiol-based2-MPPA (2-(3-mercaptopropyl)pentanedioic acid)GCPII/PSMA90Developed to improve oral bioavailability compared to phosphonate-based inhibitors.[6][11]
Urea-basedZJ-43GCPII/PSMALow nanomolarA widely used class of potent inhibitors for both research and clinical imaging applications.[6]
Hydroxamate-based-GCPII/PSMANanomolarRepresent an alternative zinc-binding group for GCPII inhibition.[6][11]
Thioalkylbenzoic acid-basedCompound 35cGCPII/PSMASingle-digit nanomolarOrally available and effective in animal models of neuropathic pain.[12]

Signaling Pathway and Experimental Workflow

The inhibition of GCPII by this compound has a direct impact on the glutamatergic system. The following diagrams illustrate the signaling pathway and a typical experimental workflow for validating the specificity of a novel GCPII inhibitor.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_glia Glia cluster_postsynaptic Postsynaptic Neuron NAAG_vesicle NAAG NAAG_release NAAG Release NAAG_vesicle->NAAG_release NAAG_extracellular NAAG NAAG_release->NAAG_extracellular mGluR3 mGluR3 Glutamate_release Glutamate Release mGluR3->Glutamate_release Glutamate_vesicle Glutamate Glutamate_vesicle->Glutamate_release GCPII GCPII Glutamate_extracellular Glutamate GCPII->Glutamate_extracellular NAA NAA GCPII->NAA Glutamate_receptor Glutamate Receptor Excitotoxicity Excitotoxicity Glutamate_receptor->Excitotoxicity SPmpa This compound SPmpa->GCPII Inhibition NAAG_extracellular->mGluR3 Activation NAAG_extracellular->GCPII Hydrolysis Glutamate_extracellular->Glutamate_receptor

Caption: GCPII Inhibition Pathway

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Validation & Characterization cluster_invivo In Vivo Evaluation Virtual_Screening Virtual Screening Compound_Synthesis Compound Synthesis Virtual_Screening->Compound_Synthesis Primary_Assay Primary Inhibition Assay (e.g., Fluorometric) Compound_Synthesis->Primary_Assay IC50_Determination IC50 Determination (Radiometric Assay) Primary_Assay->IC50_Determination Binding_Assay Binding Assay ([3H]2-PMPA Displacement) IC50_Determination->Binding_Assay Selectivity_Panel Selectivity Screening (Panel of related enzymes) Binding_Assay->Selectivity_Panel PK_PD_Studies Pharmacokinetics & Pharmacodynamics Selectivity_Panel->PK_PD_Studies Efficacy_Models Animal Models of Disease PK_PD_Studies->Efficacy_Models

Caption: Inhibitor Validation Workflow

Experimental Protocols

Validating the target specificity of a compound like this compound involves a series of in vitro assays. Below are detailed methodologies for key experiments.

In Vitro GCPII Inhibition Assay (Radiometric)

This assay is a highly sensitive method to determine the inhibitory potency of a compound against GCPII.

Materials:

  • Recombinant human GCPII

  • [3H]NAAG (N-acetyl-L-aspartyl-L-[3,4-3H]glutamate)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Anion exchange resin (e.g., AG 1-X8)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microcentrifuge tube, add 25 µL of the test compound dilution, 25 µL of [3H]NAAG solution (final concentration ~20 nM), and 50 µL of assay buffer.

  • Initiate the enzymatic reaction by adding 50 µL of recombinant human GCPII (final concentration ~0.02 nM).

  • Incubate the reaction mixture at 37°C for 15 minutes.

  • Terminate the reaction by adding 1 mL of ice-cold 0.1 M sodium phosphate buffer, pH 7.4.

  • Separate the product ([3H]glutamate) from the substrate ([3H]NAAG) by applying the reaction mixture to a column containing anion exchange resin.

  • Elute the [3H]glutamate with 1 M formic acid.

  • Add the eluate to a scintillation vial with scintillation fluid.

  • Quantify the amount of [3H]glutamate using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

[3H]2-PMPA Binding Assay

This assay is used to determine the binding affinity of a test compound to GCPII by measuring its ability to displace the radiolabeled inhibitor [3H]2-PMPA.[3]

Materials:

  • Rat brain membranes (or cells expressing GCPII)

  • [3H]2-PMPA

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds

  • Non-specific binding control (e.g., high concentration of unlabeled 2-PMPA)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine rat brain membranes, [3H]2-PMPA (final concentration ~2 nM), and the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled 2-PMPA.

  • Incubate at room temperature for 1 hour.

  • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound from the IC50 value obtained from the displacement curve using the Cheng-Prusoff equation.

Conclusion

This compound stands as a highly potent and specific inhibitor of GCPII, serving as a critical tool for preclinical research. Its comparison with other inhibitor classes highlights the ongoing efforts to develop compounds with improved pharmacokinetic profiles for clinical applications. The experimental protocols outlined provide a framework for researchers to validate the target specificity of novel GCPII inhibitors, ensuring robust and reproducible data in the fields of neuroscience and oncology.

References

Head-to-Head Comparison of Tenofovir Prodrugs and the Significance of Chirality in Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals in virology and pharmacology.

This guide provides a comprehensive comparison of the reverse transcriptase inhibitor (RTI) Tenofovir, focusing on its clinically relevant prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), and the foundational importance of stereochemistry in its antiviral activity by examining its enantiomers, (R)-PMPA (Tenofovir) and (S)-PMPA. This analysis is supported by experimental data on antiviral potency, resistance profiles, and clinical safety markers.

Introduction to Tenofovir and its Prodrugs

Tenofovir, chemically known as (R)-9-(2-Phosphonylmethoxypropyl)adenine ((R)-PMPA), is a potent nucleotide analogue reverse transcriptase inhibitor (NtRTI). It is a cornerstone of antiretroviral therapy (ART) for HIV infection and is also used for the treatment of chronic hepatitis B. Due to poor oral bioavailability, Tenofovir is administered as one of two major prodrugs: Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF). These prodrugs are designed to enhance absorption and intracellular delivery of the active diphosphorylated form of Tenofovir. The (S)-enantiomer of PMPA, (S)-9-(2-Phosphonylmethoxypropyl)adenine, is pharmacologically inactive.

Mechanism of Action

Both TDF and TAF are metabolized intracellularly to Tenofovir, which is then phosphorylated by cellular kinases to its active metabolite, Tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It mimics the natural substrate deoxyadenosine triphosphate (dATP) and, upon incorporation into the growing viral DNA chain, causes chain termination due to the absence of a 3'-hydroxyl group. This process effectively halts viral replication.

Data Presentation

Table 1: In Vitro Antiviral Activity against HIV-1
CompoundCell TypeEC50 (µM)Reference
(R)-PMPA (Tenofovir) MT-2 cells0.63 ± 0.21[1]
PBMCs0.18 ± 0.05[1]
This compound -Pharmacologically inactive[2][3]
Tenofovir Disoproxil (TDF) MT-2 cells0.007 ± 0.002[1]
PBMCs0.005 ± 0.002[1]
Primary CD4+ T cells0.0055[4]
Tenofovir Alafenamide (TAF) MT-2 cells--
PBMCs--
Primary CD4+ T cells0.0071[4]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Clinical Safety Profile Comparison: TDF vs. TAF (96-week data)
Safety EndpointTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)p-valueReference
Bone Mineral Density (BMD)
Mean % Decrease in Hip BMD-2.51%-0.33%<0.001[5]
Mean % Decrease in Spine BMD-2.57%-0.75%<0.001[5]
Renal Safety
Cases of Proximal Renal Tubulopathy100<0.001[6][7][8]
Discontinuation due to Renal Adverse Events14/29623/6360<0.001[6][7][8]

Resistance Profile

The primary resistance mutation associated with Tenofovir is the K65R mutation in the reverse transcriptase gene of HIV-1. This mutation reduces the susceptibility of the virus to Tenofovir. However, viruses with the K65R mutation show reduced replication capacity.

Experimental Protocols

Recombinant HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or ³H-dTTP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (e.g., this compound, (R)-PMPA diphosphate, TDF, TAF)

  • Microplates (e.g., streptavidin-coated for colorimetric assays)

  • Detection reagents (e.g., anti-digoxigenin-HRP conjugate and substrate for colorimetric assay, or scintillation fluid and counter for radioactive assay)

Procedure:

  • Plate Preparation: For a colorimetric assay, coat streptavidin microplates with a biotinylated oligo(dT) primer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the poly(A) template, dNTPs (including the labeled dNTP), and assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.

  • Detection:

    • Colorimetric: Wash the plate to remove unincorporated nucleotides. Add an anti-digoxigenin-HRP conjugate, incubate, and then add a chromogenic substrate. Measure the absorbance using a microplate reader.

    • Radiometric: Stop the reaction by precipitating the newly synthesized DNA. Collect the precipitate on a filter mat, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Cell-Based Antiviral Assay using Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit HIV-1 replication in primary human cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell activation.

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB).

  • Test compounds.

  • Culture medium (e.g., RPMI 1640 with fetal bovine serum).

  • 96-well culture plates.

  • p24 antigen ELISA kit.

Procedure:

  • PBMC Isolation and Activation: Isolate PBMCs from whole blood using density gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then wash and culture in medium containing IL-2.

  • Assay Setup: Seed the activated PBMCs in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug virus control and a no-virus cell control.

  • Infection: Add a standardized amount of HIV-1 to the wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7 days.

  • Endpoint Measurement: After incubation, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value (the concentration that inhibits 50% of viral replication). A parallel cytotoxicity assay (e.g., MTT assay) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Mandatory Visualization

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication TDF TDF Tenofovir Tenofovir TDF->Tenofovir Plasma Esterases TAF TAF TAF->Tenofovir Cathepsin A Tenofovir-MP Tenofovir Monophosphate Tenofovir->Tenofovir-MP Cellular Kinases Tenofovir-DP Tenofovir Diphosphate (Active) Tenofovir-MP->Tenofovir-DP RT Reverse Transcriptase Tenofovir-DP->RT Competitive Inhibition Chain Termination Chain Termination Tenofovir-DP->Chain Termination Incorporation Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription

Caption: Mechanism of action of Tenofovir prodrugs.

cluster_setup Assay Setup cluster_treatment Treatment and Infection cluster_incubation_analysis Incubation and Analysis Isolate PBMCs Isolate PBMCs Activate PBMCs Activate PBMCs Isolate PBMCs->Activate PBMCs Seed Plate Seed Plate Activate PBMCs->Seed Plate Add Compounds Add Compounds Seed Plate->Add Compounds Infect with HIV-1 Infect with HIV-1 Add Compounds->Infect with HIV-1 Incubate 7 days Incubate 7 days Infect with HIV-1->Incubate 7 days Collect Supernatant Collect Supernatant Incubate 7 days->Collect Supernatant p24 ELISA p24 ELISA Collect Supernatant->p24 ELISA Calculate EC50 Calculate EC50 p24 ELISA->Calculate EC50

Caption: Workflow for cell-based antiviral assay.

Conclusion

The development of Tenofovir prodrugs represents a significant advancement in antiretroviral therapy. The stereochemistry of PMPA is critical for its activity, with the (R)-enantiomer (Tenofovir) being the active form. While both TDF and TAF are highly effective, TAF demonstrates an improved safety profile with regard to bone and renal health due to its more targeted intracellular activation. This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides valuable insights for researchers and clinicians in the ongoing effort to optimize HIV treatment.

References

(S)-PMPA: A Comparative Analysis of Antiviral Activity Across Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

(S)-9-(2-phosphonylmethoxypropyl)adenine (S)-PMPA , more commonly known as tenofovir, is a cornerstone of antiretroviral therapy. As an acyclic nucleoside phosphonate, its unique mechanism of action provides potent inhibitory activity against a range of viruses. This guide offers a comparative overview of this compound's efficacy against various viral strains, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.

Data Presentation: Antiviral Activity of this compound and its Analogs

The antiviral efficacy of this compound and its related compounds is typically quantified by the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize the EC50 values of this compound and its analog (S)-HPMPA against a variety of viral strains.

Virus FamilyVirusCompoundEC50 (µM)Cell Line
RetroviridaeHuman Immunodeficiency Virus Type 1 (HIV-1)This compound (Tenofovir)~0.2 - 0.6PBMCs, MT-2
HepadnaviridaeHepatitis B Virus (HBV)This compound (Tenofovir)1.5Human Hepatoblastoma (HB611)
HepadnaviridaeHepatitis B Virus (HBV)Tenofovir Disoproxil Fumarate (TDF)0.02Cell-based assay
PoxviridaeVaccinia Virus (Strain WR)(S)-HPMPA18BSC40
PoxviridaeVaccinia Virus(S)-HPMPA2.3Not Specified
HerpesviridaeHuman Cytomegalovirus (HCMV)(S)-HPMPA~0.6Not Specified
HerpesviridaeHerpes Simplex Virus Type 1 (HSV-1)(S)-HPMPA diphosphate (HPMPApp)1.4 (Ki)Enzyme Assay
AdenoviridaeAdenovirus (Serotypes 5 and 8)(S)-HPMPA1.1Not Specified
AdenoviridaeOcular Adenoviral Isolates (Ad 1, 5, 8, 19)(S)-HPMPA0.017 - 17.0 (ID50)A549

Note on Prodrugs: this compound is often administered as a prodrug, such as tenofovir disoproxil fumarate (TDF), to enhance oral bioavailability. The active form, tenofovir diphosphate, is generated intracellularly.[1][2] Prodrugs of the related compound (S)-HPMPA, such as octadecyloxyethyl (ODE) esters, have also shown significantly enhanced antiviral activity, with EC50 values in the nanomolar range for herpesviruses and poxviruses.[3][4]

Mechanism of Action: Inhibition of Viral Replication

This compound exerts its antiviral effect by targeting the viral DNA polymerase or reverse transcriptase.[5] As a nucleotide analog, it undergoes intracellular phosphorylation to its active diphosphate form, tenofovir diphosphate (TFV-DP).[5][6][7] TFV-DP then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain.[1][5] The absence of a 3'-hydroxyl group on the acyclic side chain of tenofovir prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and halting viral DNA synthesis.[5][6][7]

G cluster_cell Host Cell cluster_virus Virus PMPA This compound (Tenofovir) PMPApp Tenofovir Diphosphate (TFV-DP) PMPA->PMPApp Cellular Kinases Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase PMPApp->Viral_Polymerase Competitive Inhibition dATP dATP (Natural Nucleotide) dATP->Viral_Polymerase Viral_DNA Growing Viral DNA Viral_Polymerase->Viral_DNA Incorporation of dATP Terminated_DNA Terminated Viral DNA Viral_Polymerase->Terminated_DNA Incorporation of TFV-DP Replication_Blocked Viral Replication Blocked Terminated_DNA->Replication_Blocked Virus Virus Particle Viral_Replication Viral Replication (DNA Synthesis) Virus->Viral_Replication Infection G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Host Cells D Pre-treat Cells with this compound A->D B Prepare this compound Dilutions B->D C Prepare Virus Inoculum E Infect Cells with Virus C->E D->E F Add Overlay Medium with this compound E->F G Incubate for Plaque Formation F->G H Fix and Stain Cells G->H I Count Plaques H->I J Calculate EC50 I->J G cluster_culture Cell Culture & Infection cluster_elisa p24 ELISA cluster_analysis Data Analysis A Culture Cells & Treat with this compound B Infect with HIV-1 A->B C Incubate B->C D Collect Supernatant C->D E Add Supernatant to Antibody-Coated Plate D->E F Add Detection Antibody E->F G Add Enzyme Conjugate F->G H Add Substrate & Stop G->H I Measure Absorbance H->I J Calculate p24 Concentration I->J K Determine EC50 J->K

References

A Comparative Analysis of Prodrug Strategies for (S)-PMPA (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, commonly known as (S)-PMPA or Tenofovir, is a potent nucleotide analog reverse transcriptase inhibitor. However, its clinical utility is hampered by poor oral bioavailability due to the presence of a negatively charged phosphonate group at physiological pH. To overcome this limitation, various prodrug strategies have been developed to mask this phosphonate moiety, thereby enhancing lipophilicity and facilitating oral absorption. This guide provides a comparative analysis of the performance of different this compound prodrug strategies, supported by experimental data.

Performance Comparison of this compound Prodrugs

The following tables summarize the in vitro antiviral activity, cytotoxicity, and oral bioavailability of various this compound prodrugs.

Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of this compound and its Prodrugs

CompoundProdrug StrategyCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound (Tenofovir) -MT-25>100>20
Tenofovir Disoproxil Fumarate (TDF) Acyloxyalkyl esterMT-20.00724~3428
Tenofovir Alafenamide (TAF / GS-7340) Aryloxyphosphoramidate (ProTide)MT-20.005>10>2000
bis(poc)PMPA Acyloxyalkyl esterMT-20.00724~3428
HDP-(S)-HPMPA Ether Lipid-0.0004 - 0.007--
ODE-(S)-HPMPA Ether Lipid-0.0004 - 0.007--

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a drug.

Table 2: Oral Bioavailability of this compound and its Prodrugs in Dogs

CompoundProdrug StrategyDose (mg/kg)Oral Bioavailability (%)
This compound (Tenofovir) -1017.1
Tenofovir Disoproxil Fumarate (TDF) Acyloxyalkyl ester10 (Tenofovir equivalent)37.8
Tenofovir Alafenamide (TAF / GS-7340) Aryloxyphosphoramidate (ProTide)10 (Tenofovir equivalent)17
bis(poc)PMPA Acyloxyalkyl ester-20 - 36

Intracellular Activation Pathway

The efficacy of this compound prodrugs relies on their ability to be efficiently converted to the active diphosphate form, (S)-PMPApp, within target cells. The following diagram illustrates the intracellular activation pathways of two prominent prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

G cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil (TDF) TDF_in TDF TDF->TDF_in Passive Diffusion TAF Tenofovir Alafenamide (TAF) TAF_in TAF TAF->TAF_in Passive Diffusion PMPA This compound (Tenofovir) TDF_in->PMPA Hydrolysis by plasma/cellular esterases TAF_in->PMPA Hydrolysis by Cathepsin A / CES1 PMPAp This compound-monophosphate PMPA->PMPAp Adenylate Kinase 2 PMPApp This compound-diphosphate (Active) PMPAp->PMPApp NDPK / CK HIV_RT HIV Reverse Transcriptase PMPApp->HIV_RT Inhibition

Caption: Intracellular activation of TDF and TAF.

Other Prodrug Strategies

Besides the widely studied acyloxyalkyl ester (TDF) and aryloxyphosphoramidate (TAF) approaches, several other strategies have been explored to enhance the oral delivery of this compound.

  • cycloSal Prodrugs: This strategy involves masking the phosphonate group with a salicyl alcohol derivative, forming a cyclic phosphate triester. These prodrugs are designed to release the active nucleotide via a chemically driven hydrolysis mechanism. While this approach has shown promise for other nucleoside analogs, specific quantitative data for this compound cycloSal prodrugs is limited in the reviewed literature.

  • HepDirect Prodrugs: This is a liver-targeting prodrug approach. HepDirect prodrugs are designed to be activated by cytochrome P450 enzymes predominantly found in the liver, leading to a targeted release of the active drug in this organ. This strategy is particularly relevant for treating liver diseases like Hepatitis B, which this compound is also active against.

  • Ether Lipid Prodrugs: Conjugating ether lipids to this compound has been shown to significantly enhance its anti-HIV activity in vitro. For instance, hexadecyloxypropyl-(S)-HPMPA (HDP-(S)-HPMPA) and octadecyloxyethyl-(S)-HPMPA (ODE-(S)-HPMPA) displayed potent antiviral activity with EC₅₀ values in the nanomolar range.[1] These prodrugs are readily absorbed after oral administration and are converted intracellularly to the active diphosphate form.[2][3]

Experimental Protocols

In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

This protocol is a general guideline for determining the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication.

  • Cell Seeding: Seed susceptible host cells (e.g., MT-2 cells or peripheral blood mononuclear cells - PBMCs) in a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Treatment: Immediately after infection, add the diluted test compounds to the respective wells. Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial or in-house p24 ELISA kit.[4][5][6]

  • Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% compared to the "no drug" control. This value is the EC₅₀.

Cytotoxicity Assay (MTT or XTT Assay)

This protocol outlines the general procedure for determining the 50% cytotoxic concentration (CC₅₀) of a compound.

  • Cell Seeding: Seed the same host cells used in the antiviral assay in a 96-well plate at the same density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "no cell" (medium only) and "no compound" (cells only) control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Reagent Addition:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7][8][9]

    • XTT Assay: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron coupling agent, to each well and incubate for 2-4 hours.[7][10]

  • Absorbance Measurement: Read the absorbance of the plates at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% compared to the "no compound" control. This value is the CC₅₀.[7]

In Vivo Oral Bioavailability Study in Dogs

This is a generalized protocol for assessing the oral bioavailability of this compound prodrugs in a canine model.

  • Animal Acclimatization: House healthy beagle dogs in appropriate conditions and allow them to acclimate.

  • Dosing:

    • Intravenous (IV) Administration: Administer a known dose of this compound intravenously to a group of dogs to serve as a reference for 100% bioavailability.

    • Oral Administration: Administer an equimolar dose of the this compound prodrug orally to another group of dogs (or the same group after a washout period in a crossover design).

  • Blood Sampling: Collect blood samples from the dogs at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Drug Concentration Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both the IV and oral administration routes.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[11]

References

In Vivo Efficacy of (S)-PMPA Compared to Established Antiviral Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of (S)-9-(2-phosphonomethoxypropyl)adenine, commonly known as Tenofovir or PMPA, against established antiviral drugs. The focus is on presenting quantitative data from relevant animal models, detailing experimental protocols, and visualizing key processes to aid in research and development.

(S)-PMPA is a potent acyclic nucleoside phosphonate analog inhibitor of retroviral reverse transcriptase.[1][2][3] It is the active form of the widely used prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[2][4] This guide focuses on the parent compound's efficacy in preclinical in vivo studies.

Comparative In Vivo Efficacy Against Retroviruses

The simian immunodeficiency virus (SIV) infection model in macaques is a critical preclinical tool for evaluating antiretroviral drug efficacy. The following data summarizes the performance of this compound in this model compared to other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

Table 1: Comparative Efficacy in SIV-Infected Macaques

Drug Animal Model Route of Administration Dosage Efficacy Outcome Reference
This compound (Tenofovir) Cynomolgus monkeys Subcutaneous (once daily) 20 mg/kg/day >99% reduction in plasma SIV RNA levels within 2 weeks.[1] [1]

| This compound (Tenofovir) | Rhesus macaques | Subcutaneous (once daily) | 30 mg/kg/day | Prevented SIV infection when administered up to 24 hours post-inoculation.[5] |[5] |

Experimental Protocols

Understanding the methodology behind the efficacy data is crucial for its application. The following is a representative protocol for post-exposure prophylaxis studies in the SIV macaque model.

1. Animal Model and Housing:

  • Species: Juvenile rhesus macaques (Macaca mulatta).

  • Health Status: Seronegative for SIV, simian T-lymphotropic virus, and type D retrovirus.

  • Housing: Maintained in accordance with standards for laboratory animal care.

2. Virus Inoculation:

  • Virus Strain: SIVmac251.

  • Inoculation Route: Intravenous.

  • Procedure: Animals are challenged with a defined dose of the virus stock.

3. Drug Administration (Post-Exposure Prophylaxis Model):

  • Treatment Initiation: Drug administration is initiated at a set time point after virus inoculation (e.g., 4, 24, or 48 hours).[1]

  • This compound Administration: The drug is administered subcutaneously once daily at a specified dose (e.g., 30 mg/kg).[5]

  • Treatment Duration: A typical treatment course lasts for a defined period, such as 4 weeks.[5]

4. Efficacy Monitoring and Analysis:

  • Viral Load: Plasma SIV RNA levels are quantified regularly using RT-PCR to determine the effect of the drug on viral replication.

  • Immunology: T-lymphocyte subsets (CD4+, CD8+) are monitored via flow cytometry.

  • Serology: The presence of SIV-specific antibodies is assessed to determine if infection was established.

  • Endpoint: The primary endpoint is the prevention of established, persistent infection, confirmed by undetectable viral load and negative serology after treatment cessation.

Visualizations

Experimental Workflow

The diagram below outlines the typical workflow for an in vivo post-exposure prophylaxis study.

experimental_workflow cluster_setup Phase 1: Setup & Challenge cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Monitoring cluster_outcome Phase 4: Outcome Assessment animal_selection Select Healthy Rhesus Macaques virus_challenge Intravenous SIV Inoculation animal_selection->virus_challenge treatment_start Initiate Drug Treatment (e.g., this compound) at Specific Time Post-Challenge virus_challenge->treatment_start 24h data_collection Collect Blood Samples (Weekly) treatment_start->data_collection 4 Weeks analysis Analyze Viral Load (RNA) & Immune Status (CD4+) data_collection->analysis efficacy_determination Determine Prevention of Persistent Infection analysis->efficacy_determination

Caption: Workflow for a post-exposure prophylaxis study in the SIV model.

Mechanism of Action Pathway

This compound acts as a nucleotide analogue. It is phosphorylated intracellularly to its active diphosphate form, which then competes with the natural deoxyadenosine triphosphate (dATP). Its incorporation into viral DNA by reverse transcriptase causes chain termination, halting viral replication.[6]

mechanism_of_action cluster_activation Intracellular Activation cluster_inhibition Inhibition of Viral Synthesis cluster_result Result PMPA This compound (Tenofovir) PMPApp Tenofovir Diphosphate (PMPApp - Active Form) PMPA->PMPApp Cellular Kinases RT HIV/SIV Reverse Transcriptase PMPApp->RT Competes with dATP DNA_synthesis Viral DNA Elongation RT->DNA_synthesis chain_termination DNA Chain Termination RT->chain_termination Incorporation of PMPApp dATP dATP (Natural Substrate) dATP->RT replication_blocked Viral Replication Blocked chain_termination->replication_blocked

Caption: Mechanism of this compound via reverse transcriptase chain termination.

References

A Comparative Guide to Validated Analytical Methods for (S)-PMPA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical methodologies for the quantification of (S)-9-(3-phosphonomethoxypropyl)adenine ((S)-PMPA), a key antiviral nucleotide analogue. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document compares the performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the three analytical methods for this compound quantification, providing a clear basis for comparison.

ParameterHPLC-MS/MSCapillary Electrophoresis (CE)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 500 ng/mL5 - 100 µg/mL0.5 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) < 15%< 5%< 10%
Inter-day Precision (%RSD) < 15%< 5%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Sample Throughput HighMediumMedium
Selectivity Very HighHighHigh
Derivatization Required NoNoYes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from validated methods for nucleotide analogues and can be adapted for this compound quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is recognized for its high sensitivity and selectivity, making it the gold standard for bioanalytical applications.[1][2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

Capillary Electrophoresis (CE)

CE offers high separation efficiency for charged molecules like this compound and is well-suited for routine analysis.[3][4][5]

1. Sample Preparation:

  • For plasma or serum, perform a deproteinization step using ultrafiltration with a molecular weight cut-off filter (e.g., 10 kDa).

  • Dilute the filtrate with the background electrolyte (BGE) before injection.

2. CE Conditions (Capillary Zone Electrophoresis - CZE):

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 7.0.

  • Separation Voltage: 25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 260 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and is a powerful tool for quantification, though it requires derivatization for non-volatile analytes like this compound.[6]

1. Sample Preparation and Derivatization:

  • Extract this compound from the biological matrix using solid-phase extraction (SPE).

  • Evaporate the eluate to dryness.

  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form a volatile trimethylsilyl derivative.[7]

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS

Experimental workflow for HPLC-MS/MS analysis of this compound.

CE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Filtration Ultrafiltration Sample->Filtration Dilution Dilution with BGE Filtration->Dilution CE Capillary Electrophoresis (CZE) Dilution->CE UV UV Detection (260 nm) CE->UV

Experimental workflow for Capillary Electrophoresis analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Derivatization Derivatization (BSTFA) SPE->Derivatization GC GC Separation (DB-5ms Column) Derivatization->GC MS MS Detection (EI, SIM) GC->MS

Experimental workflow for GC-MS analysis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-PMPA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (S)-2-(Phosphonomethyl)pentanedioic acid ((S)-PMPA), a potent inhibitor of glutamate carboxypeptidase II. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Key Safety and Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. The following table summarizes key hazard and safety information.

PropertyInformation
Chemical Name (S)-2-(Phosphonomethyl)pentanedioic acid
Synonyms (S)-2-PMPA, 2-PMPA
CAS Number 473251-81-9 (for S-isomer), 173039-10-6 (for racemate)[1][2]
Molecular Formula C6H11O7P[1][2]
Molecular Weight 226.12 g/mol [2]
Appearance White to beige powder or crystalline solid[1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage is at room temperature and desiccated.

Experimental Protocols: Proper Disposal Procedures for this compound

The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated this compound waste, including expired or unused product and contaminated disposable labware (e.g., weigh boats, spatulas), in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste:

    • For solutions of this compound, collect the waste in a designated, labeled hazardous liquid waste container.

    • Do not mix with other incompatible chemical waste streams.

  • Contaminated Materials:

    • Non-disposable glassware should be decontaminated by rinsing thoroughly with an appropriate solvent (e.g., water, as this compound is soluble in water), and the rinsate collected as hazardous liquid waste.

3. Waste Container Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "(S)-2-(Phosphonomethyl)pentanedioic acid"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and regulatory violations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid store_waste Store Waste in Secondary Containment Area solid_container->store_waste liquid_container->store_waste disposal Arrange for Disposal via EHS or Licensed Contractor store_waste->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling (S)-PMPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for (S)-9-(2-phosphonylmethoxypropyl)adenine, herein referred to as (S)-PMPA.

Hazard Summary & Personal Protective Equipment (PPE)

The primary hazards associated with compounds structurally similar to this compound include oral toxicity. Therefore, appropriate PPE is crucial to prevent accidental ingestion and skin contact. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE Category Recommended Equipment Specifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles. Goggles should be worn when there is a significant risk of splashing.
Body Protection Laboratory coatA standard lab coat is sufficient for routine handling of small quantities. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.If there is a potential for aerosol generation or if handling large quantities, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (E&S) department for specific guidance.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible.

  • Handling:

    • Don all required PPE before handling the compound.

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any fine particles.

    • For dissolution, add the solvent to the this compound powder slowly to avoid splashing.

    • All manipulations should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's EHS department for specific procedures.

Experimental Protocols

Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. Researchers should develop their own detailed protocols, incorporating the safety and handling procedures outlined in this document. A thorough risk assessment should be conducted before commencing any new experimental work.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep 1. Assemble PPE and Spill Kit AreaPrep 2. Prepare and Inspect Work Area Prep->AreaPrep DonPPE 3. Don Appropriate PPE AreaPrep->DonPPE Weigh 4. Weigh this compound DonPPE->Weigh Dissolve 5. Dissolve in Solvent Weigh->Dissolve Experiment 6. Perform Experimental Procedure Dissolve->Experiment Decontaminate 7. Decontaminate Work Surfaces Experiment->Decontaminate Waste 8. Segregate and Dispose of Waste Decontaminate->Waste DoffPPE 9. Doff PPE Correctly Waste->DoffPPE Wash 10. Wash Hands Thoroughly DoffPPE->Wash

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Pmpa
Reactant of Route 2
Reactant of Route 2
(S)-Pmpa

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。